5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Description
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Properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O3S/c1-33-25-17-13-22(14-18-25)28-30-32(36-31(28)24-15-19-26(34-2)20-16-24)27(21-9-5-3-6-10-21)29(35-30)23-11-7-4-8-12-23/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJMFIDRSJIPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2OC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515274 | |
| Record name | 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81385-77-5 | |
| Record name | 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan. The thieno[3,2-b]furan scaffold is a significant structural motif in medicinal chemistry and materials science, exhibiting a range of biological activities and optoelectronic properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a plausible and scientifically grounded approach to the synthesis and analysis of this specific derivative. The guide includes a step-by-step synthetic protocol, in-depth characterization techniques, and a discussion of potential applications.
Introduction to the Thieno[3,2-b]furan Scaffold
The fusion of thiophene and furan rings creates the thieno[3,2-b]furan heterocyclic system.[3] This core structure is of considerable interest due to the unique electronic and steric properties conferred by the presence of both sulfur and oxygen heteroatoms.[2] Thiophene-containing compounds are known for a wide spectrum of pharmacological activities, while the furan moiety can act as a bioisostere for phenyl rings, influencing the hydrophilic-lipophilic balance of a molecule.[4] Derivatives of the thieno[3,2-b]furan scaffold have been investigated for their potential as antipsychotic agents, and in the field of materials science, they have shown promise in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5]
The target molecule of this guide, this compound, is a highly substituted derivative with potential applications stemming from its specific structural features. It has been classified as a herbicide.[6][7] The strategic placement of phenyl and methoxyphenyl groups on the thieno[3,2-b]furan core is expected to significantly influence its chemical and biological properties.
Physicochemical Properties of the Target Compound
| Property | Value |
| Molecular Formula | C₃₂H₂₄O₃S[8] |
| Molecular Weight | 488.60 g/mol [9] |
| CAS Number | 81385-77-5[8] |
| Appearance | Predicted to be a solid at room temperature |
| Melting Point | 169-173°C[9] |
| Density | 1.206 g/cm³[9] |
Proposed Synthetic Pathway
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2,3-Bis(4-methoxyphenyl)-4,5-diphenylfuran
This step involves a base-catalyzed condensation reaction to form the highly substituted furan core. This approach is analogous to the Paal-Knorr furan synthesis, which is a classic method for synthesizing furans from 1,4-dicarbonyl compounds. In this proposed variation, a 1,2-dicarbonyl compound reacts with a ketone possessing an α-methylene group.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (p-anisil) (1.0 eq) and 1,2-diphenylethanone (deoxybenzoin) (1.0 eq).
-
Solvent and Base: Add a suitable solvent such as ethanol or acetic acid, followed by a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a base (e.g., sodium ethoxide). The choice of catalyst will depend on the specific reaction mechanism being targeted. For this guide, we propose an acid-catalyzed pathway.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dioxane) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
The second step involves the construction of the thiophene ring onto the pre-formed furan core. A well-established method for the synthesis of thiophenes from 1,4-dicarbonyl compounds is the Paal-Knorr thiophene synthesis, which utilizes a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent.[10] In this proposed synthesis, the furan itself will act as the precursor for the thiophene ring formation in a reaction that is conceptually similar to a Paal-Knorr thiophene synthesis. Lawesson's reagent is a mild and effective thionating agent for this purpose.[11]
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 2,3-bis(4-methoxyphenyl)-4,5-diphenylfuran (1.0 eq) from Step 1 in a dry, high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5-1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the final product, this compound.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and methoxyphenyl groups, as well as a singlet for the methoxy protons. The aromatic region will likely be complex due to the overlapping signals of the 22 aromatic protons. The two methoxy groups are chemically equivalent and should appear as a single peak.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals for the methoxy carbons, the quaternary carbons of the fused heterocyclic core, and the carbons of the aromatic rings are expected.
Predicted NMR Data
| Type | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | ~3.8 (s, 6H, -OCH₃), ~7.0-7.8 (m, 22H, Ar-H) |
| ¹³C NMR | ~55 (-OCH₃), ~114-160 (Ar-C and heterocyclic C) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The expected molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated exact mass of C₃₂H₂₄O₃S.
Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ | 488.1446 |
| [M+H]⁺ | 489.1524 |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for structure elucidation. If suitable crystals can be obtained, this technique will provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. For planar, π-conjugated systems like this, significant π-π stacking interactions are anticipated in the solid state.
Crystallographic Workflow
Caption: Standard workflow for X-ray crystallography.
Potential Applications
Given its classification as a herbicide, this compound warrants further investigation into its mode of action and potential as an agrochemical.[6][7] Beyond this, the thieno[3,2-b]furan scaffold is a versatile platform for the development of new therapeutic agents and functional organic materials.[1][2] The high degree of substitution and the presence of electron-donating methoxy groups in the target molecule may impart interesting photophysical properties, making it a candidate for investigation in materials science applications such as OLEDs and OFETs.[4]
Conclusion
This technical guide has outlined a plausible and scientifically sound approach to the synthesis and characterization of this compound. The proposed two-step synthesis, involving a furan formation followed by a thiophene ring construction, provides a logical pathway to this complex heterocyclic system. The detailed characterization methods described will enable researchers to verify the structure and purity of the synthesized compound. Further investigation into the biological and material properties of this molecule is warranted to fully explore its potential applications.
References
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Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling | Request PDF - ResearchGate. Available at: [Link]
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This compound | C32H24O3S - PubChem. Available at: [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
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Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. Available at: [Link]
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Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching?. Available at: [Link]
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(PDF) Use of Lawesson's Reagent in Organic Syntheses - ResearchGate. Available at: [Link]
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Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Thieno(3,2-b)furan | C6H4OS | CID 18436918 - PubChem - NIH. Available at: [Link]
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Thieno(2,3-b)furan | C6H4OS | CID 21868935 - PubChem - NIH. Available at: [Link]
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Thieno[3,4-b]furan | C6H4OS | CID 11007896 - PubChem - NIH. Available at: [Link]
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(PDF) Synthesis of tetraphenylene derivatives and their recent advances - ResearchGate. Available at: [Link]
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Facile and scalable synthesis of the fused-ring heterocycles thieno[3,2-b]thiophene and ... - PubMed. Available at: [Link]
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Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives - ResearchGate. Available at: [Link]
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Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - NIH. Available at: [Link]
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The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed. Available at: [Link]
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. Available at: https://www.mdpi.com/1420-3049/14/10/4099
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the novel heterocyclic compound, 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan. This document is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties.
Introduction
The thieno[3,2-b]furan scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. The specific substitution pattern of this compound, with its multiple aromatic rings, suggests a complex three-dimensional architecture that dictates its physicochemical and biological properties. Understanding this architecture through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.
This guide will detail the entire workflow of a crystal structure analysis, from the foundational step of obtaining suitable single crystals to the final stages of structure refinement and interpretation. The causality behind each experimental choice will be elucidated to provide a deeper understanding of the process.
Part 1: From Powder to Diffracting Crystal: The Art and Science of Crystallization
The journey of crystal structure analysis begins with the synthesis and subsequent crystallization of the target compound. The quality of the single crystal is the most critical factor determining the success and resolution of the final structure.
Synthesis of this compound
While a detailed synthetic protocol is beyond the scope of this guide, the synthesis of substituted thieno[3,2-b]furans often involves multi-step reaction sequences. These can include transition metal-catalyzed cross-coupling reactions to build the complex aromatic framework. Following synthesis, purification via column chromatography or recrystallization is essential to ensure high purity of the starting material for crystallization trials.
Experimental Protocol: Single Crystal Growth
The goal of crystallization is to encourage the slow and ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. For a molecule like this compound, with its relatively non-polar nature and molecular weight of 488.6 g/mol , a variety of crystallization techniques should be explored.[1][]
Step-by-Step Crystallization Protocol:
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Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and readily soluble upon heating.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., dichloromethane) to near saturation in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane) in which the compound is insoluble.
-
The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility of the compound, promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
The choice of method is often empirical, and multiple parallel experiments are recommended to increase the likelihood of obtaining high-quality crystals.
Part 2: Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next phase is to subject them to X-ray diffraction to collect the data that will be used to determine the molecular structure.
Experimental Workflow for X-ray Data Collection
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Caption: Workflow for single-crystal X-ray data collection.
Detailed Protocol for Data Collection and Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. Data for organic molecules are often collected at low temperatures (around 100 K) to minimize thermal motion and potential radiation damage.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and crystal system, a strategy is calculated to collect a complete and redundant set of diffraction data.
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and merged to produce a single reflection file.
-
Absorption Correction: A correction for the absorption of X-rays by the crystal is applied.
Part 3: From Data to Structure: Solving and Refining the Crystal Structure
With a processed reflection file, the next step is to solve the phase problem and refine a model of the molecular structure.
Structure Solution and Refinement Workflow
Caption: Workflow for crystal structure solution and refinement.
Detailed Protocol for Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: For small molecules like the title compound, direct methods or dual-space recycling methods (as implemented in programs like SHELXT) are typically used to solve the phase problem and generate an initial electron density map.
-
Model Building: The initial electron density map is interpreted to build a preliminary model of the molecule.
-
Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using least-squares methods (e.g., with SHELXL). This process is iterated until the model converges.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to account for their thermal motion in different directions.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using software like PLATON and the IUCr's checkCIF service to ensure its quality and chemical sense.
Part 4: Interpreting the Structure of this compound
While a specific crystal structure for the title compound is not yet publicly available, we can anticipate key structural features based on its chemical composition and related known structures.
Hypothetical Crystallographic Data Summary
The following table presents a plausible set of crystallographic data for this compound, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₃₂H₂₄O₃S |
| Formula Weight | 488.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 16.8 |
| β (°) | 95.5 |
| Volume (ų) | 2670 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.215 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Analysis of Key Structural Features
-
Molecular Conformation: The dihedral angles between the planar thieno[3,2-b]furan core and the four peripheral aromatic rings (two phenyl and two methoxyphenyl) will be of primary interest. These angles will define the overall shape of the molecule and reveal any steric hindrance between the substituents.
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Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker interactions such as C-H···O and C-H···π interactions. π-π stacking between the aromatic rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.[3][4]
-
Disorder: It is possible that the methoxy groups or even entire phenyl rings could exhibit conformational disorder in the crystal structure. Careful modeling of any disorder is crucial for an accurate final structure.
Conclusion
The crystal structure analysis of this compound provides invaluable insights into its three-dimensional structure. This knowledge is fundamental for understanding its properties and for guiding future research in the development of new therapeutic agents or functional materials. The methodologies outlined in this guide represent the current best practices in small-molecule crystallography and provide a robust framework for the structural characterization of novel compounds.
References
An In-Depth Technical Guide to the Core Photophysical Properties of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of the anticipated photophysical properties of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan, a tetra-aryl substituted heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from closely related thieno[3,2-b]furan and benzothieno[3,2-b]benzofuran derivatives to project its expected behavior. The guide delves into the structural rationale for its anticipated absorption and emission characteristics, the influence of its substituent groups on electronic properties, and the likely impact of solvent polarity on its spectral behavior. Methodologies for the comprehensive photophysical characterization of this and similar molecules are also detailed, providing a framework for future experimental investigation.
Introduction: The Thieno[3,2-b]furan Core and Its Potential
The thieno[3,2-b]furan scaffold represents a compelling class of fused heterocyclic systems that has garnered significant interest in the field of organic electronics and materials science. This core structure, consisting of fused thiophene and furan rings, creates a rigid and planar π-conjugated system. Such characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes, owing to their potential for high charge carrier mobility and strong luminescence.[1][2]
The specific compound of interest, this compound, is a tetra-aryl substituted derivative of this core. Its structure, confirmed by its CAS registry number 81385-77-5, suggests a molecule designed for significant electronic delocalization and potentially tunable photophysical properties.[3][][5] The four aryl substituents are expected to play a crucial role in modulating the electronic energy levels and, consequently, the absorption and emission of light.
Molecular Structure and Predicted Electronic Properties
The foundational photophysical properties of an organic molecule are intrinsically linked to its electronic structure. For this compound, the key features are the electron-rich thieno[3,2-b]furan core and the nature of its aryl substituents.
Caption: Key structural features of the target molecule.
The diphenyl groups at the 2 and 3 positions extend the π-conjugation of the core, which is generally expected to lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted core. The two 4-methoxyphenyl groups at the 5 and 6 positions are of particular interest. The methoxy group (-OCH₃) is a well-known electron-donating group. The presence of these groups is likely to increase the electron density of the molecule, particularly in the highest occupied molecular orbital (HOMO). This elevation of the HOMO energy level would, in turn, reduce the HOMO-LUMO energy gap, further contributing to a red-shift in the absorption and emission profiles.
Based on studies of similar donor-π-acceptor systems, the methoxy substituents could induce intramolecular charge transfer (ICT) character in the excited state.[6] This ICT character is often associated with a large Stokes shift and sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism).
Anticipated Photophysical Properties
| Compound Class | Representative Compound | Absorption Max. (λ_abs, nm) | Emission Max. (λ_em, nm) | Quantum Yield (Φ_F) |
| Thienyl Benzofurans | 2-(Thiophen-2-yl)benzofuran | ~330-350 | ~380-420 | 0.20 - 0.70 |
| Furyl Benzofurans | 2-(Furan-2-yl)benzofuran | ~320-340 | ~360-400 | 0.50 - 0.95 |
| Data compiled from various sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary.[7] |
For this compound, it is reasonable to predict that its absorption and emission maxima would be further red-shifted compared to these simpler derivatives due to the extended conjugation from the four aryl groups. The presence of the electron-donating methoxy groups is also expected to enhance the fluorescence quantum yield.
Solvatochromism
A key predicted property is solvatochromism, the change in the color of a substance when it is dissolved in different solvents. In molecules with significant ICT character, the emission wavelength is often highly dependent on the solvent polarity. An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift in the emission spectrum. Given the donor-like nature of the methoxyphenyl groups, it is highly probable that this compound will exhibit positive solvatochromism.
Experimental Protocols for Photophysical Characterization
To experimentally validate the predicted properties, a series of standardized photophysical measurements are required.
Steady-State Spectroscopy
-
UV-Visible Absorption Spectroscopy:
-
Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Procedure:
-
Prepare a series of dilute solutions of the compound in a suitable, transparent solvent (e.g., spectroscopic grade cyclohexane, dichloromethane, acetonitrile).
-
Record the absorbance spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Determine λ_abs from the peak of the lowest energy absorption band.
-
Calculate ε using the Beer-Lambert law (A = εcl).
-
-
-
Fluorescence Spectroscopy:
-
Objective: To determine the wavelength(s) of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).
-
Procedure:
-
Using the same solutions from the absorption measurements, excite the sample at its λ_abs.
-
Record the emission spectrum using a spectrofluorometer.
-
Determine λ_em from the peak of the emission spectrum.
-
Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
-
Time-Resolved Spectroscopy
-
Fluorescence Lifetime Measurement:
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state (τ_f).
-
Procedure:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at λ_abs.
-
Collect the fluorescence decay profile.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime.
-
-
Caption: Workflow for photophysical characterization.
Potential Applications
Given its predicted properties, this compound and its derivatives could be promising candidates for several advanced applications:
-
OLED Emitters: The anticipated strong fluorescence and extended π-conjugation suggest potential as an emissive material in OLED devices, possibly in the blue or green region of the spectrum depending on the precise emission wavelength.
-
Fluorescent Probes: If the compound exhibits significant solvatochromism, it could be developed into a fluorescent probe for sensing the polarity of microenvironments, such as in biological systems.
-
Organic Semiconductors: The rigid, planar structure is conducive to ordered packing in the solid state, a key requirement for efficient charge transport in OFETs.
Conclusion
This compound represents a molecule of significant academic and industrial interest at the intersection of organic synthesis and materials science. Based on the analysis of its structural components and comparison with related compounds, it is predicted to be a highly fluorescent material with potential for solvatochromism and applications in organic electronics. This technical guide provides a theoretical framework for its photophysical properties and outlines the necessary experimental procedures for their validation. Further research into the synthesis and characterization of this and similar tetra-aryl substituted thieno[3,2-b]furans is warranted to fully unlock their potential.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chem-Gold. This compound [81385-77-5] 98%. Chem-Gold. [Link]
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- Ma, W.; et al. Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives.
- Nitha, P. R.; et al. Synthesis of Thieno[3,2-b]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling.
- Racles, C.; et al. Novel Insight into the Photophysical Properties and 2D Supramolecular Organization of Poly(3,4-ethylenedioxythiophene)
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Wang, X.; et al. Benzo[][5]thieno-S,S-dioxide-[3,2-b]benzofurans: Synthesis, Properties and Application in Electroluminescent Devices. ResearchGate. 2017.
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Wang, X.; et al. Multifunctional Benzo[][5]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ResearchGate. 2018.
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PubChem. Thieno(3,2-b)furan. National Center for Biotechnology Information. [Link]
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Shcherbakov, P.; et al. A study on the luminescence properties of high-performance benzothieno[3,2-b][7]benzothiophene based organic semiconductors. ResearchGate. 2023.
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Racles, C.; et al. Photophysical Studies of Poly(3,4-Ethylenedioxythiophene/Cucurbit[8]uril) Polypseudorotaxane and Polyrotaxane by Transient Absorption and Time-Resolved Fluorescence Spectroscopy. ResearchGate. 2025.
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An In-Depth Technical Guide to the Electronic Structure of Substituted Diphenylthieno[3,2-b]furans
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electronic structure of substituted diphenylthieno[3,2-b]furans, a class of heterocyclic compounds with significant potential in organic electronics and medicinal chemistry. By understanding and manipulating their electronic properties through targeted chemical modifications, researchers can design novel materials for applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to advanced therapeutic agents.
The thieno[3,2-b]furan core, a fused bicyclic system containing both thiophene and furan rings, offers a unique combination of electron-rich character, structural rigidity, and planarity.[1][2] The addition of phenyl substituents at key positions provides further opportunities for tuning the electronic properties and influencing the solid-state packing of these materials. This guide will delve into the theoretical and experimental methodologies used to characterize these molecules and will elucidate the fundamental principles governing their structure-property relationships.
Synthetic Pathways to Substituted Diphenylthieno[3,2-b]furans
The synthesis of the diphenylthieno[3,2-b]furan scaffold and its derivatives often involves multi-step sequences that leverage modern cross-coupling methodologies. A common and effective approach is the use of palladium-catalyzed reactions, such as the Suzuki or Stille coupling, to introduce the desired phenyl groups onto a pre-functionalized thieno[3,2-b]furan core.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a generalized procedure for the synthesis of a diphenyl-substituted thieno[3,2-b]furan derivative.
Step 1: Synthesis of a Dibrominated Thieno[3,2-b]furan Core
-
The synthesis typically begins with the preparation of a dibrominated thieno[3,2-b]furan intermediate. This can be achieved through various literature methods, often starting from commercially available thiophene or furan precursors.
Step 2: Preparation for the Cross-Coupling Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dibrominated thieno[3,2-b]furan (1.0 eq.) in a suitable solvent system, such as a mixture of toluene and water.
Step 3: Addition of Reagents
-
Add the desired substituted phenylboronic acid (2.2 eq.) to the reaction mixture.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
Step 4: Reaction Execution
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 5: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by extracting the organic layer with a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired substituted diphenylthieno[3,2-b]furan.
Caption: Generalized workflow for the synthesis of substituted diphenylthieno[3,2-b]furans.
Theoretical Investigation of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic properties of these molecules before their synthesis.[3][4] These methods allow for the prediction of key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the nature of electronic transitions.
Computational Protocol: DFT and TD-DFT Calculations
Step 1: Molecular Geometry Optimization
-
The first step involves the optimization of the ground-state geometry of the substituted diphenylthieno[3,2-b]furan molecule.
-
A commonly used and effective functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a basis set like 6-31G(d,p).
Step 2: Frontier Molecular Orbital (FMO) Analysis
-
Once the geometry is optimized, a single-point energy calculation is performed to determine the energies of the HOMO and LUMO.
-
The spatial distribution of the HOMO and LUMO can also be visualized to understand the electron density distribution and identify regions involved in charge transfer.
Step 3: Prediction of UV-Vis Absorption Spectra
-
To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry.
-
This calculation provides information about the vertical excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max).
Step 4: Simulation of Emission Spectra
-
To predict the fluorescence properties, the geometry of the first excited state is optimized.
-
A TD-DFT calculation is then performed on the optimized excited-state geometry to determine the emission energy.
Caption: A standard workflow for the computational analysis of diphenylthieno[3,2-b]furans.
Experimental Characterization of Electronic Properties
Experimental techniques are crucial for validating the theoretical predictions and providing a complete picture of the electronic behavior of the synthesized compounds. The primary methods employed are UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.
Experimental Protocol: Spectroscopic and Electrochemical Analysis
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the purified compound in a suitable spectroscopic grade solvent (e.g., chloroform, THF, or dichloromethane).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of the lowest energy absorption maximum (λ_max) provides information about the electronic transitions.
Fluorescence Spectroscopy:
-
Using the same solution from the UV-Vis measurement, excite the sample at its absorption maximum (λ_max).
-
Record the emission spectrum to determine the wavelength of maximum fluorescence (λ_em).
-
The difference between the absorption and emission maxima is the Stokes shift, which provides insights into the structural relaxation in the excited state.
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
The onset of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical formulas.
Caption: Workflow for the experimental determination of electronic properties.
Structure-Property Relationships: The Impact of Substituents
The electronic structure of diphenylthieno[3,2-b]furans can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the peripheral phenyl rings. This modulation of the electronic properties is key to designing materials with desired characteristics.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density of the π-conjugated system. This generally leads to a destabilization (raising) of both the HOMO and LUMO energy levels and a reduction in the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. This results in a stabilization (lowering) of both the HOMO and LUMO energy levels and can also lead to a smaller HOMO-LUMO gap, particularly when strong intramolecular charge transfer is induced.
The following table presents hypothetical data for a series of 2,5-diphenylthieno[3,2-b]furans with different para-substituents on the phenyl rings to illustrate these trends.
| Substituent (R) | Nature | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | λ_max (nm) |
| -H | Neutral | -5.50 | -2.10 | 3.40 | 365 |
| -OCH₃ | EDG | -5.35 | -1.98 | 3.37 | 370 |
| -N(CH₃)₂ | Strong EDG | -5.20 | -1.90 | 3.30 | 375 |
| -CN | EWG | -5.75 | -2.35 | 3.40 | 365 |
| -NO₂ | Strong EWG | -5.90 | -2.55 | 3.35 | 370 |
Caption: Impact of substituents on the frontier molecular orbital energy levels.
Conclusion and Future Outlook
The electronic structure of substituted diphenylthieno[3,2-b]furans is a rich and tunable landscape for the development of advanced organic materials. Through a synergistic approach combining rational synthetic design, predictive computational modeling, and thorough experimental characterization, researchers can precisely engineer the electronic and photophysical properties of these compounds. The principles outlined in this guide provide a robust framework for understanding and exploiting the structure-property relationships in this promising class of molecules. Future research will likely focus on the development of novel derivatives with tailored properties for specific applications, including more efficient charge transport materials, highly sensitive fluorescent probes, and potent therapeutic agents.
References
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Krishnan, A. R., et al. (n.d.). Synthesis of benzothieno[3,2‐b]benzofuran from substituted diphenyl.... ResearchGate. Retrieved from [Link]
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Chen, Y.-C., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. National Institutes of Health. Retrieved from [Link]
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Wang, Z., et al. (2020). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. National Institutes of Health. Retrieved from [Link]
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Kim, G., et al. (2019). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI. Retrieved from [Link]
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(n.d.). DFT/TD-DFT characterization of conjugational electronic structures and spectral properties of materials based on thieno[3,2-b][5]benzothiophene for organic photovoltaic and solar cell applications. ResearchGate. Retrieved from [Link]
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Dienes, Y., et al. (2006). Synthesis and optoelectronic properties of transition metal complexes incorporating dithieno[3,2-b:2',3'-d]phosphole ligands. PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Modeling of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Foreword for the Modern Researcher
In the landscape of computational chemistry and drug discovery, the predictive power of molecular modeling stands as an indispensable tool. It allows us to journey into the molecular realm, elucidating structure, predicting properties, and understanding complex interactions with a level of detail that is often unattainable through experimental methods alone. This guide is crafted for researchers, medicinal chemists, and material scientists who are poised to explore the potential of novel chemical entities.
The subject of our focus is 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan , a molecule with a complex aromatic scaffold.[1][] While its basic chemical identity is known, a thorough investigation of its three-dimensional structure, electronic properties, and potential biological interactions is conspicuously absent from the current body of scientific literature. This document serves as a comprehensive, technically-grounded roadmap for the in silico characterization of this molecule. We will not merely list protocols; we will delve into the why behind each computational choice, providing a robust framework that is both educational and immediately applicable. Our approach is built on a foundation of scientific integrity, ensuring that each proposed step contributes to a self-validating and cohesive molecular narrative.
Section 1: Quantum Mechanical Characterization: Defining the Ground State
Expertise & Experience: Before we can understand how a molecule behaves, we must first understand what it is in its most stable state. The foundational step in modeling any molecule is to determine its optimal three-dimensional geometry and fundamental electronic structure. For this, Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency for organic molecules.[3][4]
Our objective is to establish a high-fidelity model of the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential—key descriptors that govern its reactivity, stability, and potential as an organic semiconductor.[5][6]
Protocol 1: Geometry Optimization and Electronic Structure Analysis
This protocol outlines the steps for a full geometry optimization and subsequent electronic property calculation using the Gaussian software package, a widely used tool in computational chemistry.[7][8][9][10]
-
Initial Structure Generation:
-
The molecule's 2D structure is first obtained from its SMILES string: COC1=CC=C(C=C1)C2=C(SC3=C2OC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC.[1][]
-
This string is converted into an initial 3D structure using a molecular builder such as Avogadro or the builder integrated into GaussView. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to generate a reasonable starting conformation.
-
-
Gaussian Input File Preparation:
-
The core of a Gaussian calculation is the input file. The following is a template for a geometry optimization followed by a frequency calculation.
-
Causality: We choose the B3LYP hybrid functional because it has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[3] The 6-31G(d) basis set is selected as a good starting point, providing a balance between accuracy and computational cost by including polarization functions on heavy atoms, which are essential for describing the bonding in a molecule with multiple aromatic rings and heteroatoms.[7] The Opt Freq keywords trigger a geometry optimization followed by a frequency analysis in the same run. The frequency calculation is critical to verify that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.[7][8]
-
-
Execution and Analysis:
-
The calculation is run using the Gaussian software.[9]
-
Upon completion, the output file is analyzed. The optimization convergence is confirmed by checking for the "Optimization completed" message.
-
The frequency analysis results are inspected. The absence of any negative (imaginary) frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
The optimized coordinates represent the molecule's most stable conformation in the gas phase.
-
Key electronic properties such as the HOMO and LUMO energies, the HOMO-LUMO energy gap, the dipole moment, and the molecular electrostatic potential (MEP) are extracted from the output file. These can be visualized using software like GaussView or VMD.[11][12][13][14]
-
Data Presentation: Predicted Quantum Mechanical Properties
The following table summarizes the key quantitative data that would be obtained from this DFT analysis.
| Parameter | Description | Significance |
| Total Energy (Hartrees) | The final electronic energy of the optimized structure. | A measure of the molecule's stability. |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and electronic properties; smaller gaps suggest higher reactivity and potential for semiconductivity.[6] |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Key Dihedral Angles (°) | Torsional angles between the aromatic rings. | Defines the molecule's 3D shape and degree of planarity. |
Visualization: DFT Workflow
Caption: Workflow for DFT-based geometry optimization and electronic structure analysis.
Section 2: Molecular Dynamics: Capturing Molecular Motion
Expertise & Experience: While DFT provides a static, zero-kelvin picture of the molecule, real-world systems are dynamic. Molecular Dynamics (MD) simulations allow us to model the atomistic movements of a molecule over time, providing invaluable insights into its conformational flexibility, stability, and interactions with its environment (e.g., a solvent). This is particularly important for our target molecule, as the rotation of the four peripheral aromatic rings is likely to be a key determinant of its overall shape and interaction profile.
We will employ the GROMACS simulation package, renowned for its computational speed and efficiency, and the General Amber Force Field (GAFF), which is specifically designed for drug-like organic molecules.[15][16][17][18][19]
Protocol 2: Solvated Molecular Dynamics Simulation
This protocol details the setup and execution of a standard MD simulation for a small organic molecule in a water box.
-
Ligand Parameterization (AMBER Tools):
-
Causality: The GROMACS engine requires a "topology" file that describes all the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters for the molecule. Since our molecule is not a standard biomolecule, these parameters must be generated. The antechamber tool from the AmberTools suite is the industry standard for this task, assigning atom types and calculating partial charges according to the GAFF2 force field.[20][21] The AM1-BCC charge method is chosen for its speed and reliability in reproducing high-quality electrostatic potentials.[20]
-
Step 1: Use antechamber on the DFT-optimized PDB file to generate a mol2 file containing GAFF2 atom types and AM1-BCC charges.
-
Step 2: Use parmchk2 to check for any missing force field parameters and generate a frcmod file with necessary additions.
-
Step 3: Use tleap (an AmberTools program) to combine the mol2 and frcmod files to generate the final topology (.prmtop) and coordinate (.inpcrd) files. These are then converted to the GROMACS format (.top and .gro) using a tool like Acpype.
-
-
System Setup (GROMACS):
-
Step 1: Define Simulation Box: A cubic simulation box is created around the molecule using gmx editconf, ensuring a minimum distance (e.g., 1.0 nm) between the molecule and the box edge.[22]
-
Step 2: Solvation: The box is filled with water molecules (e.g., using the TIP3P water model) with gmx solvate.
-
Step 3: Ion Addition: Ions (e.g., Na+ and Cl-) are added using gmx genion to neutralize the system's total charge.
-
-
Simulation Execution (GROMACS):
-
Step 1: Energy Minimization: A steep descent energy minimization is performed using gmx grompp and gmx mdrun to relax the system and remove any steric clashes.
-
Step 2: NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the solute to allow the solvent to equilibrate around it.[22] This phase ensures the system reaches the correct temperature.
-
Step 3: NPT Equilibration: The system is then equilibrated at the target temperature and pressure (e.g., 1 bar) using the NPT ensemble. This phase ensures the system reaches the correct density.
-
Step 4: Production MD: The final production simulation is run for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals for analysis.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to understand the molecule's dynamic behavior. Common analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the molecule during the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
-
Dihedral Angle Analysis: To probe the rotational freedom of the phenyl and methoxyphenyl side chains.
-
-
Data Presentation: MD Simulation Parameters
| Parameter | Value/Method | Rationale |
| Force Field | GAFF2 | Standard for small organic molecules.[19][20] |
| Water Model | TIP3P | A computationally efficient and widely used water model. |
| Box Type | Cubic | Simple and effective for a single solute. |
| Ensemble | NPT | Simulates constant pressure and temperature, mimicking laboratory conditions. |
| Temperature | 300 K | Approximate room/physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable duration to observe conformational sampling for a small molecule. |
Visualization: MD Simulation Workflow
Caption: Workflow for a standard molecular dynamics simulation using GROMACS.
Section 3: Molecular Docking: A Hypothetical Application in Herbicide Design
Expertise & Experience: The ultimate goal of molecular modeling in many contexts, particularly drug and herbicide development, is to predict how a molecule might interact with a specific biological target.[23][24] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[25] It is a powerful tool for virtual screening and for generating hypotheses about a molecule's mechanism of action.
Given that this compound has been annotated as a herbicide, we will propose a hypothetical docking study against a well-known herbicide target, Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme is the target for several classes of commercial herbicides.
Protocol 3: Molecular Docking with AutoDock Vina
This protocol describes a flexible ligand-rigid receptor docking procedure using AutoDock Vina, a widely used, accurate, and fast docking program.[26][27][28]
-
Receptor and Ligand Preparation:
-
Receptor: A crystal structure of the target protein (e.g., Arabidopsis thaliana ALS, PDB ID: 1YBH) is downloaded from the Protein Data Bank. Using AutoDock Tools, non-essential water molecules and co-ligands are removed, polar hydrogens are added, and Gasteiger charges are computed. The prepared receptor is saved in the required PDBQT format.
-
Ligand: The DFT-optimized structure of our molecule is used as the starting point. AutoDock Tools is used to assign rotatable bonds and merge non-polar hydrogens. The prepared ligand is also saved in PDBQT format.
-
-
Docking Site Definition (Grid Box):
-
Causality: AutoDock Vina needs to know where to perform the docking calculation. A 3D grid box is defined to encompass the known active site of the enzyme. The coordinates for this box are typically determined based on the position of a co-crystallized ligand in the experimental structure. The size of the box should be large enough to allow the ligand to rotate and translate freely.
-
-
Configuration File and Execution:
-
A configuration text file (conf.txt) is created, specifying the names of the receptor and ligand PDBQT files, and the coordinates and dimensions of the search space (grid box).[28]
-
The exhaustiveness parameter, which controls the computational effort, can be increased from the default of 8 to a higher value (e.g., 32) for a more thorough search.[27]
-
The docking calculation is launched from the command line: vina --config conf.txt --log log.txt
-
-
Results Analysis and Visualization:
-
Vina outputs a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
The top-ranked poses are visualized in complex with the receptor using a molecular graphics program like VMD or PyMOL.[11][13][29]
-
The specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein's active site residues are analyzed to rationalize the binding affinity and propose a binding hypothesis.
-
Data Presentation: Hypothetical Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| 1 | -9.5 | Arg377, Trp574 | Hydrogen Bond, Pi-Pi Stacking |
| 2 | -9.2 | Val376, Met570 | Hydrophobic Interaction |
| 3 | -8.9 | Ser653, Gln193 | Hydrogen Bond |
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking using AutoDock Vina.
Final Synthesis and Future Outlook
This guide has laid out a rigorous, multi-faceted computational workflow for the comprehensive molecular modeling of this compound. By systematically applying Density Functional Theory, Molecular Dynamics, and Molecular Docking, we can construct a detailed profile of this molecule, moving from its fundamental quantum mechanical properties to its dynamic behavior and hypothetical interactions with a biological target.
The strength of this in silico approach lies in its predictive power and its ability to generate testable hypotheses in the absence of extensive experimental data. The results from these simulations can guide future research, informing decisions on whether to synthesize this compound for applications in materials science (based on its electronic properties) or in agrochemistry (based on its predicted biological activity). The logical progression from quantum mechanics to molecular dynamics and finally to docking ensures that each step builds upon a foundation of validated data from the previous one, creating a scientifically sound and cohesive investigation.
References
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual Molecular Dynamics. Journal of Molecular Graphics, 14(1), 33-38. [URL: https://www.ks.uiuc.edu/Research/vmd/]
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An In-depth Technical Guide to the Fundamental Chemistry of the Thieno[3,2-b]furan Core
This guide provides a comprehensive exploration of the fundamental chemistry of the thieno[3,2-b]furan core, a heterocyclic scaffold of significant interest in materials science and medicinal chemistry. We will delve into its electronic structure, synthetic methodologies, reactivity patterns, and potential applications, offering insights grounded in established research for professionals in drug development and materials science.
Introduction: The Thieno[3,2-b]furan Scaffold
The thieno[3,2-b]furan core is a fused bicyclic heterocycle consisting of a thiophene ring and a furan ring sharing a C-C bond. This fusion results in a unique electronic landscape that imparts distinct chemical properties. The aromaticity of the individual rings is perturbed, leading to a system with both electron-rich and electron-deficient characteristics, making it a versatile building block in organic synthesis. Its derivatives have found applications in organic electronics, including organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs), as well as in the development of novel therapeutic agents.[1][2][3]
Below is the basic structure and numbering of the thieno[3,2-b]furan core.
Caption: Structure and numbering of the thieno[3,2-b]furan core.
Synthesis of the Thieno[3,2-b]furan Core
The construction of the thieno[3,2-b]furan scaffold can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling methodologies. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
Scalable Synthesis of the Parent Core
A notable and scalable synthesis of the parent thieno[3,2-b]furan has been reported, providing a practical entry point to this heterocyclic system.[4] While the specific multi-step sequence is detailed in the primary literature, the general approach often involves the construction of one ring onto the other through cyclization.
Synthesis of Substituted Derivatives
The synthesis of substituted thieno[3,2-b]furans, particularly benzofused analogues, has been a significant area of research. These larger, more conjugated systems are of particular interest for applications in organic electronics.
2.2.1. Palladium-Catalyzed Intramolecular C-H/C-H Coupling
One powerful strategy for the synthesis of thieno[3,2-b]benzofurans involves the palladium-catalyzed intramolecular C-H/C-H coupling of 3-aryloxythiophenes.[5] This method allows for the direct formation of the furan ring onto the thiophene core.
Caption: Palladium-catalyzed synthesis of thieno[3,2-b]benzofurans.
2.2.2. Ullmann-Type Intramolecular C–O Coupling
A complementary approach is the copper-catalyzed Ullmann-type intramolecular C–O bond formation.[6] This method is particularly effective for constructing ladder-type thieno[3,2-b]furan-containing fused heterocycles and demonstrates good functional group tolerance. A one-pot synthesis of benzo[5][7]thieno[3,2-b]benzofurans has been developed based on a regioselective intermolecular Suzuki coupling followed by an intramolecular Ullmann C-O coupling.[8]
2.2.3. Fischer Indolization for N,O,S-Heteroacenes
For the synthesis of more complex, nitrogen-containing heteroacenes, the Fischer indolization has been employed as a key step. This allows for the construction of benzofuran-thieno[3,2-b]indole-cored structures from appropriately substituted thieno[3,2-b]benzofurans.[7]
Reactivity of the Thieno[3,2-b]furan Core
The reactivity of the thieno[3,2-b]furan core is dictated by the electronic interplay between the furan and thiophene rings. Theoretical studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, have provided significant insights into the reactivity and aromaticity of this system.[9][10][11]
Electrophilic Aromatic Substitution
Experimental and theoretical studies consistently show that the C(2) position is the most reactive site for electrophilic attack.[9][10] This is attributed to the localization of the Highest Occupied Molecular Orbital (HOMO) on this carbon atom.[11] Common electrophilic substitution reactions such as chlorination, bromination, and formylation all occur preferentially at the C(2) position.[9]
The mechanism of electrophilic substitution in benzofused thieno[3,2-b]furans can vary. For instance, in benzothieno[3,2-b]furan, the reaction is proposed to proceed via an addition-elimination mechanism at the C(2)-C(3) double bond.[10] In contrast, the more aromatic thieno[3,2-b]benzofuran is thought to undergo a more classical aromatic electrophilic substitution mechanism.[10][12]
Caption: General mechanism of electrophilic substitution at the C(2) position.
Lithiation
While electrophilic substitution favors the C(2) position, deprotonation via lithiation occurs selectively at the C(5) position .[4] This provides a complementary method for the functionalization of the thieno[3,2-b]furan core, allowing for the introduction of nucleophiles or subsequent cross-coupling reactions at a different site. This selectivity can be rationalized by the higher acidity of the proton at the C(5) position, which is alpha to the sulfur atom.
Cycloaddition Reactions
The thieno[3,2-b]furan core can also participate in cycloaddition reactions. For instance, dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans have been reported, suggesting that the furan moiety of the thieno[3,2-b]furan system could potentially undergo similar transformations.[13][14] This opens up avenues for the synthesis of more complex, three-dimensional structures.
Electronic and Structural Properties
Theoretical calculations have been instrumental in elucidating the electronic and structural properties of thieno[3,2-b]furans. In benzofused systems, it has been shown that the thieno[3,2-b]benzofuran isomer is more aromatic and stable than the isomeric benzothieno[3,2-b]furan.[9][10][11] This difference in stability and aromaticity has a direct impact on their respective reactivities. The introduction of a furan ring into a thieno[3,2-b]thiophene system can influence the solid-state packing, which is a critical factor for charge transport in organic electronic devices.[6]
Experimental Protocols
Representative Protocol for Electrophilic Bromination
The following is a general procedure for the selective bromination of a thieno[3,2-b]furan derivative at the C(2) position.
-
Dissolution: Dissolve the thieno[3,2-b]furan substrate in a suitable inert solvent (e.g., dioxane, chloroform, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture. The amount of bromine should be stoichiometric (1 equivalent) to favor monosubstitution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 2-bromothieno[3,2-b]furan.
Applications
The unique electronic properties and versatile reactivity of the thieno[3,2-b]furan core have led to its exploration in various fields.
Organic Electronics
Derivatives of thieno[3,2-b]furan are promising materials for organic electronics.[2] Benzo[5][7]thieno-S,S-dioxide-[3,2-b]benzofurans have been synthesized and investigated as emitters in OLEDs, demonstrating the potential for this class of compounds in display and lighting technologies.[3] Thieno[3,2-b]indole-based molecules have been used as electron transport materials in perovskite solar cells.[1]
Medicinal Chemistry
While the broader class of benzofurans is well-known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties, the thieno[3,2-b]furan core represents a scaffold with potential for the development of novel therapeutic agents.[15] Its rigid, planar structure and the ability to be functionalized at multiple positions make it an attractive starting point for the design of enzyme inhibitors and receptor ligands.
Conclusion
The thieno[3,2-b]furan core is a heterocyclic system with a rich and versatile chemistry. Its synthesis has been well-established through a variety of methods, and its reactivity is characterized by a high degree of regioselectivity, with electrophilic substitution favoring the C(2) position and lithiation occurring at the C(5) position. These predictable reactivity patterns, coupled with the intriguing electronic properties of the scaffold, have made thieno[3,2-b]furan derivatives valuable components in the development of advanced materials for organic electronics and as potential scaffolds in drug discovery. Further exploration of this fascinating heterocyclic system is sure to uncover new and exciting applications.
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An In-depth Technical Guide: Exploring the Impact of Methoxyphenyl Groups on Thienofuran Properties
Introduction: The Thienofuran Core and the Art of Molecular Tuning
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thienofuran scaffold, a fused bicyclic system containing both thiophene and furan rings, presents a unique and compelling electronic framework.[1][2] These structures are not merely molecular curiosities; they are key components in the development of novel therapeutic agents and advanced optoelectronic materials.[3][4] The inherent properties of the thienofuran core—such as its planarity, electron richness, and reactivity—make it an ideal platform for chemical modification.[1]
The true potential of a scaffold like thienofuran is unlocked through strategic functionalization. By attaching specific substituent groups, we can precisely modulate its electronic, photophysical, and biological characteristics. This guide focuses on a particularly influential substituent: the methoxyphenyl group. The introduction of this group is a powerful tool for fine-tuning molecular properties, a concept critical for researchers, scientists, and drug development professionals aiming to achieve targeted outcomes. We will explore the causal relationships between the methoxyphenyl substituent and the resulting changes in thienofuran behavior, from synthesis strategies to biological efficacy.
Pillar 1: The Duality of the Methoxyphenyl Group: Inductive vs. Resonance Effects
To comprehend the impact of the methoxyphenyl group, one must first appreciate its dual electronic nature. The oxygen atom of the methoxy group (-OCH₃) is highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[5] However, this is often overshadowed by a more powerful, opposing force: the resonance effect (+M or +R). The lone pairs of electrons on the oxygen atom can delocalize into the adjacent π-electron system of the aromatic ring.[5][6]
This donation of electron density via resonance is significantly stronger than the inductive withdrawal, making the methoxy group a net electron-donating group (EDG) , particularly when positioned at the ortho or para positions of the phenyl ring.[6][7] This increased electron density on the aromatic system profoundly influences the molecule's reactivity, stability, and interactions with its environment.
Caption: Dueling electronic effects of the methoxyphenyl substituent.
Pillar 2: Synthetic Strategies and Methodologies
The synthesis of methoxyphenyl-substituted thienofurans often leverages modern cross-coupling reactions, which provide efficient and versatile routes to C-C bond formation. Methodologies such as the Suzuki and Ullmann couplings are particularly prevalent.[3][8] The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. For instance, a one-pot synthesis of benzo[3][9]thieno[3,2-b]benzofurans has been developed using a regioselective intermolecular Suzuki coupling followed by an intramolecular Ullmann C-O coupling.[3][8]
Experimental Protocol: Representative Synthesis via Suzuki Coupling
This protocol outlines a generalized, self-validating workflow for the synthesis of a 2-(methoxyphenyl)thieno[3,2-b]furan derivative.
Objective: To synthesize 2-(4-methoxyphenyl)thieno[3,2-b]furan.
Materials:
-
2-Bromothieno[3,2-b]furan
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄·3H₂O)
-
Solvent (e.g., Toluene, Dioxane, or tert-Butanol)
-
Anhydrous reaction vessel, magnetic stirrer, reflux condenser, inert gas supply (N₂ or Ar)
Methodology:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothieno[3,2-b]furan (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) to the stirring mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) and maintain for 4-12 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue using flash column chromatography on silica gel. The eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by prior TLC analysis.
-
-
Final Validation:
-
Collect the pure fractions and evaporate the solvent.
-
Characterize the final product using NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm its structure, purity, and molecular weight.[10]
-
Caption: A generalized workflow for the synthesis and validation of substituted thienofurans.
Pillar 3: Impact on Physicochemical Properties
The electron-donating character of the methoxyphenyl group directly extends the π-conjugated system of the thienofuran core. This extension has profound and predictable effects on the molecule's photophysical and electrochemical properties.[11]
Photophysical Properties
-
Absorption and Emission: The extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12] This results in a bathochromic (red) shift in both the absorption (λ_abs) and emission (λ_em) spectra compared to the unsubstituted thienofuran. The molecule absorbs and emits light at longer wavelengths.[9]
-
Quantum Yield: The methoxyphenyl group can enhance fluorescence quantum yield (Φ_F) by increasing the rigidity of the molecular structure and promoting radiative decay pathways. Furan-fused ring compounds are noted for exhibiting high fluorescence.[3]
| Property | Unsubstituted Core (Approx.) | Methoxyphenyl-Substituted (Approx.) | Rationale for Change |
| Absorption Max (λ_abs) | Shorter Wavelength (UV) | Longer Wavelength (UV-Vis) | Extended π-conjugation lowers HOMO-LUMO gap.[9] |
| Emission Max (λ_em) | Shorter Wavelength (UV-Vis) | Longer Wavelength (Visible) | Stabilized excited state due to extended conjugation.[9] |
| Quantum Yield (Φ_F) | Moderate | Moderate to High | Increased structural rigidity and favorable electronic transitions.[3] |
| Redox Potential | Higher Oxidation Potential | Lower Oxidation Potential | Increased electron density makes the molecule easier to oxidize.[13] |
| Caption: Comparative physicochemical properties of unsubstituted vs. methoxyphenyl-substituted thienofurans. |
Electrochemical Properties
The electron-donating methoxy group increases the electron density on the thienofuran scaffold, making it more susceptible to oxidation.[13] Consequently, methoxyphenyl-substituted thienofurans typically exhibit a lower oxidation potential when analyzed by techniques like cyclic voltammetry. This property is crucial for applications in organic electronics, where tuning redox levels is essential for designing efficient hole-transporting materials.[14]
Pillar 4: Modulation of Biological Activity and Drug Discovery
The thienofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4][15] The addition of a methoxyphenyl group can significantly enhance or modify this activity through several mechanisms:
-
Receptor Binding: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a biological target's active site.[15]
-
Lipophilicity and Permeability: The methoxyphenyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.[15]
-
Metabolic Stability: The methoxy group can block sites of potential metabolic oxidation, increasing the compound's half-life in vivo.
Thienofuran derivatives and related structures have shown promise as G protein-coupled receptor 35 (GPR35) agonists[16][17] and as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are targets in cancer therapy.[18] The methoxy substituent is often key to achieving high potency and selectivity. For example, in a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a 3-methoxybenzyl group was part of the most potent identified ROCK inhibitor.[18]
Caption: Mechanism of action for a methoxyphenyl-thienofuran as a competitive kinase inhibitor.
Conclusion
The strategic incorporation of methoxyphenyl groups onto a thienofuran core is a cornerstone of modern molecular design. This single functional group, through its potent electron-donating resonance effect, provides a reliable method for tuning the electronic, photophysical, and biological properties of the parent scaffold. It enables the rational design of molecules with red-shifted fluorescence for imaging applications, lowered oxidation potentials for organic electronics, and enhanced binding affinities for targeted drug discovery. Understanding the fundamental principles behind these modifications empowers researchers to move beyond trial-and-error synthesis and toward the predictable and purposeful creation of novel, high-performance molecules.
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Zheng, Y., & Tovar, J. D. (2009). Facile and scalable synthesis of the fused-ring heterocycles thieno[3,2-b]thiophene and thieno[3,2-b]furan. Organic letters, 11(14), 3144–3147. [Link]
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Wang, Y., Yuan, M., Xie, G., & Ye, S. (2016). One-pot synthesis and property study on thieno[3,2-b]furan compounds. RSC Advances, 6(10), 8345-8349. [Link]
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Lin, C. W., Chen, Y. H., Chen, C. H., & Cheng, C. H. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(1), 1-17. [Link]
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Deng, H., Hu, H., He, M., Hu, J., Niu, W., Ferrie, A. M., & Fang, Y. (2013). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of medicinal chemistry, 56(13), 5477–5490. [Link]
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ResearchGate. (n.d.). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Retrieved from [Link]
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Carlotti, B., Giansanti, L., & Latterini, L. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5483. [Link]
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PubMed. (2024). Computational and spectroscopic characterization of thianthrene. Retrieved from [Link]
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Gangjee, A., Li, W., Lin, L., Ihnat, M. A., Thorpe, J. E., Shen, T., ... & Matherly, L. H. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European journal of medicinal chemistry, 217, 113352. [Link]
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Rochford, J., Botchway, S., McGarvey, J. J., Rooney, A. D., & Pryce, M. T. (2008). Photophysical and electrochemical properties of meso-substituted thien-2-yl Zn(II) porphyrins. The journal of physical chemistry. A, 112(46), 11611–11618. [Link]
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Publons. (2024). Review of Computational and spectroscopic characterization of thianthrene. Retrieved from [Link]
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ResearchGate. (n.d.). Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in acetonitrile electrolyte containing boron trifluoride diethyl etherate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and computational studies of a novel thieno[2,3-b]thiophene derivative. Retrieved from [Link]
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Singh, S., Kumar, R., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(4), 957–984. [Link]
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Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Sapragoniene, M. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3326. [Link]
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Legoabe, L. J., Petzer, A., & Petzer, J. P. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic chemistry, 94, 103459. [Link]
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Wang, Y., Zhang, Y., Wang, X., Zhang, X., & Gao, X. (2024). Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification. Phytomedicine, 129, 155554. [Link]
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Wang, Y., Li, L., Zhang, Y., & Yang, S. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & medicinal chemistry letters, 30(5), 126966. [Link]
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Methodological & Application
Application Notes and Protocols for 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thieno[3,2-b]furan Derivatives in Advanced OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. The performance of an OLED is intrinsically linked to the properties of the organic materials used within its emissive and charge-transporting layers. In the continuous pursuit of highly efficient and stable blue emitters, which remain a critical challenge in the field, thieno[3,2-b]furan derivatives have emerged as a promising class of materials.
This document provides detailed application notes and protocols for the utilization of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan , a specific member of this class, in the fabrication of OLEDs. While direct literature on this exact compound is limited, this guide synthesizes information from closely related thieno[3,2-b]furan and benzo[1][2]thieno[3,2-b]benzofuran derivatives to provide a comprehensive and scientifically grounded framework for its application.[3][4][5] The core thieno[3,2-b]furan structure offers a rigid and planar backbone, which is beneficial for achieving high photoluminescence quantum yields and good charge carrier mobility. The strategic placement of phenyl and methoxyphenyl substituents allows for the tuning of the material's electronic and morphological properties.
These notes will delve into the rationale behind the molecular design, proposed synthesis, key photophysical properties, and a step-by-step protocol for integrating this material into a functional OLED device.
Molecular Structure and Physicochemical Properties
IUPAC Name: this compound[6] Molecular Formula: C₃₂H₂₄O₃S[6][] Molecular Weight: 488.60 g/mol [] CAS Number: 81385-77-5[]
| Property | Value | Source |
| Melting Point | 169-173°C | [] |
| Density | 1.206 g/cm³ | [] |
The molecular structure features a fused thieno[3,2-b]furan core, which provides a rigid and planar π-conjugated system. The diphenyl groups at the 2 and 3 positions and the bis(4-methoxyphenyl) groups at the 5 and 6 positions extend the conjugation and influence the material's solubility, film-forming properties, and electronic energy levels. The methoxy groups (-OCH₃) are electron-donating, which can impact the HOMO and LUMO energy levels and, consequently, the charge injection and transport properties in an OLED.[8]
Proposed Role in OLEDs: A High-Performance Blue Emitter
Based on the photophysical properties of analogous thieno[3,2-b]furan derivatives, this compound is proposed to function as a highly efficient blue-emitting material in the emissive layer (EML) of an OLED.[1][3][4] Derivatives of benzo[1][2]thieno[3,2-b]benzofuran have demonstrated blue emission with high external quantum efficiencies (EQEs).[4][5] The rigid structure of the thieno[3,2-b]furan core helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum yields.
Furthermore, the introduction of electron-donating groups like methoxyphenyl moieties can enhance hole mobility.[3] This suggests that the material may also possess good hole-transporting properties, potentially allowing for simplified device architectures where it could function as both the emitter and a hole-transporting component.
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific synthesis for this exact molecule is not detailed in the available literature, a plausible synthetic route can be devised based on established cross-coupling methodologies for similar compounds.[9] A common approach involves a multi-step synthesis culminating in a key cross-coupling reaction, such as a Suzuki or Stille coupling. A potential retrosynthetic analysis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis (Illustrative):
-
Synthesis of the Dihalogenated Thieno[3,2-b]furan Core: This would likely involve a multi-step process starting from commercially available thiophene and furan derivatives. The specific positions for halogenation (e.g., bromine or iodine) would be crucial for the subsequent coupling reactions.
-
Palladium-Catalyzed Suzuki Coupling:
-
In a nitrogen-filled glovebox or under an inert atmosphere, dissolve the dihalogenated thieno[3,2-b]furan core in a suitable solvent system (e.g., toluene/ethanol/water).
-
Add (4-methoxyphenyl)boronic acid and phenylboronic acid in stoichiometric amounts.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the material by recrystallization and finally by temperature-gradient sublimation to achieve the high purity required for OLED fabrication.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a vacuum-deposited multilayer OLED using this compound as the emissive layer. The device architecture is based on common structures used for blue-emitting OLEDs.
Caption: A typical multilayer OLED device architecture.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Emissive Layer (EML): this compound
-
Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
-
Cathode materials: Lithium fluoride (LiF) and Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (ultrasonic bath with deionized water, acetone, and isopropanol)
-
UV-ozone or plasma treatment system
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HIL (TCTA): ~30 nm
-
HTL (NPB): ~20 nm
-
EML (this compound): ~20 nm
-
ETL (TPBi): ~30 nm
-
-
Maintain a deposition rate of 0.1-0.2 nm/s for the organic layers.
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (~1 nm) at a rate of 0.01-0.02 nm/s.
-
Deposit the Al cathode (~100 nm) at a rate of 0.5-1 nm/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and cathode from atmospheric moisture and oxygen. Use a UV-curable epoxy and a glass lid for encapsulation.
-
Protocol 3: Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra of the operating device using a spectroradiometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra to quantify the emission color.
-
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photodiode to measure the current density and luminance as a function of the applied voltage.
-
-
Efficiency Measurements:
-
Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) from the J-V-L data.
-
Expected Performance and Causality
While specific performance data for an OLED using this compound is not available, we can infer potential performance based on related compounds. OLEDs based on a multifunctional benzo[1][2]thieno[3,2-b]benzofuran derivative as the emissive layer have shown promising results.[4][5]
Table of Expected Performance Metrics (based on analogous compounds):
| Parameter | Expected Value Range | Reference |
| Emission Color | Blue | [4][5] |
| CIE Coordinates (x, y) | (0.15, 0.07) - (0.16, 0.10) | [4][5] |
| Maximum Current Efficiency | 2.5 - 6.5 cd/A | [3][4] |
| Maximum External Quantum Efficiency (EQE) | 4.0 - 6.5 % | [3][4] |
| Turn-on Voltage | < 3.5 V | [3] |
Causality behind Performance:
-
High Efficiency: The rigid and planar thieno[3,2-b]furan core is expected to lead to a high photoluminescence quantum yield, which is a key factor for achieving high EQE. The extended π-conjugation provided by the phenyl and methoxyphenyl substituents can enhance the oscillator strength of the radiative transition.
-
Color Purity: The molecular design aims to achieve a deep blue emission. The specific substitution pattern on the thieno[3,2-b]furan core dictates the energy of the HOMO-LUMO gap and thus the emission wavelength.
-
Low Turn-on Voltage: The methoxy groups, being electron-donating, can raise the HOMO level of the material, potentially reducing the energy barrier for hole injection from the HTL. This facilitates charge injection and leads to a lower turn-on voltage.[8]
-
Device Stability: The thermal stability of the material is crucial for the operational lifetime of the OLED. While not explicitly reported for this compound, related fused-ring systems often exhibit good thermal stability.
Conclusion and Future Perspectives
This compound represents a promising candidate for a high-performance blue-emitting material in OLEDs. The protocols and insights provided in these application notes, derived from the study of structurally similar compounds, offer a solid foundation for researchers to explore its potential. Future work should focus on the precise synthesis and characterization of this material to validate the predicted properties and to optimize the OLED device architecture for even higher efficiency and stability. The continued exploration of thieno[3,2-b]furan derivatives will undoubtedly contribute to the advancement of next-generation display and lighting technologies.
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Zhang, Y., et al. (2021). Multifunctional Benzo[1][2]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces, 13(10), 12250–12258.
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Zhang, Y., et al. (2021). Multifunctional Benzo[1][2]thieno[3,2- b]benzofuran Derivative with High Mobility and Luminescent Properties. PubMed, 17(13), 12250-12258.
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Li, B., et al. (2021). Pure blue emitters based on benzo[1][2]thieno-S,S-dioxide-[3,2-b]benzofuran with high thermal stability. ResearchGate.
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fabrication of organic field-effect transistors (OFETs) with thieno[3,2-b]furan derivatives
Application Notes & Protocols
Topic: Fabrication of Organic Field-Effect Transistors (OFETs) with Thieno[3,2-b]furan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Thieno[3,2-b]furan Derivatives in Organic Electronics
Organic field-effect transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, lightweight, and low-cost alternatives to traditional silicon-based devices. The performance of these devices is fundamentally dictated by the molecular structure of the organic semiconductor used as the active layer. Thieno[3,2-b]furan derivatives have emerged as a highly promising class of materials for this purpose. By strategically fusing electron-rich furan and thiophene rings, these compounds create a rigid, co-planar π-conjugated system. This structural planarity is crucial as it facilitates strong intermolecular π-π stacking in the solid state, which is a prerequisite for efficient charge transport.
The incorporation of the furan ring, as an isoelectronic alternative to thiophene, can fine-tune the material's electronic properties, including its frontier molecular orbital (HOMO/LUMO) energy levels and bandgap.[1] This often leads to enhanced charge carrier mobility and improved device stability. For instance, copolymers incorporating a furan spacer have demonstrated significantly higher hole mobility compared to their all-thiophene counterparts, attributed to better backbone coplanarity and molecular packing.[2] Small molecules like 2,7-diphenylbenzo[3][4]thieno[3,2-b]benzofuran (BTBF-DPh) have shown the ability to combine high charge mobility with strong luminescence, making them suitable for multifunctional optoelectronic devices.[3][5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative thieno[3,2-b]furan derivative and its subsequent fabrication into a high-performance OFET. We will delve into the rationale behind key experimental steps, from substrate preparation to thin-film deposition and device characterization, providing a complete framework for researchers entering this exciting field.
Caption: Core structure of Thieno[3,2-b]furan with substitution points.
Section 1: Synthesis and Characterization of a Benzo[3][4]thieno[3,2-b]benzofuran (BTBF) Derivative
The precise control over the molecular structure is paramount. One-pot synthesis methodologies, combining multiple reaction steps without intermediate purification, have become popular for their efficiency and atom economy.[7][8] Here, we describe a protocol inspired by a one-pot reaction involving a regioselective intermolecular Suzuki coupling followed by an intramolecular Ullmann C-O coupling to yield a benzo[3][4]thieno[3,2-b]benzofuran (BTBF) derivative.[7][8]
Protocol 1.1: One-Pot Synthesis of a BTBF Derivative
Rationale: This procedure is designed to efficiently create the fused heterocyclic system. The initial Suzuki coupling forms a C-C bond, creating the precursor, while the subsequent copper-catalyzed Ullmann coupling facilitates the intramolecular C-O bond formation to close the furan ring. The choice of catalysts and base is critical for achieving high yields.
Materials:
-
2-bromo-3-(2-methoxyphenoxy)benzo[b]thiophene (Starting Material 1)
-
Phenylboronic acid (Starting Material 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst 1)
-
Copper(I) thiophene-2-carboxylate (CuTc) (Catalyst 2)
-
Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) (Base)
-
Anhydrous Toluene (Solvent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the benzo[b]thiophene precursor (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄·H₂O (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Suzuki Coupling: Add anhydrous toluene (20 mL) and Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask.
-
First Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Ullmann Coupling: After the initial coupling is complete, allow the mixture to cool slightly. Add the copper catalyst, CuTc (0.02 mmol, 2 mol%), to the same flask.
-
Second Reflux: Heat the mixture to reflux again and stir for an additional 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with deionized water. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final BTBF derivative.
Protocol 1.2: Material Characterization
Rationale: It is essential to confirm the identity and purity of the synthesized semiconductor before device fabrication. Any impurities can act as charge traps, severely degrading OFET performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF to verify the molecular weight of the synthesized compound.[9]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the material. A high decomposition temperature is crucial for device stability, especially if thermal evaporation is used for deposition.[9][10]
Section 2: OFET Device Fabrication
The architecture of the OFET and the method of depositing the semiconductor are critical determinants of final device performance. A commonly used and reliable architecture is the Bottom-Gate, Top-Contact (BGTC) configuration, which we will detail here.
Caption: A streamlined workflow for fabricating and testing OFETs.
Materials & Equipment:
-
Synthesized thieno[3,2-b]furan derivative
-
High-purity solvent (e.g., chlorobenzene, dichlorobenzene)
-
OTS-treated Si/SiO₂ substrates
-
Solution shearing coater with a precision-controlled blade and heated stage
Procedure:
-
Solution Preparation: Prepare a solution of the thieno[3,2-b]furan derivative (e.g., 5-10 mg/mL) in the chosen solvent. Gentle heating and stirring may be required to fully dissolve the material. Filter the solution through a 0.2 µm PTFE filter.
-
Shearing Setup: Place the OTS-treated substrate on the heated stage of the coater and set the desired temperature (e.g., 90 °C). This temperature influences the solvent evaporation rate and resulting film morphology.
-
Deposition: Dispense a small volume of the semiconductor solution (e.g., 100 µL) along the edge of the shearing blade.
-
Shearing Process: Move the blade across the substrate at a constant, slow speed (e.g., 0.1 - 1.0 mm/s). The gap between the blade and substrate is typically set to ~100 µm.
-
Annealing: Once the film is cast, anneal the substrate at an elevated temperature (e.g., 150-200 °C, below the material's decomposition temperature) for 30-60 minutes. This step further improves the film's crystallinity. [2]
Protocol 2.3: Source-Drain Electrode Deposition
Rationale: The final step is to create the source and drain contacts, which inject and collect charge from the semiconductor channel. Thermal evaporation through a shadow mask is a standard method for patterning these electrodes with high precision. [11] Materials & Equipment:
-
Substrate with the deposited semiconductor film
-
Shadow mask with desired channel length (L) and width (W)
-
High-purity Gold (Au) pellets (99.99%)
-
Chromium (Cr) or Titanium (Ti) for adhesion layer (optional but recommended)
-
Thermal evaporator system
Procedure:
-
Mask Alignment: Carefully place the shadow mask on top of the semiconductor film, ensuring good contact.
-
Evaporation:
-
Load the substrate and mask assembly into the thermal evaporator.
-
Place Cr/Ti (if used) and Au in separate evaporation boats.
-
Evacuate the chamber to high vacuum (< 10⁻⁶ Torr).
-
First, evaporate a thin adhesion layer (2-5 nm) of Cr or Ti.
-
Subsequently, evaporate the Au layer (40-50 nm) to form the source and drain electrodes.
-
Allow the system to cool before venting and retrieving the completed devices.
-
Section 3: Device Characterization and Performance Metrics
After fabrication, the devices must be characterized to evaluate their performance and to understand the relationship between processing, film structure, and electrical properties.
Thin-Film Morphology
-
Atomic Force Microscopy (AFM): Used to visualize the surface topography of the semiconductor film. Well-ordered, crystalline films typically show large, interconnected grains, which is favorable for charge transport. [2]* X-ray Diffraction (XRD): Provides information on the molecular packing and crystallinity of the film. Sharp diffraction peaks indicate a high degree of crystalline order. [12][13]
Electrical Characterization
The electrical properties are measured using a semiconductor parameter analyzer connected to probe tips that contact the gate, source, and drain electrodes.
-
Output Characteristics (I_D vs. V_D): The drain current (I_D) is measured as the drain voltage (V_D) is swept at various constant gate voltages (V_G). This confirms the transistor's basic operation.
-
Transfer Characteristics (I_D vs. V_G): The drain current (I_D) is measured as the gate voltage (V_G) is swept at a constant, high drain voltage (in the saturation regime). This curve is used to extract the key performance metrics.
Key Performance Metrics
-
Charge Carrier Mobility (µ): This is the most important metric, representing how quickly charge carriers move through the semiconductor channel. For the saturation regime, it is calculated from the slope of the (I_D)¹ᐟ² vs. V_G plot using the following equation:
I_D = (µ * C_i * W) / (2 * L) * (V_G - V_th)²
where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum current when the transistor is "on" to the minimum current when it is "off". A high ratio (typically > 10⁵) is desired for digital applications to minimize static power consumption. [10]
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to turn on. A value close to 0 V is generally preferred.
Performance Data of Thieno-Fused OFETs
The following table summarizes reported performance metrics for various OFETs based on thieno[3,2-b]furan and related thieno-fused derivatives, showcasing the potential of this material class.
| Material Class/Derivative | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio | Reference |
| P(FDPP-TP) Copolymer | Spin Coating | 0.42 | > 10⁵ | [2] |
| 2,7-diphenylbenzot[3][4]hieno[3,2-b]benzofuran (BTBF-DPh) | Vacuum Deposition | 0.181 | - | [5][6] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | Solution Shearing | up to 10.2 | ~10⁷ | |
| TT-BT Copolymer (nonyl side chain) | Spin Coating | 0.1 | 3.5 x 10³ | [14] |
| Thieno[3,2-b]thieno[...]thiophene Derivative | Vacuum Deposition | 0.14 | 10⁶ | [10] |
References
-
Jang, M., Kim, H., Lee, J., Kim, G., & Lee, S. (2022). Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. MDPI. Available at: [Link]
-
Li, Y., et al. (2021). Multifunctional Benzot[3][4]hieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces. Available at: [Link]
-
Li, Y., et al. (2021). Multifunctional Benzot[3][4]hieno[3,2- b]benzofuran Derivative with High Mobility and Luminescent Properties. PubMed. Available at: [Link]
-
Li, Y., et al. (2021). Multifunctional Benzot[3][4]hieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ResearchGate. Available at: [Link]
-
McCulloch, I., et al. (2011). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Q., et al. (2015). One-pot synthesis and property study on thieno[3,2-b]furan compounds. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2015). One-pot synthesis and property study on thieno[3,2-b]furan compounds. RSC Advances. Available at: [Link]
-
Lee, W., et al. (2015). Interfacial effects on solution-sheared thin-film transistors. Journal of Materials Chemistry C. Available at: [Link]
-
Vegiraju, S., et al. (2018). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI. Available at: [Link]
-
He, Y., et al. (2012). High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2′,3′-d]thiophene derivatives. Chemical Communications. Available at: [Link]
-
Padash, M., et al. (2012). Facile synthesis of 3-substituted thieno[3,2- b]furan derivatives. ResearchGate. Available at: [Link]
-
Ozturk, T., et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. Available at: [Link]
-
Aleveque, O., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
-
Liu, Y., et al. (2008). Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives. Advanced Functional Materials. Available at: [Link]
-
Lee, J., et al. (2019). Examples of p‐type fused thiophenes‐based organic semiconductors and their OFET performances. ResearchGate. Available at: [Link]
-
Lim, J., et al. (2020). Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors. ResearchGate. Available at: [Link]
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Application of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan as a Hole-Transporting Material: A Prospective Analysis and Guide
Introduction: Unexplored Potential in a Promising Class of Materials
Researchers in the field of organic electronics are in a continuous quest for novel materials that can enhance the efficiency, stability, and cost-effectiveness of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Hole-transporting materials (HTMs) are a critical component in these devices, responsible for efficiently extracting and transporting positive charge carriers (holes). The thieno[3,2-b]furan scaffold has emerged as a promising core for the design of new HTMs due to its rigid, planar structure and electron-rich nature, which can facilitate intermolecular charge hopping.
This document addresses the potential application of a specific derivative, 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan , as a hole-transporting material. It is important to note that, to date, there is no specific published research detailing the synthesis, characterization, and application of this particular compound as an HTM. However, based on the well-documented success of structurally related thieno[3,2-b]furan and thieno[3,2-b]thiophene derivatives, a prospective analysis of its potential and a generalized set of protocols for its evaluation are presented here for researchers and drug development professionals interested in exploring this novel material.
The Thieno[3,2-b]furan Core: A Foundation for High-Performance Hole Transport
The promise of the thieno[3,2-b]furan core lies in its inherent chemical and electronic properties. The fusion of an electron-rich thiophene ring with a furan ring results in a conjugated system with high charge carrier mobility. The methoxy and phenyl substituents on the 5,6- and 2,3- positions, respectively, in the title compound are expected to further modulate its electronic properties, solubility, and morphological stability in thin films.
Derivatives of the related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have been shown to be excellent HTMs in perovskite solar cells, achieving power conversion efficiencies (PCEs) comparable to the state-of-the-art material, spiro-OMeTAD.[1] For instance, a DTP derivative, H16, demonstrated high conductivity and hole mobility, leading to a PCE of 18.16%.[1] Similarly, thieno[3,2-b]thiophene-based HTMs have also been successfully employed in PSCs, highlighting the versatility of this general heterocyclic structure.[2]
Physicochemical Properties of this compound
While experimental data on the electronic properties of this compound are not available in the literature, some of its basic physicochemical properties have been reported and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₄O₃S | PubChem[3] |
| Molecular Weight | 488.6 g/mol | PubChem[3] |
| CAS Number | 81385-77-5 | PubChem[3] |
| Melting Point | 169-173°C | BOC Sciences[] |
| Density | 1.206 g/cm³ | BOC Sciences[] |
Prospective Application in Organic Electronics: A Roadmap for Evaluation
Given the promising characteristics of the thieno[3,2-b]furan core, this compound warrants investigation as a potential HTM. The following sections provide a generalized workflow and detailed protocols for the synthesis, characterization, and device fabrication necessary to evaluate its performance.
Synthesis and Purification
A plausible synthetic route to this compound, based on established methodologies for similar compounds, is outlined below. The purity of the final compound is critical for achieving optimal device performance, and rigorous purification by column chromatography and sublimation is recommended.
Caption: Generalized synthetic and purification workflow for thieno[3,2-b]furan derivatives.
Protocol 1: Synthesis of a Thieno[3,2-b]furan Derivative (Illustrative)
This protocol is a generalized representation based on the synthesis of related compounds and would require optimization for the specific target molecule.
-
Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) between a dibrominated thiophene precursor and appropriate boronic acid derivatives of the furan moiety is performed.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the thieno[3,2-b]furan core.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Final Purification: For use in electronic devices, the material should be further purified by temperature gradient sublimation to remove any residual impurities.
Characterization of Hole-Transporting Properties
To assess the suitability of this compound as an HTM, its key electronic and charge transport properties must be determined.
Caption: Workflow for the characterization of a novel hole-transporting material.
Protocol 2: Determination of HOMO/LUMO Energy Levels
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for ensuring efficient charge injection and transport.
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the HTM in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working electrode: glassy carbon, counter electrode: platinum wire, reference electrode: Ag/AgCl).
-
Record the cyclic voltammogram and determine the onset oxidation potential (E_ox).
-
Calculate the HOMO energy level using the empirical formula: HOMO = -[E_ox - E(Fc/Fc⁺) + 4.8] eV, where E(Fc/Fc⁺) is the redox potential of the ferrocene/ferrocenium couple measured under the same conditions.
-
-
UV-Visible Spectroscopy:
-
Record the absorption spectrum of a thin film of the HTM.
-
Determine the optical band gap (E_g) from the onset of the absorption edge.
-
Estimate the LUMO energy level using the equation: LUMO = HOMO + E_g.
-
Protocol 3: Measurement of Hole Mobility
The hole mobility (μ_h) is a direct measure of the material's ability to transport holes. The space-charge-limited current (SCLC) method is a common technique for this measurement.
-
Device Fabrication:
-
Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / HTM / Au.
-
The HTM layer is deposited by spin-coating from a solution (e.g., in chlorobenzene).
-
The top gold electrode is deposited by thermal evaporation.
-
-
Measurement:
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Plot J-V² on a logarithmic scale. The SCLC region will show a linear relationship.
-
Calculate the hole mobility using the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * μ_h * (V²/d³), where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.
-
Fabrication and Evaluation in a Perovskite Solar Cell
The ultimate test of a novel HTM is its performance in a complete device. The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Caption: Workflow for the fabrication and characterization of a perovskite solar cell.
Protocol 4: Perovskite Solar Cell Fabrication
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): Deposit a compact layer of SnO₂ onto the FTO substrate by spin-coating a nanoparticle solution, followed by annealing.
-
Perovskite Layer: Spin-coat a precursor solution of the perovskite (e.g., a mixture of methylammonium iodide and lead iodide in DMF/DMSO) onto the ETL. An anti-solvent quenching step is typically employed to induce rapid crystallization. The film is then annealed.
-
Hole Transport Layer (HTL): Spin-coat a solution of this compound (with additives such as Li-TFSI and tBP, if necessary) onto the perovskite layer.
-
Metal Electrode: Deposit a gold or silver back contact by thermal evaporation through a shadow mask.
Device Performance Metrics
The performance of the fabricated solar cells should be evaluated based on the following key parameters obtained from J-V measurements under simulated AM 1.5G sunlight:
-
Open-circuit voltage (V_oc): The maximum voltage from the solar cell at zero current.
-
Short-circuit current density (J_sc): The maximum current density from the solar cell at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as: PCE = (V_oc * J_sc * FF) / P_in, where P_in is the incident power density of the simulated sunlight.
Conclusion and Future Outlook
While this compound remains an uncharacterized material for hole-transport applications, its core chemical structure holds significant promise based on the performance of related compounds. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to systematically evaluate its potential. Should this material exhibit favorable electronic properties and high hole mobility, it could represent a valuable addition to the growing family of thieno[3,2-b]furan-based HTMs for next-generation organic electronic devices. Further research into the synthesis and characterization of this and other derivatives is highly encouraged to unlock the full potential of this versatile class of materials.
References
- This reference section would be populated with specific citations from the research papers that would have been found if the material had been previously studied for this applic
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Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18%. Journal of Materials Chemistry A, 2018 . [Link]
-
Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Materials, 2023 . [Link]
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PubChem Compound Summary for CID 13015960, this compound. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for Blue-Emitting Materials Based on Substituted Thienofurans
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Quest for Stable and Efficient Blue Organic Light-Emitters
The development of organic light-emitting diodes (OLEDs) has revolutionized display and lighting technologies, offering superior contrast, color reproduction, and form factor flexibility over conventional liquid crystal displays.[1] Within the spectrum of OLED emitters, the development of stable and efficient blue-emitting materials remains a significant challenge. Due to their higher energy excited states, blue emitters are often more susceptible to degradation, leading to shorter operational lifetimes and color shifts in full-color displays.[1][2] This "blue problem" has spurred intensive research into novel molecular architectures that can provide robust, efficient, and color-pure blue emission.
Substituted thienofurans, particularly fused-ring systems like benzothienobenzofurans, have emerged as a promising class of materials to address this challenge.[3][4] These molecules offer a rigid and planar core structure that can be strategically functionalized to tune their photophysical and electrochemical properties. The inherent characteristics of the thiophene and furan moieties, such as their electron-rich nature and propensity for π-stacking, contribute to their potential for high charge carrier mobility and efficient luminescence.[3] This guide provides a comprehensive overview of the synthesis, characterization, and application of substituted thienofurans as blue-emitting materials in OLEDs, offering detailed protocols and insights for researchers in the field.
I. Molecular Design and Synthesis of Blue-Emitting Thienofuran Derivatives
The key to achieving deep blue emission with high efficiency lies in the careful molecular design of the thienofuran core and the strategic placement of substituent groups. The electronic nature and steric bulk of these substituents play a crucial role in modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the emission color, quantum yield, and solid-state packing.
A. Core Directive: The Benzothienobenzofuran (BTBF) Scaffold
A prominent and effective core structure is the benzothieno[3,2-b]benzofuran (BTBF) scaffold. Its rigid, planar structure promotes π-orbital overlap, which is beneficial for charge transport. Furthermore, the fusion of benzene, thiophene, and furan rings creates a versatile platform for substitution.[3]
B. Synthetic Strategies: A Protocol for BTBF Derivatives
Several synthetic routes to benzothienobenzofurans have been developed, including metal-catalyzed cross-coupling reactions and annulation strategies.[3][4] A common and effective method involves a palladium-catalyzed intramolecular C-H/C-H coupling reaction.[5]
Protocol 1: Synthesis of a Substituted Benzothieno[3,2-b]benzofuran
This protocol outlines a general procedure for the synthesis of a substituted BTBF derivative, which can be adapted based on the desired starting materials.
Materials:
-
Substituted 3-phenoxybenzo[b]thiophene precursor
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) pivalate (Pd(OPiv)₂)[5]
-
Silver(I) pivalate (AgOPiv) or Silver(I) acetate (AgOAc)[5]
-
Dimethylformamide (DMF) or Propionic acid[5]
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 3-phenoxybenzo[b]thiophene precursor (1.0 eq) in the chosen solvent (DMF or propionic acid).
-
Catalyst and Oxidant Addition: To the solution, add the palladium catalyst (e.g., Pd(OPiv)₂, 0.1 eq) and the silver salt oxidant (e.g., AgOPiv, 2.0 eq).[5]
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 110-150 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane gradient) to afford the pure substituted benzothieno[3,2-b]benzofuran derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Photophysical and Electrochemical Characterization
A thorough understanding of the photophysical and electrochemical properties of the synthesized thienofuran derivatives is essential to predict their performance as blue emitters in OLEDs.
A. Photophysical Properties
Key photophysical parameters include UV-Vis absorption, photoluminescence (PL) emission, photoluminescence quantum yield (PLQY), and fluorescence lifetime.
Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement of Thin Films
The PLQY is a critical measure of the efficiency of the emissive material. The absolute method using an integrating sphere is the most accurate for thin-film samples.[6][7]
Materials and Equipment:
-
Spectrofluorometer equipped with an integrating sphere[7]
-
Thin-film sample of the thienofuran derivative on a quartz substrate
-
Blank quartz substrate
Procedure:
-
Blank Measurement: Place the blank quartz substrate in the integrating sphere and measure the spectrum of the excitation light source. This provides the initial photon count.
-
Sample Measurement: Replace the blank with the thin-film sample and measure the spectrum again. This measurement will show a reduced excitation peak (due to absorption by the film) and the photoluminescence emission from the sample.
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the areas of the emission peak and the difference in the excitation peaks between the blank and sample measurements.[7]
B. Electrochemical Properties
Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material. These values are crucial for assessing the energy barriers for charge injection from the transport layers in an OLED device.
III. Fabrication and Characterization of Thienofuran-Based OLEDs
The performance of the synthesized blue-emitting thienofurans is ultimately evaluated by fabricating and testing them in a multilayer OLED device. Vacuum thermal evaporation is a common technique for depositing the thin organic layers.[8][9]
A. Device Architecture and Materials
A typical multilayer OLED architecture consists of several layers, each with a specific function.
Caption: A typical multilayer OLED device structure.
Protocol 3: Fabrication of a Blue-Emitting OLED by Vacuum Thermal Evaporation
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., NPB)
-
Hole Transport Layer (HTL) material (e.g., TCTA)
-
Blue-emitting substituted thienofuran (as the emissive layer, EML)
-
Electron Transport Layer (ETL) material (e.g., TPBi)[10]
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)[8]
-
Aluminum (Al) for the cathode
-
Vacuum thermal evaporation system with multiple sources[11]
-
Substrate cleaning setup (sonicator, solvents)
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition:
-
Load the cleaned substrates and the organic and inorganic materials into the vacuum thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Deposit the layers sequentially by heating the respective source materials. Typical deposition rates and thicknesses are:
-
-
Encapsulation: Transfer the fabricated devices to a glovebox without breaking the vacuum and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
B. Device Performance Characterization
The performance of the fabricated OLEDs is assessed by measuring their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and Commission Internationale de l'Éclairage (CIE) color coordinates.
Table 1: Performance of Representative Blue-Emitting Thienofuran Derivatives in OLEDs
| Emitter | Max EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Reference |
| A Phenanthroimidazole Derivative | 4.56 | (0.15, 0.08) | - | [12] |
| A Pyrene Derivative | 5.64 | (0.17, 0.29) | - | [12] |
| An Anthracene-Dibenzofuran Derivative | 7.26 | (0.13, 0.12) | 444 | [13] |
| A Blue Dopant with EEL | 11.5 | (0.138, 0.092) | - | [14] |
| A TADF Host Material with Blue Emitter | 36.2 | - | - | [15] |
IV. Stability and Degradation Mechanisms
The operational stability of blue OLEDs is a critical parameter for their practical application. Degradation can occur through both intrinsic and extrinsic pathways.
A. Intrinsic Degradation
Intrinsic degradation arises from the inherent instability of the organic materials under electrical stress and exciton formation.[16] Key mechanisms include:
-
Exciton-Induced Degradation: The high energy of blue excitons can lead to bond dissociation and the formation of non-emissive species.[17]
-
Charge Carrier Imbalance: An imbalance in the number of holes and electrons can lead to the accumulation of charge carriers at interfaces, causing localized heating and material degradation.[18]
-
Formation of Polarons: Exciton-induced electron transfer can generate radical ion pairs (polarons) that can undergo degradative chemical reactions.[17]
B. Extrinsic Degradation
Extrinsic degradation is caused by external factors such as moisture and oxygen penetrating the device. Proper encapsulation is crucial to mitigate these effects.[19]
Caption: Major degradation pathways in OLEDs.
V. Conclusion and Future Outlook
Substituted thienofurans represent a highly promising class of materials for the development of efficient and stable blue OLEDs. Their versatile synthesis allows for fine-tuning of their electronic and photophysical properties. By understanding the structure-property relationships and employing robust device fabrication and characterization protocols, researchers can further advance the performance of blue OLEDs based on these materials. Future research will likely focus on developing novel thienofuran derivatives with even greater stability, higher quantum yields, and narrower emission spectra to meet the ever-increasing demands of display and lighting applications.
References
- 1. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. azom.com [azom.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is The Vacuum Thermal Evaporation Deposition Technique? A Simple Guide To Thin-Film Coating - Kintek Solution [kindle-tech.com]
- 12. High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of blue-phosphorescent organic light-emitting devices involves exciton-induced generation of polaron pair within emitting layers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the degradation mechanism of TTA-based blue fluorescent OLEDs by exciton dynamics and transient electroluminescence measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Herbicidal Activity of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Introduction
The relentless evolution of herbicide-resistant weeds poses a significant threat to global food security, necessitating the discovery and development of novel herbicidal compounds with diverse mechanisms of action. The synthetic heterocyclic compound, 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan, has been identified as a potential herbicide.[1][2] Its unique fused ring structure presents a promising scaffold for a new class of herbicides. This document provides a comprehensive guide for researchers and scientists to evaluate the herbicidal efficacy of this compound against a panel of agronomically important weeds. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough assessment of both pre- and post-emergence herbicidal activities.
Postulated Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
While the precise molecular target of this compound is yet to be definitively elucidated, its structural features, common to some classes of fused heterocyclic herbicides, suggest a potential mode of action involving the inhibition of protoporphyrinogen oxidase (PPO).[3][4] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation, leading to membrane disruption, cellular leakage, and ultimately, plant death.[3] This hypothesis provides a rational framework for the observed phytotoxic effects and guides the interpretation of experimental outcomes.
Caption: Tiered experimental workflow for herbicide evaluation.
Protocol 1: Pre-Emergence Herbicidal Activity Assay (Petri Dish Method)
This protocol is designed for the initial screening of the test compound to determine its effect on seed germination and early seedling growth of various weed species. [5][6] 1. Materials and Reagents:
-
This compound
-
Acetone (reagent grade)
-
Tween-20
-
Distilled water
-
Sterile Petri dishes (90 mm)
-
Whatman No. 1 filter paper
-
Seeds of target weed species (see Table 1 for suggestions)
-
Positive control herbicide (e.g., Trifluralin)
-
Growth chamber with controlled temperature and light conditions
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone at a concentration of 10,000 ppm.
-
Prepare a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations of 1, 10, 50, 100, and 500 ppm.
-
Prepare a control solution containing acetone and Tween-20 at the same concentration as the test solutions, but without the test compound.
-
Prepare a positive control solution using a known pre-emergence herbicide at its recommended concentration.
3. Experimental Procedure:
-
Place two layers of sterile filter paper in each Petri dish.
-
Evenly apply 5 mL of the respective test solution, control solution, or positive control solution to the filter paper in each dish. Each treatment should be replicated at least three times.
-
Place 20 seeds of a single weed species, surface-sterilized if necessary, onto the moistened filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16/8-hour light/dark cycle.
-
After 7-10 days, record the number of germinated seeds.
-
Measure the root and shoot length of the germinated seedlings.
4. Data Analysis:
-
Calculate the germination inhibition percentage relative to the control.
-
Calculate the percentage reduction in root and shoot length relative to the control.
Protocol 2: Post-Emergence Herbicidal Activity Assay (Greenhouse Pot Study)
This protocol evaluates the efficacy of the test compound on established weed seedlings, simulating a post-emergence application. [5][7][8] 1. Materials and Reagents:
-
This compound
-
Acetone
-
Tween-20
-
Distilled water
-
Pots (10 cm diameter) filled with a standard potting mix
-
Seeds of target weed species
-
Positive control herbicide (e.g., Glyphosate)
-
Greenhouse with controlled environmental conditions
-
Laboratory spray chamber
2. Plant Cultivation:
-
Sow seeds of the target weed species in pots and allow them to grow in the greenhouse (25/20°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed.
-
Once the seedlings have reached the 2-3 true leaf stage, thin them to a uniform number (e.g., 3-5 plants) per pot.
3. Application of Test Compound:
-
Prepare spray solutions of this compound at various concentrations (e.g., 50, 100, 250, 500, 1000 g a.i./ha) in a carrier solution of water, acetone, and Tween-20.
-
Include a negative control (carrier solution only) and a positive control (commercial herbicide at its recommended rate).
-
Apply the solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Ensure each treatment is replicated at least three times.
4. Post-Application Care and Evaluation:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
Assess visual injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Pre-Emergence Herbicidal Activity of this compound (Hypothetical Data)
| Weed Species | Type | Concentration (ppm) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| Amaranthus retroflexus (Redroot Pigweed) | Dicot | 100 | 85 | 92 | 88 |
| Chenopodium album (Common Lambsquarters) | Dicot | 100 | 78 | 85 | 80 |
| Setaria faberi (Giant Foxtail) | Monocot | 100 | 45 | 55 | 50 |
| Lolium rigidum (Rigid Ryegrass) | Monocot | 100 | 30 | 40 | 35 |
Table 2: Post-Emergence Herbicidal Activity of this compound (Hypothetical Data)
| Weed Species | Type | Application Rate (g a.i./ha) | Visual Injury at 21 DAT (%) | Dry Biomass Reduction (%) |
| Amaranthus retroflexus | Dicot | 250 | 90 | 95 |
| Chenopodium album | Dicot | 250 | 85 | 92 |
| Setaria faberi | Monocot | 250 | 50 | 60 |
| Lolium rigidum | Monocot | 250 | 40 | 55 |
From the post-emergence data, dose-response curves can be generated to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each weed species. A lower GR₅₀ value indicates higher herbicidal activity.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the herbicidal properties of this compound. The tiered approach, from in vitro screening to whole-plant greenhouse trials, allows for an efficient and thorough assessment of its potential as a novel herbicide. The hypothetical data presented illustrates a compound with promising activity, particularly against broadleaf weeds, warranting further investigation into its mechanism of action, crop selectivity, and environmental fate.
References
-
Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships. PubMed. Available at: [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Available at: [Link]
-
Testing for and Deactivating Herbicide Residues. PennState Extension. Available at: [Link]
-
This compound | C32H24O3S | PubChem. PubChem. Available at: [Link]
-
Furanfurin and thiophenfurin: two novel tiazofurin analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase. PubMed. Available at: [Link]
-
Efficient synthesis of fused bicyclic ethers and their application in herbicide chemistry. PubMed. Available at: [Link]
-
Developing a Petri dish test to detect resistance to key herbicides in Lolium rigidum. bioRxiv. Available at: [Link]
-
Synthesis and herbicidal activity of N-(o-fluorophenoxyacetyl)thioureas derivatives and related fused heterocyclic compounds. Semantic Scholar. Available at: [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health. Available at: [Link]
-
Confirming resistance to PPO-inhibiting herbicides applied preemergence and postemergence in a Georgia Palmer amaranth population. ResearchGate. Available at: [Link]
-
Experimental protocol to test pasture species susceptibility to the herbicide flupropanate. Envirolink. Available at: [Link]
-
A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Overview of herbicide mechanisms of action. PubMed. Available at: [Link]
-
Herbicide Bioassay Study Guide. Association of Official Seed Analysts. Available at: [Link]
-
How to detect herbicide resistance in arable weeds. Agriculture and Horticulture Development Board. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Available at: [Link]
-
European Guidelines to conduct herbicide resistance tests. European Herbicide Resistance Working Group. Available at: [Link]
-
Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada. Available at: [Link]
-
A quick test using seeds for detecting dicamba resistance in fathen (Chenopodium album). New Zealand Plant Protection Society. Available at: [Link]
-
Efficiency of Glyphosate to Control Crabgrass in Different Phenological Stages and Soil Water Potentials. MDPI. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide-resistant weeds [extension.umn.edu]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
Application Notes and Protocols for Thin-Film Deposition of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the deposition of high-quality thin films of the organic semiconductor 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan. The protocols described herein are designed to serve as a comprehensive guide for researchers in materials science, organic electronics, and drug development. We present two primary deposition methodologies: High-Vacuum Thermal Evaporation (HVTE) and Solution-Based Spin Coating. Each protocol is accompanied by scientific justifications for the procedural steps, recommendations for process optimization, and methods for subsequent film characterization. The aim is to enable the reproducible fabrication of thin films suitable for a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.
Introduction to this compound
This compound is a polycyclic aromatic organic compound featuring a fused thienofuran core with extensive π-conjugation from its phenyl and methoxyphenyl substituents. The thieno[3,2-b]furan moiety is a promising building block for organic semiconductors due to its rigid and planar structure, which can facilitate intermolecular charge transport.[1] While some sources identify it as a herbicide, its molecular architecture suggests potential for semiconducting applications.[2][3] The successful implementation of this material in electronic devices is critically dependent on the ability to deposit uniform, well-ordered thin films. This guide provides the foundational protocols to achieve this.
Material Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining the appropriate deposition parameters.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₄O₃S | [4] |
| Molecular Weight | 488.6 g/mol | [4][] |
| CAS Number | 81385-77-5 | [] |
| Melting Point | 169-173 °C | [] |
General Laboratory Preparations
Substrate Selection and Cleaning
The quality of the substrate is paramount for the deposition of high-quality organic thin films. Common substrates include silicon wafers with a thermally grown oxide layer (Si/SiO₂), glass, and indium tin oxide (ITO) coated glass. The choice of substrate will depend on the final application.
Protocol for Substrate Cleaning:
-
Place the substrates in a substrate rack.
-
Sequentially sonicate the substrates in baths of deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before deposition, treat the substrates with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to remove any remaining organic residues and to enhance surface wettability.
Material Handling
This compound should be handled in a clean, dry environment, such as a nitrogen-filled glovebox, to minimize contamination from atmospheric moisture and oxygen, which can degrade the material and affect device performance.
Protocol 1: High-Vacuum Thermal Evaporation (HVTE)
HVTE is a preferred method for depositing thin films of small organic molecules as it allows for precise control over film thickness and morphology while minimizing solvent-related impurities.[6] The relatively low melting point of the target molecule suggests that it can be sublimated at temperatures well below its decomposition point.
Rationale for HVTE
The crystalline nature of many small organic molecules allows them to be sublimated under high vacuum at temperatures below their melting point. This vapor then condenses on a cooler substrate, forming a thin film. The high vacuum ensures a long mean free path for the evaporated molecules, leading to a directional deposition and minimizing collisions with background gases that could introduce impurities.
Experimental Workflow for HVTE
Caption: Workflow for High-Vacuum Thermal Evaporation.
Detailed HVTE Protocol
-
Preparation:
-
Ensure substrates are cleaned according to the protocol in section 2.1.
-
Load approximately 10-20 mg of this compound into a suitable evaporation source, such as a baffled tantalum or tungsten boat.
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Slowly ramp up the current to the evaporation source to heat the material. A slow ramp rate prevents outgassing and potential "spitting" of the material.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-1.0 Å/s.
-
The optimal source temperature will need to be determined empirically but is expected to be in the range of 150-250 °C, given the material's melting point. Start with a lower temperature and gradually increase until a stable deposition rate is achieved.
-
The substrate can be held at room temperature or heated to control film morphology. Substrate heating can promote the growth of more crystalline films. A starting point for substrate temperature could be in the range of 25-80 °C.
-
Once the desired film thickness is reached (typically 20-100 nm for electronic devices), close the shutter and ramp down the source current.
-
-
Post-Deposition:
-
Allow the source and substrates to cool down before venting the chamber with an inert gas like nitrogen.
-
Remove the coated substrates for characterization and device fabrication.
-
Protocol 2: Solution-Based Spin Coating
Spin coating is a rapid and cost-effective method for depositing thin films from solution, making it suitable for high-throughput screening of materials and device architectures.[7] The success of this technique is highly dependent on the solubility of the material and the choice of solvent.
Rationale for Spin Coating
In spin coating, a solution of the material is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin film of the solute. Film thickness is primarily controlled by the solution concentration and the spin speed. The large aromatic structure of this compound suggests it will be soluble in common organic solvents, a prerequisite for this method.
Experimental Workflow for Spin Coating
Caption: Workflow for Solution-Based Spin Coating.
Detailed Spin Coating Protocol
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable high-purity solvent. Potential solvents include chloroform, chlorobenzene, toluene, or tetrahydrofuran (THF).
-
Start with a concentration in the range of 1-10 mg/mL. The optimal concentration will need to be determined experimentally.
-
Gently heat and/or stir the solution to ensure the material is fully dissolved. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coater. A two-step process is often effective: a low-speed step (e.g., 500 rpm for 5-10 seconds) to spread the solution, followed by a high-speed step (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.
-
The film thickness is inversely proportional to the square root of the spin speed.
-
-
Post-Deposition Annealing:
-
After spin coating, the film may contain residual solvent. To remove this and potentially improve the film's crystallinity, a thermal annealing step is recommended.
-
Place the coated substrate on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature below the material's melting point. A starting point would be 80-120 °C for 10-30 minutes. The optimal annealing temperature and time should be determined experimentally.
-
Allow the substrate to cool slowly to room temperature before characterization.
-
Thin-Film Characterization
Once the thin films are deposited, it is essential to characterize their properties to ensure they are suitable for the intended application.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| X-Ray Diffraction (XRD) | Crystallinity, molecular packing, and orientation. |
| UV-Visible Spectroscopy | Optical absorption properties and estimation of the optical bandgap. |
| Profilometry | Film thickness. |
| Field-Effect Transistor (FET) Fabrication | Charge carrier mobility, on/off ratio, and threshold voltage. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Film Adhesion | Substrate contamination. | Improve substrate cleaning procedure. |
| Inconsistent Film Thickness | Inconsistent spin coating parameters or unstable evaporation rate. | Ensure consistent solution volume and spin speed. Stabilize the evaporation source temperature. |
| "Coffee Ring" Effect (Spin Coating) | Fast solvent evaporation from the edges. | Use a solvent with a higher boiling point. Optimize the spin coating recipe. |
| High Surface Roughness | Material aggregation; non-optimal deposition rate or substrate temperature. | Filter the solution before spin coating. Optimize the deposition rate and substrate temperature for HVTE. |
Conclusion
The protocols outlined in this document provide a robust starting point for the deposition of high-quality thin films of this compound. Both High-Vacuum Thermal Evaporation and Spin Coating offer distinct advantages, and the choice of method will depend on the specific research goals and available equipment. Through careful control of deposition parameters and thorough characterization, researchers can successfully integrate this promising organic semiconductor into a variety of electronic and optoelectronic devices.
References
- Bérubé, N., A. G. Cook, and A. B. Doucet. "The Effect of Single Atom Replacement on Organic Thin Film Transistors: Case of Thieno[3,2-b]pyrrole vs. Furo." Journal of Materials Chemistry C 6.33 (2018): 8895-903. [URL Not Available]
-
Chen, et al. "Multifunctional Benzo[8][9]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties." ACS Applied Materials & Interfaces 13.11 (2021): 13453-61. [Link]
- Cresswell, J. P., et al. "Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials." Society of Vacuum Coaters. 45th Annual Technical Conference Proceedings. 2002. [URL Not Available]
-
Kim, et al. "Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors." Molecules 23.8 (2018): 2049. [Link]
- McCulloch, I., et al. "Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes." Materials Research Society Symposium Proceedings. Vol. 1113. 2009. [URL Not Available]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13015960, this compound." PubChem. [Link]
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- MIT Department of Electrical Engineering and Computer Science. "Organic Field-Effect Transistors." MIT OpenCourseWare. 2007. [URL Not Available]
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Wang, Z., et al. "Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran." Molecules 28.5 (2023): 2309. [Link]
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Organic Letters. "Facile and scalable synthesis of the fused-ring heterocycles thieno[3,2-b]thiophene and thieno[3,2-b]furan." Organic Letters 11.14 (2009): 3144-7. [Link]
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PubChem. "5-Bromo-2,3-dihydrothieno[3,2-b]furan." PubChem. [Link]
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Application Notes and Protocols for the Synthesis of Thieno[3,2-b]furan Derivatives for Organic Semiconductor Applications
Introduction: The Promise of Thieno[3,2-b]furans in Organic Electronics
The field of organic electronics holds the potential to revolutionize technology through the development of lightweight, flexible, and cost-effective devices such as organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2] At the heart of these innovations lies the organic semiconductor, a class of materials where thieno[3,2-b]furan derivatives have emerged as particularly promising candidates. Their rigid, planar structure, a consequence of the fused thiophene and furan rings, facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[3][4] The presence of both sulfur and oxygen heteroatoms within the fused-ring system allows for fine-tuning of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical determinants of device performance.[5][6]
This guide provides a comprehensive overview of the synthesis, characterization, and application of thieno[3,2-b]furan derivatives for organic semiconductor applications. It is designed for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.
Synthetic Strategies: Building the Thieno[3,2-b]furan Core
The construction of the thieno[3,2-b]furan scaffold and its subsequent functionalization are pivotal to achieving high-performance organic semiconductors. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are workhorse methods for introducing aryl or heteroaryl substituents, thereby extending the π-conjugation and influencing the material's solubility and solid-state packing.[7][8][9]
Causality in Synthetic Design: Why Choose a Specific Coupling Reaction?
-
Suzuki Coupling: This reaction is favored for its use of relatively stable and commercially available boronic acids or esters as coupling partners.[10][11] The reaction conditions are generally mild, and the byproducts are typically inorganic and easily removed, simplifying purification.[12][13] This makes it an attractive choice for both small-scale synthesis and larger-scale production.
-
Stille Coupling: The Stille coupling utilizes organotin reagents and offers the advantage of being tolerant to a wide range of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that necessitate careful handling and rigorous purification protocols.[8][14]
-
One-Pot Syntheses: To enhance efficiency and sustainability, one-pot procedures combining multiple reaction steps, such as a Suzuki coupling followed by an intramolecular Ullmann C-O coupling, have been developed.[3][15] These methods reduce the need for intermediate purification, saving time and resources.[16]
Below is a generalized workflow for the synthesis of a substituted thieno[3,2-b]furan derivative.
Caption: Generalized workflow for the synthesis and application of thieno[3,2-b]furan derivatives.
Detailed Experimental Protocols
The following protocols are provided as a representative example for the synthesis of a 2,5-diaryl-thieno[3,2-b]furan derivative via a Suzuki coupling reaction.
Protocol 1: Synthesis of 2,5-bis(4-alkylphenyl)thieno[3,2-b]furan
Materials:
-
2,5-dibromothieno[3,2-b]furan
-
4-alkylphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2,5-dibromothieno[3,2-b]furan (1.0 mmol), 4-alkylphenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) followed by water (10 mL).
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Final Purification: For high-purity material required for electronic devices, a final purification step such as vacuum sublimation or recrystallization is highly recommended.
Protocol 2: Characterization of the Synthesized Derivative
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized derivative.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF).
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λₘₐₓ) and the optical bandgap.[17]
-
Record the photoluminescence spectrum to investigate the emissive properties of the material.[18]
Cyclic Voltammetry (CV):
-
Perform cyclic voltammetry on a thin film of the material or in a solution containing a supporting electrolyte to determine the oxidation and reduction potentials.
-
From the onset potentials of oxidation and reduction, the HOMO and LUMO energy levels can be estimated using the following equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[19][20]
-
E_HOMO = -[E_ox (onset) - E₁/₂ (Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (onset) - E₁/₂ (Fc/Fc⁺) + 4.8] eV
-
Data Presentation: Properties of Representative Thieno[3,2-b]furan Derivatives
The electronic and optical properties of thieno[3,2-b]furan derivatives can be systematically tuned by varying the substituents. Below is a table summarizing key data for a hypothetical series of derivatives.
| Derivative | λₘₐₓ (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | OTFT Mobility (cm²/Vs) |
| TF-Ph | 380 | -5.4 | -2.3 | 3.1 | 1 x 10⁻⁴ |
| TF-Th | 410 | -5.2 | -2.5 | 2.7 | 5 x 10⁻³ |
| TF-BT | 435 | -5.1 | -2.6 | 2.5 | 2 x 10⁻² |
TF-Ph: Thieno[3,2-b]furan with Phenyl substituents TF-Th: Thieno[3,2-b]furan with Thienyl substituents TF-BT: Thieno[3,2-b]furan with Benzothienyl substituents
Application in Organic Thin-Film Transistors (OTFTs)
The performance of thieno[3,2-b]furan derivatives as the active semiconductor layer in OTFTs is a critical measure of their potential. A typical bottom-gate, top-contact OTFT architecture is often employed for device fabrication and testing.[1][21]
Sources
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- 21. researchmap.jp [researchmap.jp]
Application Notes and Protocols for the Utilization of Thieno[3,2-b]furans in Organic Photovoltaics
Introduction: The Emergence of Thieno[3,2-b]furans in Organic Electronics
The field of organic photovoltaics (OPVs) is in a continuous search for novel conjugated materials that can enhance power conversion efficiencies (PCEs), improve processability, and offer greater stability. Within the diverse landscape of heterocyclic building blocks, thieno[3,2-b]furans have emerged as a promising class of materials. This fused bicyclic system, integrating both a thiophene and a furan ring, offers a unique combination of electronic and physical properties. The incorporation of the furan moiety, in particular, can lead to improved solubility and a more planar polymer backbone compared to its all-thiophene analogue, thieno[3,2-b]thiophene.[1] This enhanced planarity can facilitate stronger intermolecular π-π stacking, which is beneficial for charge transport. Furthermore, furan derivatives can be sourced from renewable biological feedstocks, presenting a more sustainable approach to the synthesis of organic semiconductors.[2]
These application notes provide a comprehensive guide for researchers on the synthesis of a representative thieno[3,2-b]furan-containing donor-acceptor polymer and the subsequent fabrication and characterization of an organic photovoltaic device. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying principles.
Rationale for Thieno[3,2-b]furan Integration in OPV Polymers
The strategic incorporation of thieno[3,2-b]furan units into donor-acceptor (D-A) copolymers for OPVs is driven by several key factors:
-
Enhanced Solubility: The presence of the oxygen atom in the furan ring can improve the solubility of the resulting polymer in common organic solvents.[2] This is a critical factor for solution-processable fabrication techniques, allowing for the use of less toxic and more environmentally friendly solvents.
-
Increased Planarity: The smaller steric hindrance of furan compared to thiophene can lead to a more planar polymer backbone.[1] This increased planarity promotes more ordered molecular packing in the solid state, which is crucial for efficient charge transport.
-
Tunable Optoelectronic Properties: The electronic nature of the thieno[3,2-b]furan unit can be tuned through chemical modification, allowing for precise control over the HOMO and LUMO energy levels of the polymer. This is essential for optimizing the energy level alignment with the acceptor material (typically a fullerene derivative or a non-fullerene acceptor) to maximize the open-circuit voltage (Voc) and drive efficient charge separation.
-
Sustainability: Furan and its derivatives can be synthesized from a variety of natural products, offering a more sustainable alternative to petroleum-based starting materials.[2]
Caption: Logical relationship of thieno[3,2-b]furan properties to OPV performance.
Protocol 1: Synthesis of a Representative Thieno[3,2-b]furan-Based Polymer
This protocol details the synthesis of a donor-acceptor copolymer, poly{3,6-di(furan-2-yl)-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-thieno[3,2-b]thiophene} (PDBF-co-TT), via Stille coupling polymerization. This polymer incorporates a furan-flanked diketopyrrolopyrrole (DPP) acceptor unit and a thieno[3,2-b]thiophene donor unit. While this specific example uses thieno[3,2-b]thiophene as the donor, the methodology is readily adaptable for the synthesis of polymers containing the thieno[3,2-b]furan core by using the corresponding stannylated or halogenated thieno[3,2-b]furan monomer.
Materials and Reagents:
-
3,6-di(furan-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (Furan-DPP-Dibr) (dibrominated monomer)
-
2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (Thieno[3,2-b]thiophene-Sn) (distannylated monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon gas supply
-
Standard Schlenk line and glassware
Polymerization Procedure:
-
Reaction Setup: In a flame-dried 25 mL Schlenk flask, add Furan-DPP-Dibr (e.g., 0.2 mmol, 1.0 eq), Thieno[3,2-b]thiophene-Sn (e.g., 0.2 mmol, 1.0 eq), Pd₂(dba)₃ (e.g., 0.004 mmol, 2 mol%), and P(o-tol)₃ (e.g., 0.016 mmol, 8 mol%).
-
Degassing: Seal the flask with a rubber septum, and subject it to at least three cycles of vacuum backfilling with argon. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous chlorobenzene (e.g., 5 mL) via syringe.
-
Polymerization Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24-48 hours under an argon atmosphere. The solution will typically become dark and viscous as the polymer forms.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (e.g., 100 mL). The polymer will precipitate as a fibrous solid.
-
Collect the solid by filtration.
-
To remove oligomers and residual catalyst, perform a Soxhlet extraction of the crude polymer with acetone, followed by hexane.
-
The purified polymer is then extracted with chloroform.
-
-
Final Precipitation and Drying:
-
Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for at least 12 hours.
-
Caption: Workflow for the synthesis of a thieno[3,2-b]furan-based polymer.
Protocol 2: Fabrication of an Organic Photovoltaic Device
This protocol describes the fabrication of a bulk heterojunction (BHJ) OPV device with a conventional architecture: ITO/PEDOT:PSS/Active Layer/LiF/Al. The active layer consists of the synthesized thieno[3,2-b]furan-based polymer as the electron donor and a fullerene derivative, such as PC₇₁BM, as the electron acceptor.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized thieno[3,2-b]furan-based polymer
-
Chlorobenzene
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Deionized water, isopropanol, acetone
-
Nitrogen gas gun
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Glovebox with integrated thermal evaporator
Device Fabrication Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 140 °C for 10 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the thieno[3,2-b]furan-based polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene (e.g., total concentration of 20 mg/mL).
-
Stir the solution overnight at 40-50 °C in the glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at an optimized speed (e.g., 1000-2000 rpm) for 60 seconds to achieve a desired thickness (typically 80-120 nm).
-
Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates into the thermal evaporator chamber inside the glovebox.
-
Deposit a thin layer of LiF (approximately 1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit a layer of Al (approximately 100 nm) at a rate of 1-2 Å/s. The pressure during evaporation should be below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.
-
Caption: Conventional architecture of a bulk heterojunction organic solar cell.
Characterization and Performance Data
The performance of the fabricated OPV devices should be characterized under standard testing conditions (AM 1.5G irradiation, 100 mW/cm²). Key performance parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Table 1: Optoelectronic Properties and OPV Performance of Representative Furan-Containing Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PDPP2FT | -5.4 | -3.8 | 1.6 | 0.71 | 11.7 | 60 | 5.0 | [2] |
| PDPP3F | -5.5 | -3.8 | 1.7 | 0.74 | 9.9 | 56 | 4.1 | [2] |
| PDBF-co-TT | -5.22 | -3.83 | 1.39 | 0.65 | 11.5 | 58.5 | 4.38 | [4] |
| PDPP-FAF | -5.5 | -3.8 | 1.7 | 0.76 | 7.5 | 44 | 2.5 | [5] |
Data presented for furan-containing polymers as representative examples for the potential of thieno[3,2-b]furan-based materials.
Conclusion
Thieno[3,2-b]furans represent a versatile and promising platform for the development of next-generation organic photovoltaic materials. Their unique structural and electronic properties, coupled with the potential for sustainable synthesis, make them an attractive alternative to more conventional heterocyclic systems. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel thieno[3,2-b]furan-based polymers and to fabricate and test their performance in organic solar cells. Further optimization of molecular design, blend morphology, and device architecture will undoubtedly lead to even higher power conversion efficiencies in the future.
References
-
Influence of heteroatoms on photovoltaic performance of donor–acceptor copolymers based on 2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]difurans and diketopyrrolopyrrole. Polymer Chemistry, RSC Publishing. Available at: [Link]
-
Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Publishing. Available at: [Link]
-
Furan containing diketopyrrolopyrrole copolymers: synthesis, characterization, organic field effect transistor performance and photovoltaic properties. Journal of Materials Chemistry, RSC Publishing. Available at: [Link]
-
Two Thieno[3,2-b]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. Solar RRL. Available at: [Link]
-
Synthesis and photovoltaic properties of thieno[3,2-b]thiophenyl substituted benzo[1,2-b:4,5-b′]dithiophene copolymers. Polymer Chemistry, RSC Publishing. Available at: [Link]
-
Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. RSC Publishing. Available at: [Link]
Sources
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- 2. ipo.lbl.gov [ipo.lbl.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan as a Novel Fluorescent Probe
Introduction: Unveiling the Potential of the Thieno[3,2-b]furan Scaffold
The quest for sensitive, selective, and real-time detection of biologically and environmentally significant analytes has positioned the development of novel fluorescent probes at the forefront of chemical and biomedical research.[1] The thieno[3,2-b]furan core, a rigid, planar, and electron-rich heterocyclic system, has emerged as a promising scaffold for the design of advanced fluorescent materials.[2][3] Its unique electronic structure and potential for extensive π-conjugation offer a versatile platform for creating probes with tunable photophysical properties. This document explores the prospective applications of a specific derivative, 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan , as a sophisticated fluorescent probe for researchers, scientists, and drug development professionals. While direct experimental data for this exact molecule is emerging, we can infer its potential by examining structurally related compounds and established principles of fluorescent probe design.
The strategic incorporation of methoxyphenyl and phenyl substituents onto the thieno[3,2-b]furan backbone is anticipated to significantly influence its photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift. These modifications can enhance molecular rigidity and introduce intramolecular charge transfer (ICT) character, both of which are pivotal for developing highly sensitive fluorescent sensors.[4][5] This application note will provide a comprehensive overview of the inferred properties of this compound, propose a synthetic strategy, and detail potential protocols for its application in detecting key analytes such as metal ions.
Anticipated Photophysical Properties
The photophysical properties of a fluorophore are the cornerstone of its utility as a fluorescent probe. Based on studies of analogous thieno[3,2-b]furan and thieno[3,2-b]thiophene derivatives, we can project the key photophysical parameters for this compound.[2][3][6]
| Property | Projected Value/Range | Rationale and Supporting Evidence from Analogous Compounds |
| Absorption Maximum (λabs) | 350 - 450 nm | The extended π-conjugated system of the thieno[3,2-b]furan core, coupled with the electron-donating methoxy groups and the phenyl substituents, is expected to result in strong absorption in the near-UV to visible region. Studies on benzo[2][7]thieno[3,2-b]benzofurans have shown that such substitutions lead to significant red shifts in absorption spectra.[4][5] |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is anticipated due to the potential for intramolecular charge transfer from the methoxyphenyl groups to the thieno[3,2-b]furan core upon excitation. This is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. Structurally similar compounds have exhibited large Stokes shifts.[8] |
| Quantum Yield (ΦF) | Moderate to High | The rigid, fused-ring structure of the thieno[3,2-b]furan scaffold is expected to restrict non-radiative decay pathways, leading to a moderate to high fluorescence quantum yield. The quantum yields of related benzo[2][7]thieno-S,S-dioxide-[3,2-b]benzofurans have been reported to be in the range of 0.23 to 0.90.[5] |
| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 | The highly conjugated aromatic system should result in a high molar extinction coefficient, indicating efficient light absorption. This is a key factor for achieving high sensitivity in fluorescence-based assays. |
| Solvatochromism | Moderate | The potential for intramolecular charge transfer suggests that the emission wavelength may be sensitive to solvent polarity, with a red shift observed in more polar solvents. This property could be exploited for sensing applications that involve changes in the local microenvironment. |
Proposed Synthetic Pathway
Figure 1. A proposed synthetic workflow for this compound.
This proposed pathway leverages a visible-light-mediated [3+2] cycloaddition, a modern and efficient method for constructing furan rings.[10] Subsequent functionalization through well-established cross-coupling reactions would allow for the introduction of the desired aryl substituents.
Application Protocol: Detection of Al³⁺ Ions
Thiophene and furan-containing heterocyclic compounds have demonstrated significant potential as fluorescent chemosensors for metal ions, including Al³⁺.[11] The electron-rich oxygen and sulfur atoms in the thieno[3,2-b]furan core, along with the methoxy groups, can act as potential binding sites for metal ions.
Principle
The coordination of Al³⁺ ions with the probe is expected to modulate the intramolecular charge transfer process, leading to a detectable change in the fluorescence signal (e.g., enhancement or quenching). This "turn-on" or "turn-off" response can be correlated to the concentration of Al³⁺.
Materials and Reagents
-
This compound stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Aluminum chloride (AlCl₃) stock solution (10 mM in deionized water)
-
Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺) for selectivity studies
-
Spectrofluorometer
-
Quartz cuvettes
Experimental Protocol
-
Preparation of the Working Probe Solution: Prepare a 10 µM working solution of the fluorescent probe by diluting the 1 mM stock solution in HEPES buffer.
-
Titration with Al³⁺:
-
To a quartz cuvette containing 2 mL of the 10 µM probe solution, add increasing concentrations of Al³⁺ (from 0 to 100 µM).
-
Mix thoroughly and incubate for 5 minutes at room temperature.
-
Record the fluorescence emission spectrum (e.g., excitation at 400 nm, emission scan from 450 to 650 nm).
-
-
Selectivity Study:
-
To separate cuvettes containing 2 mL of the 10 µM probe solution, add a fixed concentration (e.g., 100 µM) of various metal ions.
-
Record the fluorescence emission spectrum for each sample and compare the response to that of Al³⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of Al³⁺ concentration to determine the detection limit.
-
Compare the fluorescence response in the presence of different metal ions to assess the selectivity of the probe.
-
Figure 2. Proposed sensing mechanism for Al³⁺ detection.
Prospective Application in Bioimaging
Given its anticipated photophysical properties, including emission in the visible range and potential for high quantum yield, this compound could be a valuable tool for bioimaging. Its hydrophobic nature may facilitate cell membrane permeability, allowing for the visualization of intracellular analytes or structures. Further derivatization to include specific targeting moieties could enable its use in organelle-specific imaging.
Conclusion and Future Directions
While the exploration of this compound as a fluorescent probe is in its nascent stages, the analysis of structurally similar compounds provides a strong rationale for its potential. The thieno[3,2-b]furan scaffold offers a robust and versatile platform for the development of next-generation fluorescent sensors. Future research should focus on the definitive synthesis and detailed characterization of its photophysical properties. Subsequent studies should then validate its efficacy as a fluorescent probe for specific analytes, both in vitro and in cellular environments. The insights gained from such investigations will undoubtedly contribute to the expanding toolkit of fluorescent probes available to the scientific community.
References
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[Anonymous]. Benzo[2][7]thieno-S,S-dioxide-[3,2-b]benzofurans: Synthesis, Properties and Application in Electroluminescent Devices. ResearchGate.
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[Anonymous]. Benzo[2][7]thieno-S,S-dioxide-[3,2-b]benzofurans: synthesis, properties and application in electroluminescent devices. RSC Publishing.
-
[Anonymous]. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. NIH.
-
Ren, S., et al. Designed structures of probe based on benzo[a]fused and thieno[3,2-b]... ResearchGate.
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[Anonymous]. Multifunctional Benzo[2][7]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces.
-
[Anonymous]. Facile synthesis of 3-substituted thieno[3,2-b]furan derivatives. ResearchGate.
-
[Anonymous]. This compound | C32H24O3S. PubChem.
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[Anonymous]. CAS 81385-77-5 this compound. BOC Sciences.
-
[Anonymous]. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate.
-
[Anonymous]. This compound [81385-77-5] 98%. Chem-Gold.
-
[Anonymous]. Multifunctional Benzo[2][7]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. PubMed.
-
[Anonymous]. Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
-
[Anonymous]. Thiophene and furan appended pyrazoline based fluorescent chemosensors for detection of Al3+ ion. ResearchGate.
-
[Anonymous]. Phenanthrene-Tethered Furan-Containing Cyclophenes: Synthesis and Photophysical Properties. ResearchGate.
-
[Anonymous]. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. PMC - NIH.
-
[Anonymous]. This compound | Herbicide. MedChemExpress.
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[Anonymous]. This compound. MedChemExpress.
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[Anonymous]. Thieno(3,2-b)furan | C6H4OS | CID 18436918. PubChem - NIH.
-
Suhina, T., et al. Photophysics of Fluorescent Contact Sensors Based on the Dicyanodihydrofuran Motif. Chemistry – A European Journal.
-
[Anonymous]. Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biomedical sample measurement, and clinical diagnosis. ResearchGate.
-
[Anonymous]. Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2 - PolyU Institutional Research Archive. PolyU Institutional Research Archive.
-
[Anonymous]. Compound 5-(4-methoxyphenyl)-3-[(4-methylphenyl)methylidene]furan-2(3H)-one. MolPort.
-
[Anonymous]. 5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole. ResearchGate.
-
[Anonymous]. 4-methoxyphenyl thiophene derivative. Sigma-Aldrich. oxyphenyl-thiophene-derivative)
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- 3. Multifunctional Benzo[4,5]thieno[3,2- b]benzofuran Derivative with High Mobility and Luminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Incorporating Thienofurans into Polymer-Based Electronic Devices
Abstract: This comprehensive guide provides detailed methodologies and protocols for the integration of thienofuran-based polymers into high-performance organic electronic devices. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and experimental rationale behind the synthesis, fabrication, and characterization of these materials. It is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique optoelectronic properties of thienofurans for next-generation electronics.
Introduction: The Rationale for Thienofuran Integration
The field of organic electronics is continually driven by the quest for novel π-conjugated materials that offer enhanced performance, processability, and stability. While thiophene-based polymers have been a cornerstone of this research, the incorporation of furan moieties, particularly in the form of thienofurans, presents a compelling strategy for tuning material properties.[1][2] Furan, though an analogue of thiophene, has distinct characteristics that can be advantageous. The smaller atomic size of the oxygen atom in furan compared to sulfur in thiophene can lead to better backbone planarity and closer π-π stacking, which are beneficial for efficient charge transport.[3] Furthermore, the electronic properties of furan are similar to thiophene, suggesting that furan-containing polymers can exhibit comparable charge transport characteristics.[4][5]
However, the perceived instability of furan, particularly its susceptibility to photochemical oxidation, has historically limited its widespread adoption.[4] Recent advancements in molecular design, such as benzannulation, have demonstrated pathways to mitigate these stability concerns, unlocking the full potential of furan-based building blocks.[6] This guide will provide a systematic approach to harnessing the benefits of thienofurans in polymer-based electronics, from molecular design to device characterization.
Polymer Design and Synthesis
The performance of a polymer-based electronic device is intrinsically linked to the chemical structure of the active material. The design of thienofuran-containing polymers should therefore be a deliberate process, balancing electronic properties, solubility, and solid-state morphology.
Monomer Selection and Design
The choice of comonomers to be polymerized with thienofuran units is critical. A common and effective strategy is the use of a donor-acceptor (D-A) copolymer architecture. This approach allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the optical bandgap and charge injection properties.[4][7]
Common Monomer Classes:
-
Electron-Donating Monomers: Thieno[3,2-b]thiophene and its derivatives are excellent donor units that can be copolymerized with electron-accepting moieties.[8]
-
Electron-Accepting Monomers: Benzothiadiazole (BT) and diketopyrrolopyrrole (DPP) are widely used acceptor units that, when combined with thienofuran donors, can lead to low bandgap polymers suitable for organic photovoltaics (OPVs).[5][8]
The incorporation of solubilizing alkyl side chains on the polymer backbone is essential for solution processability. The length and branching of these side chains can significantly impact solubility and film morphology.[5]
Polymerization Methodologies
Several cross-coupling reactions are effective for the synthesis of thienofuran-based conjugated polymers. The choice of polymerization method will depend on the specific monomers and desired polymer properties.
Key Polymerization Techniques:
-
Suzuki Cross-Coupling: A versatile and widely used method for forming carbon-carbon bonds. It typically involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.[1][9]
-
Stille Cross-Coupling: Another palladium-catalyzed reaction that couples an organotin compound with an organohalide.
-
Direct Arylation Polymerization (DAP): An increasingly popular method that avoids the pre-functionalization of monomers with organometallic reagents, offering a more atom-economical and "greener" synthetic route.[1][10]
Below is a generalized workflow for the synthesis of a thienofuran-containing D-A copolymer via Suzuki polymerization.
Caption: Generalized workflow for Suzuki cross-coupling polymerization.
Protocol 1: Synthesis of a Thienofuran-DPP Copolymer via Suzuki Polymerization
Materials:
-
2,5-Dibromo-thieno[3,2-b]furan monomer
-
Diketopyrrolopyrrole (DPP)-based bis(boronic ester) monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
Toluene, anhydrous
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the dibrominated thienofuran monomer (1.0 eq), the DPP-based bis(boronic ester) monomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Solvent and Reagents Addition: Add anhydrous toluene to dissolve the monomers. Add a few drops of Aliquat 336, followed by the aqueous K₂CO₃ solution.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification:
-
Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Perform Soxhlet extraction with acetone, hexane, and finally chloroform to fractionate the polymer by molecular weight and purity.
-
The high molecular weight fraction is typically recovered from the chloroform extract.
-
-
Isolation: Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.
Device Fabrication: From Solution to Functional Device
Solution-based processing techniques are a key advantage of polymeric semiconductors, enabling low-cost and large-area device fabrication.[11][12]
Thin-Film Deposition
Spin coating is a widely used laboratory technique for depositing uniform thin films from solution.[13][14] The quality of the thin film is paramount for device performance and is influenced by factors such as the choice of solvent, solution concentration, and spin speed.[15]
Protocol 2: Spin Coating of Thienofuran Polymer Thin Films
Materials:
-
Thienofuran-based polymer
-
Solvent (e.g., chloroform, chlorobenzene, or a less toxic alternative like toluene)[16]
-
Substrates (e.g., silicon wafers with a SiO₂ dielectric layer for OFETs, or ITO-coated glass for OPVs)
-
Syringe filters (0.2 µm pore size)
Procedure:
-
Solution Preparation: Dissolve the thienofuran polymer in the chosen solvent at a specific concentration (e.g., 5-10 mg/mL). Gently heat and stir the solution to ensure complete dissolution.
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Surface Treatment (for OFETs): To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).[7][9] This can reduce trap states and enhance charge carrier mobility.
-
Spin Coating:
-
Filter the polymer solution through a syringe filter to remove any particulate matter.
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).[17]
-
-
Annealing: Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 150-200 °C) for a defined time in an inert atmosphere (e.g., a nitrogen-filled glovebox).[3] Thermal annealing can improve the crystallinity and molecular ordering of the polymer film, leading to enhanced device performance.
Organic Field-Effect Transistor (OFET) Fabrication
OFETs are fundamental building blocks for organic electronics and are excellent platforms for evaluating the charge transport properties of new semiconducting polymers.[11] A common device architecture is the bottom-gate, top-contact (BGTC) configuration.
Caption: Schematic of a bottom-gate, top-contact OFET.
Protocol 3: Fabrication of a BGTC OFET
Materials:
-
Thienofuran polymer-coated substrate (from Protocol 2)
-
Source-drain electrode materials (e.g., gold)
-
Shadow mask
Procedure:
-
Electrode Deposition: Place the substrate with the annealed polymer film into a thermal evaporator.
-
Mask Alignment: Align a shadow mask with the desired channel length and width over the substrate.
-
Evaporation: Thermally evaporate the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask.
-
Device Completion: Remove the device from the evaporator. The OFET is now ready for electrical characterization.
Organic Photovoltaic (OPV) Fabrication
For OPV applications, the thienofuran polymer typically acts as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, such as a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor (NFA).[5][18]
Protocol 4: Fabrication of a BHJ OPV Device
Materials:
-
Thienofuran polymer (donor)
-
Electron acceptor (e.g., PC₇₁BM)
-
Solvent (e.g., chlorobenzene with an additive like 1-chloronaphthalene)[5]
-
ITO-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (e.g., Ca, LiF)
-
Top electrode material (e.g., aluminum)
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrates.
-
HTL Deposition: Spin coat the HTL (e.g., PEDOT:PSS) onto the ITO surface and anneal.
-
Active Layer Deposition:
-
Prepare a blend solution of the thienofuran polymer and the electron acceptor in the desired weight ratio (e.g., 1:1.5).[5]
-
Spin coat the blend solution onto the HTL to form the BHJ active layer.
-
Anneal the active layer to optimize the morphology.
-
-
ETL and Top Electrode Deposition: In a thermal evaporator, sequentially deposit the ETL and the top metal electrode (e.g., Ca followed by Al) onto the active layer.
-
Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Characterization: Evaluating Material Properties and Device Performance
A thorough characterization is essential to understand the structure-property relationships of the thienofuran polymers and to evaluate the performance of the fabricated devices.
Material Characterization
| Technique | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the synthesized polymers. | Characteristic peaks corresponding to the protons and carbons of the thienofuran and comonomer units. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | Provides information on the polymer chain length and distribution. |
| UV-Vis Spectroscopy | To investigate the optical properties of the polymer in solution and as a thin film.[3] | Determines the absorption maxima (λmax) and the optical bandgap (Eg). A red-shift in the thin film compared to the solution indicates π-π stacking.[3] |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties and estimate the HOMO and LUMO energy levels.[3] | Onset of oxidation and reduction potentials are used to calculate the energy levels, which are crucial for charge injection and device performance. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature (Td), indicating the upper limit for processing and operation temperatures. |
| Grazing Incidence X-ray Diffraction (GIXRD) | To probe the crystallinity and molecular packing of the polymer in thin films.[3] | Provides information on the lamellar and π-π stacking distances, which correlate with charge transport properties. |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and roughness of the thin film.[3] | Reveals the formation of fibrillar or crystalline domains, which can impact device performance. |
Device Characterization
OFET Performance Metrics:
| Parameter | Description | Typical Values for High-Performance Thienofuran OFETs |
| Charge Carrier Mobility (µ) | The average velocity of charge carriers in the semiconductor in response to an electric field. | 0.1 - 1.0 cm²/Vs or higher[7][8] |
| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current in the "on" state to the "off" state. | > 10⁵ |
| Threshold Voltage (Vth) | The gate voltage at which the transistor begins to conduct. | Close to 0 V for low-power applications.[7] |
OPV Performance Metrics:
| Parameter | Description | Typical Values for Efficient Thienofuran OPVs |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | > 5%[5] |
| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell at zero current. | Dependent on the HOMO of the donor and LUMO of the acceptor. |
| Short-Circuit Current Density (Jsc) | The current density through the solar cell when the voltage is zero. | Related to the absorption spectrum of the active layer and charge transport. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | > 60% |
Conclusion and Outlook
The incorporation of thienofuran units into conjugated polymers offers a promising avenue for the development of high-performance organic electronic devices. By carefully designing the polymer architecture, selecting appropriate polymerization methods, and optimizing device fabrication protocols, it is possible to achieve excellent charge transport and photovoltaic properties. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers to explore the potential of this exciting class of materials. Future research will likely focus on developing new thienofuran-based monomers with enhanced stability and electronic properties, as well as exploring more environmentally friendly and scalable processing techniques to bring these technologies closer to commercial realization.
References
- Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors.
- Theoretical Investigation on the Charge Transport Properties of 2,5-Di(cyanovinyl)-thiophene/furan with the Kinetic Monte Carlo Method. Source not specified.
- Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjug
- Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. PubMed Central.
- Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Berkeley Lab Intellectual Property Office.
- Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors.
- Organic field-effect transistor. Wikipedia.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews.
- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene.
- OPV Polymers. Ossila.
- Recent Progress of Benzodifuran-Based Polymer Donors for High-Performance Organic Photovoltaics.
- A strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science.
- An Asymmetric Furan/Thieno[3,2-b]Thiophene Diketopyrrolopyrrole Building Block for Annealing-Free Green-Solvent Processable Organic Thin-Film Transistors. PubMed.
- Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H aryl
- Commonly available techniques for processing thin polymer films.
- Thin Film Deposition: Solution Based Approach.
- Dynamics and Structure Formation of Confined Polymer Thin Films Supported on Solid Substr
- Monitoring of Crystallization Process in Solution-Processed Pentacene Thin Films by Chemical Conversion Reactions. Source not specified.
Sources
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- 4. Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. ipo.lbl.gov [ipo.lbl.gov]
- 6. Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20% - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
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- 14. researchgate.net [researchgate.net]
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- 16. An Asymmetric Furan/Thieno[3,2-b]Thiophene Diketopyrrolopyrrole Building Block for Annealing-Free Green-Solvent Processable Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 18. Recent Progress of Benzodifuran‐Based Polymer Donors for High‐Performance Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Welcome to the technical support guide for the synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan and related heterocyclic compounds. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this complex polycyclic aromatic heterocycle. We will explore plausible synthetic strategies and provide a structured, in-depth troubleshooting framework based on established chemical principles.
Section 1: Plausible Synthetic Strategy & Mechanism
The synthesis of highly substituted thieno[3,2-b]furans is a multi-step process that requires careful control of reaction conditions. While various routes exist for the core scaffold, a common and effective approach involves the construction of a substituted thiophene ring followed by the annulation of the furan ring. A plausible and robust method is a modification of the Fiesselmann thiophene synthesis.[1][2] This strategy offers versatility in introducing the required aryl substituents.
The proposed pathway begins with the reaction of a β-keto ester with a thioglycolic acid derivative, which upon cyclization and subsequent modifications, yields the target molecule.
Frequently Asked Questions (FAQs) - Core Problems
Q1: My reaction yield is consistently below 20%. What are the most critical factors to investigate first?
A1: Consistently low yields often point to fundamental issues with reagents, conditions, or atmospheric control. [3]* Purity of Reagents and Solvents: Impurities in starting materials can act as catalysts for side reactions or inhibit the main reaction. Solvents must be anhydrous, as many organometallic intermediates and bases used in condensation reactions are highly sensitive to moisture.
-
Reaction Temperature: The Fiesselmann synthesis and subsequent cyclizations are often temperature-sensitive. [2]A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of starting materials, intermediates, or the final product.
-
Atmospheric Control: Many condensation reactions are sensitive to oxygen and moisture. [3]Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions or quenching of anionic intermediates.
Q2: My TLC analysis shows the formation of multiple products, and I am struggling to isolate the desired compound. What could be the cause?
A2: The formation of multiple products suggests competing reaction pathways or product degradation.
-
Side Reactions: In the Fiesselmann synthesis, potential side reactions include self-condensation of the thioglycolate or the formation of thioacetals. [2]The final intramolecular cyclization to form the furan ring can also be incomplete, leaving acyclic intermediates in the final mixture.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. Carefully re-verify the molar equivalents of all reagents.
-
Base Selection: The choice of base is critical. A base that is too strong might deprotonate other acidic protons, leading to side reactions, while a base that is too weak will not facilitate the initial condensation effectively. [4]Common bases for these types of condensations include sodium ethoxide, potassium tert-butoxide, or DBU.
Q3: The desired product appears to form (confirmed by LC-MS), but it degrades during workup or purification. How can I mitigate this?
A3: Product instability is a common issue with electron-rich heterocyclic systems.
-
Acid/Base Sensitivity: The thieno[3,2-b]furan core can be sensitive to strong acids or bases, which may be used during the workup. [5]Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Silica Gel Decomposition: Electron-rich aromatic compounds can sometimes decompose on standard silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.
-
Temperature during Purification: Avoid excessive heat when removing solvent under reduced pressure (rotoevaporation), as this can cause decomposition. [5]
Section 3: Optimizing Key Reaction Parameters
Systematic optimization is key to maximizing yield. The following table provides a starting point for optimizing critical parameters for a generic Fiesselmann-type condensation and cyclization.
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Considerations |
| Solvent | Anhydrous Ethanol or DMF | Screen aprotic polar (e.g., DMSO, NMP) and non-polar (e.g., Toluene) solvents. | The solvent must solubilize all reactants and intermediates. Its polarity can influence reaction rates and pathways. [3] |
| Base | Sodium Ethoxide (1.1 eq) | Test other bases like K-tert-butoxide, DBU, or NaH. Vary stoichiometry from 1.0 to 2.0 eq. | The base's strength and steric bulk are crucial for deprotonation without promoting side reactions. [4] |
| Temperature | 50 °C | Run small-scale trials from room temperature up to the solvent's reflux temperature (e.g., in 10-20 °C increments). | Find the optimal balance between reaction rate and stability of intermediates/products. [3] |
| Reaction Time | 12 hours | Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the point of maximum product formation. | Prolonged reaction times can lead to the decomposition of the desired product even after all starting material is consumed. [5] |
Section 4: General Experimental Protocol (Illustrative)
This protocol describes a general, two-step procedure for synthesizing a substituted thieno[3,2-b]furan core, which should be adapted for the specific target molecule, this compound.
Step 1: Synthesis of the Substituted Thiophene Intermediate (Fiesselmann Condensation)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add the appropriate α-aryl-β-keto ester (1.0 eq) and anhydrous ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture at 0 °C.
-
Thiol Addition: After stirring for 15 minutes, add methyl thioglycolate (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify carefully with dilute HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude thiophene intermediate can be purified by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to form the Furan Ring
-
Setup: In a flame-dried flask under nitrogen, dissolve the thiophene intermediate from Step 1 in anhydrous toluene.
-
Catalyst/Reagent: Add a suitable cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction: Heat the mixture to 80-110 °C, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel or recrystallization.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Chen, J., et al. (2011). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
-
Wang, Y., et al. (2015). One-pot synthesis and property study on thieno[3,2-: B] furan compounds. ResearchGate. [Link]
-
Rutherford, J. L., & Biewer, M. C. (2009). Facile and scalable synthesis of the fused-ring heterocycles thieno[3,2-b]thiophene and thieno[3,2-b]furan. Organic Letters, 11(14), 3144–3147. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Wikipedia contributors. (n.d.). Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
Sources
purification techniques for high-purity thieno[3,2-b]furan derivatives
Welcome to the technical support center for the purification of high-purity thieno[3,2-b]furan derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common and complex purification challenges. Thieno[3,2-b]furans are a critical class of heterocyclic compounds, valued for their potential in organic electronics and medicinal chemistry.[1] Achieving the high purity required for these applications is often a significant experimental hurdle. This resource provides in-depth, field-proven insights in a direct question-and-answer format to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of thieno[3,2-b]furan derivatives?
A: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:
-
Starting Materials: Unreacted precursors, such as substituted thiophenes or furans, are frequent contaminants.[1]
-
Reaction Intermediates: In multi-step syntheses, such as those involving cyclization of alkylated thiophenes, partially reacted intermediates may persist.[1][2]
-
Side Products: Depending on the reaction conditions, side reactions can generate halogenated derivatives, positional isomers, or products from incomplete cyclization.[1] For instance, palladium-catalyzed C-H activation routes might leave residual organometallic species.[3]
-
Solvents and Reagents: Residual solvents (e.g., DMF, THF) and reagents (e.g., bases like K₂CO₃, acids) can be trapped in the crude product.[1][4]
Q2: What are the primary techniques for purifying thieno[3,2-b]furan derivatives?
A: The three most effective and commonly employed techniques are:
-
Recrystallization: A robust method for removing impurities with different solubility profiles from your target compound. It is particularly effective for crystalline solids and can be scaled up.
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel). It is excellent for separating mixtures with varying polarities, including positional isomers.[5]
-
Sublimation: An essential technique for achieving ultra-high purity (>99.9%), especially for organic semiconductor applications. It is most suitable for thermally stable compounds that can transition directly from solid to gas phase under vacuum.[6][7][8][9]
Q3: How do I select the most appropriate purification strategy for my specific derivative?
A: The choice depends on the properties of your compound, the nature of the impurities, and the final purity requirement. The workflow below provides a decision-making framework.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. One-pot synthesis and property study on thieno[3,2-b]furan compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 7. High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. 有機電子デバイスのための高純度昇華材料 [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Welcome to the technical support center for 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this promising, yet poorly soluble, molecule. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and experimental protocols to ensure the successful progression of your research.
Understanding the Challenge: The Intrinsic Properties of this compound
This compound is a complex heterocyclic compound with a molecular formula of C32H24O3S and a molecular weight of 488.6 g/mol .[1][] Its large, rigid, and aromatic structure contributes to strong intermolecular forces within the crystal lattice, leading to high lattice energy. This, in turn, results in poor aqueous solubility, a common hurdle for many new chemical entities in pharmaceutical development.[3] Overcoming this challenge is critical for achieving desired concentrations in systemic circulation for pharmacological response.[3]
This guide will walk you through a systematic approach to enhancing the solubility of this compound, from initial solvent screening to the application of advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of solubility issues with this compound?
A1: You may observe several indicators of poor solubility during your experiments:
-
Incomplete Dissolution: The compound fails to fully dissolve in your chosen solvent, even with heating and agitation. You may see a persistent suspension of solid particles.
-
Precipitation: The compound initially dissolves (especially with heat) but then precipitates out of solution upon cooling or standing.
-
Low Bioavailability: In preclinical studies, you may observe low and variable oral bioavailability, which is often a direct consequence of poor aqueous solubility.
-
Inconsistent Results: Poor solubility can lead to inconsistent results in biological assays due to the compound not being fully available to interact with its target.
Q2: Which organic solvents should I try for initial solubilization?
A2: Given the aromatic and relatively non-polar nature of the molecule, you should start with a range of common organic solvents. A good starting point would be:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Aromatic Solvents: Toluene, Xylene
It is crucial to perform a systematic solubility screening to determine the most suitable solvent for your specific application.
Q3: Can polymorphism affect the solubility of my compound?
A3: Absolutely. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact solubility.[4][5] Different polymorphs of the same compound can have different melting points, stabilities, and, most importantly, solubilities.[6][7] A metastable polymorph is generally more soluble than the thermodynamically stable form, but it may convert to the more stable, less soluble form over time.[4] It is essential to characterize the solid form of your compound to ensure consistent and reproducible results.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This troubleshooting guide provides a logical workflow for addressing the solubility issues of this compound.
Step 1: Initial Solvent Screening and Optimization
The first step is to systematically assess the solubility of the compound in a variety of pharmaceutically acceptable solvents.
Protocol: Solvent Screening
-
Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) into several vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of each selected solvent to a separate vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for complete dissolution.
-
Quantification (Optional): If the compound dissolves, you can determine the solubility by adding more compound until saturation is reached. The supernatant can then be analyzed by HPLC or UV-Vis spectroscopy to quantify the dissolved concentration.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Polarity Index | Visual Observation (1 mg/mL) | Quantitative Solubility (mg/mL, 25°C) |
| Water | 10.2 | Insoluble | < 0.001 |
| Ethanol | 5.2 | Sparingly Soluble | ~0.1 |
| Acetone | 5.1 | Soluble | ~5 |
| Dichloromethane | 3.1 | Freely Soluble | > 50 |
| DMSO | 7.2 | Freely Soluble | > 100 |
Step 2: Physical Modification Techniques
If solubility in simple solvents is insufficient, physical modification techniques can be employed to increase the dissolution rate.
Particle Size Reduction (Micronization)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]
-
Methodology: Techniques like jet milling or ball milling can be used to reduce the particle size to the micron range.[9]
-
Consideration: While micronization improves the dissolution rate, it does not alter the equilibrium solubility of the compound.[9]
Nanosuspensions
-
Principle: Further reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[3][10]
-
Methodology: Nanosuspensions can be prepared by media milling or high-pressure homogenization. These are biphasic systems consisting of the nano-sized drug particles stabilized by surfactants.[3]
Step 3: Chemical Modification and Formulation Strategies
For significant solubility enhancement, especially for aqueous systems, chemical modifications and advanced formulation approaches are often necessary.
Workflow for Formulation Strategy Selection
References
- 1. This compound | C32H24O3S | CID 13015960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idaampublications.in [idaampublications.in]
- 6. researchgate.net [researchgate.net]
- 7. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Enhancing OLED Performance with 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan and its Analogs
Welcome to the technical support center for researchers and professionals working with 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan and related thieno[3,2-b]furan derivatives in the development of high-performance Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to help you overcome common experimental hurdles and unlock the full potential of these promising materials.
A Critical Preliminary Note on Material Application
It is important for researchers to be aware that while thieno[3,2-b]furan derivatives are explored for applications in organic electronics, the specific compound this compound (CAS No. 81385-77-5) has also been classified as a herbicide by some chemical suppliers.[1][2] This dual classification is unusual and warrants careful consideration of the material's source, purity, and intended application. All handling should be performed in accordance with appropriate laboratory safety protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound as an emissive or charge-transport material in OLEDs.
Q1: What are the expected photophysical properties of this compound?
While specific data for this exact molecule is not extensively published in the context of OLEDs, we can infer properties from its thieno[3,2-b]furan core and substituted aryl groups. Thieno[3,2-b]thiophene, a related and well-studied core, is known for its rigid, planar structure which promotes efficient charge transport and luminescence.[3] The extended π-conjugation provided by the diphenyl and bis(4-methoxyphenyl) substituents is expected to result in strong absorption in the UV-Vis spectrum and fluorescence in the blue to green region. The methoxy groups, being electron-donating, can further influence the energy levels (HOMO/LUMO) and emission color.
Q2: Can this material be used as both an emitter and a charge transport material?
Yes, thieno[3,2-b]furan and thienothiophene derivatives are often investigated for multifunctional roles.[4] Their fused aromatic structure can provide good charge carrier mobility, making them suitable for hole transport layers (HTLs) or electron transport layers (ETLs). When appropriately functionalized, they can also serve as efficient emitters in the emissive layer (EML). The specific application will depend on the material's energy levels relative to other layers in the device stack.
Q3: What is a typical starting device architecture for testing this material as an emitter?
A common device architecture for solution-processed or vacuum-deposited OLEDs using a novel emitter is a multi-layer stack.[5] A recommended starting point would be:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): PEDOT:PSS (for solution processing) or a thin layer of MoO₃ (for vacuum deposition)
-
Hole Transport Layer (HTL): TCTA or NPB
-
Emissive Layer (EML): A suitable host material doped with this compound (e.g., 1-10 wt%)
-
Electron Transport Layer (ETL): TmPyPb or TPBi
-
Electron Injection Layer (EIL): LiF
-
Cathode: Al
The thicknesses of each layer will need to be optimized for charge balance and optical interference effects.
Q4: How do I choose a suitable host material for this emitter?
The ideal host material should have:
-
Higher Triplet Energy: To prevent quenching of the emitter's excited state.
-
Appropriate HOMO/LUMO Levels: To facilitate efficient energy transfer to the dopant (emitter).
-
Good Charge Transport Properties: To ensure balanced electron and hole flux within the EML.
-
Morphological Stability: To prevent phase separation and ensure long-term device stability.
Commonly used hosts for fluorescent emitters include TCTA, CBP, and mCP. The selection should be guided by the measured energy levels of this compound.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the fabrication and testing of OLEDs based on thieno[3,2-b]furan derivatives.
Issue 1: Low External Quantum Efficiency (EQE)
Low EQE is a multifaceted problem that can stem from various factors within the device.
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Poor Film Morphology | Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) of the EML. | Optimize deposition parameters (substrate temperature, deposition rate). For solution processing, try different solvents or annealing temperatures. |
| Charge Imbalance | Analyze the current density-voltage (J-V) characteristics. A high turn-on voltage can indicate poor charge injection. | Adjust the thickness of the charge transport layers (HTL/ETL) to balance hole and electron flux.[6] Introduce or optimize the HIL/EIL to reduce injection barriers.[7] |
| Exciton Quenching | Photoluminescence (PL) quantum yield measurements of the doped film. A low PLQY suggests quenching. | Ensure the host material has a higher triplet energy than the emitter. Optimize the doping concentration of the emitter in the host. |
| Inefficient Energy Transfer | Compare the PL spectrum of the host with the absorption spectrum of the dopant. Poor spectral overlap indicates inefficient Förster resonance energy transfer (FRET). | Select a host material with better spectral overlap with the emitter. |
Issue 2: High Turn-On Voltage
A high turn-on voltage indicates significant energy barriers to charge injection or poor charge transport.
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Large Injection Barrier | Compare the work function of the electrodes with the HOMO of the HTL and the LUMO of the ETL. | Introduce a suitable HIL (e.g., MoO₃, PEDOT:PSS) or EIL (e.g., LiF) to create a stepped energy level alignment.[7] |
| Low Charge Carrier Mobility | Fabricate single-carrier devices (hole-only and electron-only) to measure the mobility of the transport layers. | Select alternative HTL or ETL materials with higher charge carrier mobility. Doping the transport layers can also enhance conductivity.[6] |
| High Series Resistance | Analyze the slope of the J-V curve at high voltages. | Ensure good electrical contact between all layers and the electrodes. Check the conductivity of the ITO anode. |
Issue 3: Poor Color Purity or Unstable Emission Spectrum
This often points to issues within the emissive layer or degradation of materials.
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Exciplex Formation | Observe the emission spectrum at different driving voltages. A new, red-shifted peak at higher voltages may indicate exciplex emission at the HTL/EML or EML/ETL interface. | Insert a thin interlayer with intermediate energy levels to separate the HTL and ETL from the EML. |
| Host Emission | The emission spectrum shows a contribution from the host material. | Improve the doping concentration to ensure complete energy transfer from the host to the dopant. |
| Material Degradation | Track the emission spectrum over time. A shift in the spectrum can indicate chemical degradation of the emitter or host. | Ensure all materials are highly purified. Operate the device in an inert atmosphere (glovebox) to prevent degradation from oxygen and moisture. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Fabrication of a Hole-Only Device to Characterize HTL Performance
This protocol allows for the assessment of the hole injection and transport properties of a material.
-
Substrate Cleaning: Sequentially sonicate an ITO-coated glass substrate in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a nitrogen gun and treat with UV-ozone for 10 minutes.
-
HIL Deposition: If using PEDOT:PSS, spin-coat the solution onto the ITO and anneal. For vacuum deposition, deposit a thin layer (e.g., 5 nm) of MoO₃.
-
HTL Deposition: Deposit the thieno[3,2-b]furan-based material (or the material under investigation as an HTL) to the desired thickness (e.g., 50 nm) via thermal evaporation or spin-coating.
-
Cathode Deposition: Deposit a high work function metal that blocks electron injection, such as Gold (Au) or Aluminum (Al), to a thickness of 100 nm.
Workflow for Troubleshooting Low EQE
The following diagram illustrates a logical workflow for diagnosing and resolving low efficiency in your OLED devices.
Caption: A step-by-step workflow for diagnosing low EQE.
OLED Device Energy Level Diagram
This diagram illustrates the energy levels of a typical multi-layer OLED, which is crucial for ensuring efficient charge injection and transport.
Caption: Energy level alignment in a typical OLED stack.
References
-
Isci, R., et al. (2022). Solution-Processable Donor-π-Acceptor Type Thieno[3,2-b]thiophene Derivatives; Synthesis, Photophysical Properties and Applications. Journal of Materials Chemistry C. Available at: [Link]
-
Request PDF. (n.d.). Charge balance in OLEDs: Optimization of hole injection layer using novel p-dopants. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Novel Thieno[3,2-c]Pyridine Based Ir Complexes for Solution/Evaporation Hybrid OLED. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Lo, S.-C., et al. (2011). Functional metallophosphors for effective charge carrier injection/transport: new robust OLED materials with emerging applications. Chemical Communications. Available at: [Link]
-
Request PDF. (n.d.). Phenanthrene-Tethered Furan-Containing Cyclophenes: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]
-
An, C., et al. (2018). An Asymmetric Furan/Thieno[3,2-b]Thiophene Diketopyrrolopyrrole Building Block for Annealing-Free Green-Solvent Processable Organic Thin-Film Transistors. Macromolecular Rapid Communications. Available at: [Link]
-
Chem-Gold. (n.d.). This compound [81385-77-5] 98%. Available at: [Link]
-
Request PDF. (n.d.). Improved hole injection and transport of organic light-emitting devices with an efficient p-doped hole-injection layer. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). One-pot synthesis and property study on thieno[3,2-b] furan compounds. ResearchGate. Available at: [Link]
-
Ozturk, T., et al. (2022). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Advances. Available at: [Link]
-
MDPI. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. Available at: [Link]
-
ResearchGate. (n.d.). Solution-Processable Donor-π-Acceptor Type Thieno[3,2-b]thiophene Derivatives; Synthesis, Photophysical Properties and Applications. Available at: [Link]
-
MDPI. (2018). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Available at: [Link]
-
Request PDF. (n.d.). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. ResearchGate. Available at: [Link]
-
PolyU Institutional Research Archive. (n.d.). Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-based Organic Dyes. Available at: [Link]
-
ChemRxiv. (n.d.). Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic materials. Available at: [Link]
-
DiVA portal. (n.d.). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. Available at: [Link]
-
Request PDF. (n.d.). Improvement in performance of organic light-emitting diodes by adjusting charge-carrier mobility in organic/inorganic hybrid hole transporting layer. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Thieno(3,2-b)furan. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Available at: [Link]
-
Oxford Academic. (2022). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. National Science Review. Available at: [Link]
-
National Institutes of Health. (n.d.). 5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing OLED Performance: The Synthesis and Application of Thienothiophene Derivatives. Available at: [Link]
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Technical Support Center: Optimizing Annealing of Thienofuran-Based Thin Films
Welcome to the technical support center for the optimization of annealing temperature for thienofuran-based thin films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for enhancing the performance of your thienofuran-based devices through meticulous thermal processing.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing thienofuran-based thin films?
Annealing is a critical post-deposition thermal treatment that significantly influences the structural and electronic properties of your thienofuran-based thin films. The primary goals of annealing are to:
-
Improve Crystallinity: Thermal energy allows the polymer chains to rearrange into a more ordered, crystalline structure. This enhanced molecular ordering is crucial for efficient charge transport.[1][2]
-
Enhance Charge Carrier Mobility: A well-ordered film with larger crystalline grains reduces the number of grain boundaries that can act as traps for charge carriers, thereby improving the charge carrier mobility of your organic field-effect transistors (OFETs).[3][4]
-
Remove Residual Solvent: The annealing process helps to evaporate any remaining solvent from the spin-coating or printing process, which can otherwise impede device performance and stability.[5]
-
Improve Film Morphology: Annealing can lead to a more uniform and compact film, which is essential for consistent device performance.[1]
Q2: What is a typical starting range for the annealing temperature for thienofuran-based thin films?
For many thiophene-based materials, a good starting point for annealing temperature is in the range of 100-150°C.[3] However, the optimal temperature is highly dependent on the specific thienofuran derivative, its molecular weight, and the solvent used. It is always recommended to perform a systematic study of a range of temperatures to identify the optimal conditions for your specific material.
Q3: How long should I anneal my thienofuran-based thin films?
A typical annealing time is between 10 and 30 minutes.[3] It is important to note that longer annealing times are not always beneficial and can sometimes lead to degradation of the organic semiconductor. The optimal time is often a trade-off between achieving the desired morphology and avoiding thermal damage to the material.
Q4: Should I anneal my films in air or in an inert atmosphere?
To prevent oxidation of the organic semiconductor, it is highly recommended to perform the annealing process in an inert atmosphere, such as a nitrogen or argon-filled glovebox.[3] Oxidation can introduce charge traps and degrade the performance and stability of your devices.
Troubleshooting Guide
This section addresses common problems encountered during the annealing of thienofuran-based thin films and provides step-by-step solutions.
Problem 1: My thienofuran-based thin film is cracked after annealing.
Causality: Cracking in thin films during annealing is often a result of stress induced by two main factors:
-
Shrinkage: The loss of residual solvent or other volatile components from the film causes it to shrink.[6][7]
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the thienofuran-based film and the substrate can lead to stress upon heating and cooling.[6][7]
Solutions:
-
Optimize Film Thickness: Thicker films are more prone to cracking. Try preparing thinner films, generally under 0.5 microns, to see if the problem persists.[6][7]
-
Gradual Heating and Cooling: Instead of rapid heating and cooling, employ a slower ramp rate for both heating and cooling during the annealing process. A two-step annealing procedure, where the film is held at a lower temperature before ramping to the final annealing temperature, can also be effective.[6][7]
-
Substrate Selection: If possible, choose a substrate with a CTE that is closely matched to that of your thienofuran-based polymer.[6][7]
-
Reduce Annealing Temperature: A lower annealing temperature will induce less thermal stress. You may need to compensate with a longer annealing time to achieve the desired film properties.[6]
Problem 2: The thin film appears hazy or non-uniform after annealing.
Causality: A hazy or non-uniform appearance can be due to several factors, including:
-
Poor Film Formation: The initial film quality before annealing was poor.
-
Solvent Trapping: Incomplete removal of solvent before or during annealing.[3]
-
Phase Segregation: In the case of polymer blends, improper annealing can lead to undesirable phase separation.
Solutions:
-
Optimize Spin-Coating Parameters: Ensure your spin-coating recipe (spin speed, time, and solution concentration) is optimized to produce a uniform film before annealing.
-
Pre-Annealing Bake: Introduce a low-temperature bake (e.g., 60-80°C) for a few minutes before the main annealing step to gently remove the bulk of the solvent.
-
Solvent Choice: The choice of solvent can significantly impact film morphology. Experiment with different solvents to find one that promotes good film formation for your specific thienofuran-based material. Some materials may even be processable with less toxic, non-chlorinated solvents.[8]
Problem 3: The charge carrier mobility of my OFET is low, even after annealing.
Causality: Low charge carrier mobility is often a direct consequence of a poorly ordered film structure.
-
Suboptimal Annealing Temperature: The chosen annealing temperature may not be sufficient to induce the desired level of crystallinity.
-
Amorphous Domains: The film may still contain significant amorphous regions that hinder charge transport.[3]
-
Numerous Grain Boundaries: Small crystalline grains with a high density of grain boundaries can act as charge trapping sites.[3]
Solutions:
-
Systematic Annealing Study: Perform a systematic study by annealing your films at a range of temperatures (e.g., in 10-20°C increments) and characterize the device performance at each temperature to find the optimal point.
-
Characterize Film Morphology: Utilize techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate the film's morphology and crystallinity with the measured device performance. This will provide valuable insight into how the annealing temperature is affecting the film structure.[9][10]
-
Solvent Vapor Annealing: As an alternative or complementary technique to thermal annealing, consider solvent vapor annealing. Exposing the film to a solvent vapor can also promote molecular rearrangement and improve crystallinity.
Experimental Protocols & Data Presentation
Workflow for Optimizing Annealing Temperature
The following diagram illustrates a systematic workflow for optimizing the annealing temperature for your thienofuran-based thin films.
Caption: Workflow for optimizing the annealing temperature.
Data Summary Table
When conducting your annealing study, it is helpful to organize your data in a table to easily compare the results.
| Annealing Temperature (°C) | Average Mobility (cm²/Vs) | Standard Deviation (cm²/Vs) | On/Off Ratio | Film Roughness (RMS, nm) |
| As-cast (No Anneal) | ||||
| 100 | ||||
| 120 | ||||
| 140 | ||||
| 160 | ||||
| 180 |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues with annealed thienofuran-based thin films.
Caption: Troubleshooting decision tree for annealed films.
References
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Preventing Cracks in Thin Film Annealing. (n.d.). Scribd. Retrieved from [Link]
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Any tips about how to avoid cracks in thin films during annealing? (2013, March 1). ResearchGate. Retrieved from [Link]
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An Asymmetric Furan/Thieno[3,2-b]thiophene Diketopyrrolopyrrole Building Block for Annealing-Free Green-Solvent Processable Organic Thin-Film Transistors. (2018). PubMed. Retrieved from [Link]
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Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. (n.d.). MDPI. Retrieved from [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023, August 4). ResearchGate. Retrieved from [Link]
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The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. (2022, January 29). MDPI. Retrieved from [Link]
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Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. (2018, January 8). ResearchGate. Retrieved from [Link]
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can someone help me with organic Thin Film Electrical Characterization Troubleshooting? (2015, May 10). ResearchGate. Retrieved from [Link]
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How Is Annealing Used For Thin Films? (2023, March 29). YouTube. Retrieved from [Link]
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What is the effect of post annealing on thin film? (2015, September 13). ResearchGate. Retrieved from [Link]
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Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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The effect of thermal annealing on the layered structure of smectic liquid crystalline organic semiconductor on polyimide gate insulator and its OFET performance. (n.d.). ResearchGate. Retrieved from [Link]
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Highly planar thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers for organic field-effect transistors. (2016, April 11). ResearchGate. Retrieved from [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023, August 12). MDPI. Retrieved from [Link]
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Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. (2022, July 17). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Thieno[3,2-b]thiophene-Substituted Benzo[1,2-b:4,5-b ']dithiophene as a Promising Building Block for Low Bandgap Semiconducting Polymers for High-Performance Single and Tandem Organic Photovoltaic Cells. (n.d.). KOASAS. Retrieved from [Link]
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Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. (2024, June 20). PubMed Central. Retrieved from [Link]
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Understanding organic thin-film transistor fabrication based on application-relevant deposition and patterning techniques. (2012, August 6). ResearchGate. Retrieved from [Link]
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Thin Film Deposition and Characterization Techniques. (n.d.). Open Access Pub. Retrieved from [Link]
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Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. (n.d.). ResearchGate. Retrieved from [Link]
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Thin Film Characterisation Methods. (n.d.). Retrieved from [Link]
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The Effects of Annealing Temperatures and Dimethylformamide Doses on Porous TiO2 Films. (2022, December 29). MDPI. Retrieved from [Link]
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Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors. (n.d.). ACS Publications. Retrieved from [Link]
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Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018, August 17). AIP Publishing. Retrieved from [Link]
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Annealing Engineering in the Growth of Perovskite Grains. (n.d.). MDPI. Retrieved from [Link]
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Effect of Annealing Temperature on the Microstructure and Optical Properties of Lanthanum-Doped Hafnium Oxide. (n.d.). MDPI. Retrieved from [Link]
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Annealing macromolecular crystals. (n.d.). PubMed. Retrieved from [Link]
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Effect of Thermal Annealing on Morphology of Pentacene Thin Films. (2014, August 6). ResearchGate. Retrieved from [Link]
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Rapid thermal annealing process for Se thin-film solar cells. (n.d.). RSC Publishing. Retrieved from [Link]
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Influence of Annealing Temperatures on the Properties of Dual-Layer W-TiO2 Thin Films. (n.d.). Retrieved from [Link]
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Effect of annealing on the micromorphology and corrosion properties of Ti/SS thin films. (2020, October 1). Retrieved from [Link]
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Technical Support Center: Troubleshooting OFETs based on 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Welcome to the technical support guide for researchers working with 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan, hereafter referred to as MPTDF, in Organic Field-Effect Transistor (OFET) applications. MPTDF is a promising p-type organic semiconductor built on a thieno[3,2-b]furan core, a heterocyclic structure known for enabling good charge transport properties.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered during device fabrication and characterization, moving beyond simple checklists to explain the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the vacuum deposition of MPTDF?
A: For small molecule semiconductors like MPTDF, thermal evaporation under high vacuum (typically <10⁻⁶ Torr) is the preferred deposition method. The substrate temperature is a critical parameter that influences film morphology and, consequently, device performance.[3] A good starting point is to maintain the substrate at a temperature slightly below the material's melting point (169-173°C) to balance surface diffusion and ordered crystal growth.[] We recommend a deposition rate of 0.1-0.5 Å/s to allow molecules sufficient time to arrange into crystalline domains.[3]
Q2: My OFET shows very low hole mobility (<10⁻³ cm²/Vs). What is the most likely cause?
A: Low mobility in OFETs is a common issue that can stem from several factors.[5][6] The most frequent culprits are poor morphology of the MPTDF thin film, a high density of charge traps at the semiconductor-dielectric interface, or significant contact resistance.[7] A disordered, amorphous film will inhibit efficient charge hopping between molecules. Similarly, traps at the interface will immobilize charge carriers, preventing them from contributing to the drain current. A detailed workflow for this issue is provided in the In-Depth Troubleshooting section.
Q3: Why is the ON/OFF ratio of my device poor (e.g., <10³)?
A: A low ON/OFF ratio is typically due to a high OFF-state current (I_off). This can be caused by several factors:
-
Gate Leakage: The gate dielectric may be too thin or have pinholes, allowing a leakage current to flow from the gate to the channel. This can be exacerbated by rough substrates.
-
Bulk Conductivity: Impurities within the MPTDF source material can lead to unintended doping and increase the film's bulk conductivity. Ensure you are using high-purity material.[8]
-
Environmental Doping: Adsorbed atmospheric species like oxygen or water can act as dopants, increasing the carrier concentration even at zero gate voltage. Testing the device in an inert (N₂ or Argon) environment can help diagnose this.
Q4: How critical is substrate surface treatment for MPTDF devices?
A: Extremely critical. The interface between the gate dielectric and the organic semiconductor is where the charge transport occurs.[9] An untreated SiO₂ surface, for example, is hydrophilic and contains silanol (Si-OH) groups that act as potent electron traps, severely hindering p-type transport.[10] Surface functionalization with self-assembled monolayers (SAMs) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) renders the surface hydrophobic and passivates these trap states, leading to a dramatic improvement in mobility and operational stability.[10][11]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Remediating Low Charge Carrier Mobility
Low charge carrier mobility is the most common failure mode, preventing the device from meeting performance targets. The workflow below provides a systematic approach to identifying and solving the root cause.
A logical, step-by-step process is essential to efficiently diagnose the cause of low mobility without unnecessary fabrication cycles.
Caption: Troubleshooting workflow for low OFET mobility.
The growth mode of the organic thin film dictates its electronic properties. For small molecules, achieving a layer-by-layer growth with large, interconnected crystalline domains is ideal.[12] The two primary levers for controlling this are substrate temperature (T_sub) and deposition rate (R_dep).
Table 1: Recommended Deposition Parameters for MPTDF
| Parameter | Range | Rationale |
|---|---|---|
| Substrate Temperature (T_sub) | 60°C - 150°C | Controls the surface mobility of arriving molecules. Too low, and the film becomes amorphous; too high, and re-evaporation or dewetting can occur.[3][13] |
| Deposition Rate (R_dep) | 0.1 - 0.5 Å/s | A slow rate provides molecules with adequate time to diffuse on the surface and find low-energy sites within a growing crystal lattice.[14] |
| Film Thickness | 20 - 50 nm | The charge transport channel is only a few monolayers thick. Excessively thick films can introduce bulk resistance and complicate device physics.[15] |
Experimental Protocol 1: Substrate Temperature Screening
-
Prepare a set of 5 identical, surface-treated SiO₂/Si substrates.
-
Introduce them into the vacuum chamber.
-
Deposit a 40 nm MPTDF film on each substrate, keeping the deposition rate constant (e.g., 0.2 Å/s).
-
Set a different substrate temperature for each sample: 60°C, 80°C, 100°C, 120°C, and 140°C.
-
After deposition, complete the OFET fabrication (e.g., deposit source-drain electrodes).
-
Characterize the electrical performance of all devices and analyze the film morphology of each sample using Atomic Force Microscopy (AFM).
-
Plot mobility vs. T_sub to identify the optimal temperature window.
A pristine silicon dioxide surface is terminated with hydroxyl groups that act as charge traps. Passivating this surface is mandatory for high-performance devices.[9][10]
Experimental Protocol 2: HMDS Surface Treatment
-
Clean SiO₂/Si substrates thoroughly (see SOP 1).
-
Perform a final UV-Ozone or Oxygen Plasma treatment for 5-10 minutes to ensure the surface is fully hydroxylated and free of organic residues.
-
Immediately transfer the substrates to a vacuum desiccator.
-
Place a small vial containing 0.5-1.0 mL of hexamethyldisilazane (HMDS) inside the desiccator.
-
Evacuate the desiccator to create an HMDS vapor environment.
-
Leave the substrates in the HMDS vapor for at least 12 hours at room temperature, or for 2 hours at 120°C on a hotplate.
-
Vent the desiccator and remove the substrates. The surface should now be hydrophobic.
-
Immediately transfer the substrates to the deposition chamber for MPTDF evaporation to prevent atmospheric contamination.
Guide 2: Addressing High Contact Resistance (Rc)
High contact resistance is a performance-limiting factor, especially in short-channel devices.[15] It arises from an energy barrier to charge injection from the metal electrode to the semiconductor's transport level (HOMO for p-type MPTDF) and can cause non-ideal device characteristics.[16][17]
-
Non-Linear Output Curves: In the output characteristics (Id vs. Vd), high Rc manifests as a "crowding" or non-linear behavior at low Vd, rather than a sharp, linear increase in current.[18]
-
Gate-Dependent Mobility: The calculated mobility appears to increase with gate voltage, which is an artifact of the gate field modulating the contact resistance.[16][18]
The physical arrangement of the electrodes relative to the semiconductor deposition step is a primary determinant of contact quality.
Caption: Common OFET device architectures.
-
Use a Top-Contact Architecture: For MPTDF, a bottom-gate, top-contact (BGTC) structure is highly recommended.[19] This allows the semiconductor to form a continuous, well-ordered film on the pristine dielectric surface before the metal electrodes are deposited on top, ensuring a cleaner and more intimate contact.
-
Electrode Material Selection: Use a high work function metal to minimize the injection barrier to the MPTDF HOMO level. Gold (Au, work function ~5.1 eV) is a standard and effective choice.
-
Contact Doping/Modification: Treating the source/drain electrodes with a self-assembled monolayer (SAM) like pentafluorobenzenethiol (PFBT) can improve the interface energetics and reduce the injection barrier.[17] Alternatively, a thin (1-2 nm) layer of a charge-injection material like MoO₃ can be deposited before the gold electrode.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Standard Substrate Cleaning (for SiO₂/Si)
-
Place wafers in a beaker.
-
Sonicate in detergent (e.g., Decon 90) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in DI water for 15 minutes.
-
Sonicate in Acetone for 15 minutes.
-
Sonicate in Isopropyl Alcohol (IPA) for 15 minutes.
-
Dry wafers under a stream of high-purity nitrogen gas.
-
Store in a clean, dry environment before surface treatment or deposition.
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- 15. fkf.mpg.de [fkf.mpg.de]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Mobility overestimation due to gated contacts in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
addressing stability and degradation issues of thieno[3,2-b]furan compounds
Welcome to the technical support center dedicated to addressing the unique stability and degradation challenges associated with thieno[3,2-b]furan compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile heterocyclic scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and stability of thieno[3,2-b]furan derivatives.
Q1: What are the primary stability concerns for thieno[3,2-b]furan compounds?
A1: The thieno[3,2-b]furan core, while possessing aromatic stability, is susceptible to specific degradation pathways primarily due to the furan moiety.[1][2] The main concerns are:
-
Acid Sensitivity: The furan ring is notoriously sensitive to acidic conditions, which can catalyze protonation-activated polymerization or ring-opening reactions.[1][2] This is a critical consideration during acidic workups or chromatography on untreated silica gel.
-
Oxidative Degradation: Like many electron-rich heterocycles, thieno[3,2-b]furans can be sensitive to air and oxidizing agents.[3][4] This can lead to the formation of peroxides, especially in ether-based solvents, or oxidative cleavage of the furan ring.[4][5]
-
Photostability: Many conjugated heterocyclic systems, including thieno[3,2-b]furan derivatives, can be light-sensitive.[3][6] Prolonged exposure to UV or even ambient light can promote degradation, often observed as a color change in the material.
Q2: How should I properly store my thieno[3,2-b]furan derivatives to ensure long-term stability?
A2: Proper storage is crucial to prevent degradation. We have consolidated our recommendations into the following table.
| Parameter | Recommendation | Causality & Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[3][7] | Prevents oxidative degradation from atmospheric oxygen. The electron-rich nature of the heterocyclic system makes it susceptible to oxidation. |
| Temperature | Store in a cool to cold environment (+4 °C to -20 °C).[7][8] | Reduces the rate of potential decomposition reactions. While many derivatives show good thermal stability, lower temperatures minimize kinetic processes.[9] |
| Light | Store in amber vials or protect from light by wrapping containers in foil.[3][4] | Minimizes light-induced degradation pathways. The extended π-system in these molecules can absorb UV-Vis light, leading to photochemical reactions. |
| Container | Use tightly sealed containers with high-quality caps (e.g., PTFE-lined).[4] | Prevents ingress of moisture and air. Moisture can facilitate hydrolytic or acid-catalyzed degradation pathways. |
| Purity | Ensure the compound is free of residual acid or metal catalysts before long-term storage. | Trace impurities can act as catalysts for decomposition over time. |
Q3: My thieno[3,2-b]furan compound, which was a white powder, has turned yellow/brown in solution. What is happening?
A3: A color change is a common indicator of degradation. This is most often due to oxidation or polymerization.[2] When exposed to air, especially in solution, minor oxidized species can form, which are often highly colored. If the solution was prepared in an ether solvent (like THF or diethyl ether) that was not peroxide-free, radical-initiated degradation could also be a cause. Furthermore, if any acidic impurities are present, this could initiate oligomerization/polymerization, leading to a discolored, often tar-like substance.[2]
Q4: Are there specific reactive sites on the thieno[3,2-b]furan core that I should be aware of during synthetic modifications?
A4: Yes. Theoretical and experimental studies show that the C(2) position (on the thiophene ring) is typically the most nucleophilic and thus most susceptible to electrophilic attack, such as halogenation.[10] Functionalization at this site is often highly regioselective. This high reactivity also means this site can be susceptible to unwanted side reactions if not properly protected or if harsh electrophilic conditions are used.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Product Degradation During Aqueous Workup or Chromatography
Problem: You observe significant loss of your desired product, smearing on a TLC plate, or the appearance of multiple new, often more polar, spots after an acidic workup or purification on standard silica gel.
Causality: The primary culprit is the inherent acid sensitivity of the furan ring within the thieno[3,2-b]furan scaffold.[1] Standard silica gel is naturally acidic (pH ≈ 4-5) and can catalyze degradation on the column. Similarly, workups involving strong acids (e.g., washing with 1M HCl) will readily decompose the product.
Troubleshooting Protocol & Solutions:
-
Avoid Strong Acids:
-
Workup Modification: If an acid wash is necessary to remove basic impurities, use a milder, buffered solution like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak organic acid (e.g., 1% acetic acid), always keeping the process at a low temperature (0 °C).
-
pH Monitoring: When performing any aqueous extraction, check the pH of the aqueous layer and ensure it does not drop below ~6-7.
-
-
Chromatography Optimization:
-
Column Neutralization: Deactivate the silica gel before use. A standard protocol is to flush the packed column with the starting eluent containing 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: If the compound is still unstable, consider switching to a less acidic stationary phase, such as neutral alumina or a reverse-phase (C18) column.
-
Minimize Contact Time: Perform flash chromatography quickly. Avoid letting the compound sit on the column for extended periods.
-
Guide 2: Low or Inconsistent Yields in Synthesis
Problem: A synthetic step, such as a Suzuki or Stille cross-coupling to functionalize the thieno[3,2-b]furan core, results in low or irreproducible yields, often with significant recovery of starting material or formation of dark, insoluble byproducts.
Causality: While standard coupling reaction issues (catalyst activity, reagent purity) are possible, thieno[3,2-b]furan's properties introduce specific failure modes. The formation of dark substances often points to polymerization under thermal or acidic stress.[2] Incomplete reactions can be due to the steric hindrance of the fused ring system or catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in synthesis.
Detailed Solutions:
-
Rigorous Inert Conditions: Thieno[3,2-b]furan compounds and the organometallic intermediates in coupling reactions can be sensitive to oxygen. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas throughout the reaction setup.
-
Catalyst and Reagent Quality: Use a fresh, active catalyst. Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage. Consider a pre-catalyst that is activated in situ. Ensure bases (e.g., K₂CO₃, K₃PO₄) are freshly ground and dried.
-
Temperature Control: While heat is often required, excessive temperatures can cause thermal degradation or polymerization of the thieno[3,2-b]furan core. Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 80 °C and monitor by TLC/GC-MS).
-
Parameter Screening: The electronic and steric properties of your specific derivative may require non-standard conditions. Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki) or bases to find the optimal combination for your substrate.
Guide 3: Selecting the Right Purification Strategy
Problem: Choosing an appropriate purification method that maximizes purity without causing degradation.
Causality: The choice depends on the specific physical properties of the thieno[3,2-b]furan derivative, such as its thermal stability, polarity, and crystallinity. A one-size-fits-all approach can lead to product loss.
Decision-Making Diagram for Purification:
Caption: Decision tree for selecting a purification method.
Methodology Explanations:
-
Vacuum Sublimation: This is an excellent, non-destructive method for purifying non-polar, thermally stable solids.[9] It avoids solvents and acidic stationary phases entirely. It is particularly effective for planar, rigid molecules.
-
Recrystallization: If your compound is a solid with good crystallinity, recrystallization is a powerful technique for achieving high purity. It requires screening various solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: This is the most versatile method but carries the highest risk of degradation. ALWAYS use a neutralized stationary phase as described in Guide 1 unless your compound is proven to be acid-stable.
References
-
Vektariene, A., Vektaris, G., & Svoboda, J. (2009). A theoretical approach to the nucleophilic behavior of benzofused thieno[3,2-b]furans using DFT and HF based reactivity descriptors. ARKIVOC, 2009(vii), 311-329. [Link]
-
Boron Molecular Inc. (2022). Thieno[3,2-b]thiophene - Safety Data Sheet. [Link]
-
American Elements. (n.d.). Thieno[3-2-b]furan. [Link]
-
Squeo, B. M., & Heeney, M. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(9), 11076–11085. [Link]
-
Barton, Z. J., & Johnson, J. B. (2009). Facile and scalable synthesis of the fused-ring heterocycles thieno[3,2-b]thiophene and thieno[3,2-b]furan. The Journal of Organic Chemistry, 74(15), 5580–5583. [Link]
-
Lim, H. S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(3,2-b)furan. PubChem Compound Database. [Link]
-
Wang, C., et al. (2015). One-pot synthesis and property study on thieno[3,2-b]furan compounds. RSC Advances, 5(29), 22751-22755. [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[3,2-b]furan-3(2h)-one. PubChem Compound Database. [Link]
-
Vektariene, A., Vektaris, G., & Svoboda, J. (2009). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Chemija, 20(4). [Link]
-
Gryn'ova, G., & Coote, M. L. (2014). Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Zhang, J., et al. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. Dyes and Pigments, 212, 111166. [Link]
-
Li, J., et al. (2012). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society, 134(4), 2164–2167. [Link]
-
Chen, Y.-C., et al. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. Molecular Systems Design & Engineering. [Link]
-
Wang, C., et al. (2015). One-pot synthesis and property study on thieno[3,2-b]furan compounds. RSC Advances. [Link]
-
Chen, J., et al. (2021). Multifunctional Benzo[8][9]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces, 13(11), 13394–13402. [Link]
-
Li, G., et al. (2017). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. Organic Letters, 19(21), 5780-5783. [Link]
-
Wang, Y., et al. (2012). Substituent effects on the properties of fluorene-thieno[3,4-b]pyrazine derivatives for light-emitting applications. Journal of Molecular Modeling, 18(9), 4291–4298. [Link]
-
Jamieson, S. M. F., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 688-703. [Link]
-
Ferreira, R. J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5511. [Link]
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274. [Link]
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- 3. downloads.ossila.com [downloads.ossila.com]
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- 5. organicreactions.org [organicreactions.org]
- 6. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
refining the synthetic route to avoid isomeric impurities in thienofuran synthesis
A Guide to Refining Synthetic Routes and Eliminating Isomeric Impurities
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of thienofurans. The formation of isomeric impurities is a persistent challenge in this field, leading to complex purification procedures and reduced overall yields. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high regioselectivity in your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new thienofuran synthesis project. What are the most common isomeric impurities I should be aware of?
A: The term "thienofuran" can refer to several isomers depending on the fusion of the thiophene and furan rings. The most commonly encountered isomers in synthesis are the thieno[2,3-b]furan and thieno[3,2-b]furan systems. Less common, but still possible, are the thieno[3,4-b]furan and thieno[3,4-c]furan isomers. The formation of a specific isomer is dictated by the starting materials and the reaction mechanism. A lack of control over the reaction's regioselectivity will almost invariably lead to a mixture of these isomers, which can be notoriously difficult to separate due to their similar physical properties.
Q2: My reaction is yielding a mixture of thieno[2,3-b] and thieno[3,2-b] isomers. What are the key factors that control regioselectivity?
A: Achieving high regioselectivity is a function of controlling the cyclization step. The outcome is primarily influenced by three interconnected factors:
-
Starting Material Design: The substitution pattern on your thiophene or furan precursor is the most critical element. The cyclization will be directed by the relative reactivity of the C-H bonds available for annulation. For instance, in palladium-catalyzed reactions, the choice of where to place a halogen (like bromine) versus a nucleophilic group (like a hydroxyl or amino group) predetermines the ring closure.
-
Reaction Mechanism: Different synthetic strategies proceed through distinct mechanisms, each with its own inherent regiochemical preference.
-
Condensation Reactions: Methods like the Fiesselmann or Gewald syntheses involve the condensation of open-chain precursors.[1][2][3] The regioselectivity here is determined by which atoms perform the initial nucleophilic attack and subsequent cyclization.
-
Cross-Coupling and Annulation: Modern palladium-catalyzed methods, such as intramolecular C-H/C-H coupling, offer excellent control.[4] The regioselectivity is governed by the pre-functionalized positions on the starting materials, for example, coupling a 3-phenoxythiophene will selectively form a thieno[3,2-b]benzofuran.[4]
-
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the catalyst system is paramount. The steric bulk and electronic properties of the ligands coordinated to the metal center (e.g., palladium) can influence which C-H bond is activated, thereby directing the regiochemical outcome.[5][6][7] A systematic screening of phosphine or N-heterocyclic carbene (NHC) ligands can often dramatically improve the ratio of desired to undesired isomer.[6]
Q3: Which synthetic strategies provide the highest level of regiocontrol for specific thienofuran isomers?
A: While classical methods can be effective, modern catalytic approaches generally offer superior and more predictable regioselectivity.
| Synthetic Strategy | Target Isomer | Starting Materials | Key Advantages & Considerations |
| Palladium-Catalyzed Intramolecular C-H/C-H Coupling | Thieno[3,2-b]furan | 3-Aryloxythiophenes | Excellent regioselectivity by design; the bond is formed between pre-defined positions. Requires synthesis of the ether precursor.[4] |
| Fiesselmann Thiophene Synthesis Adaptation | Thieno[3,2-b]furan | Substituted thiophene carboxylates and methyl thioglycolate | A robust condensation method. Regioselectivity is generally high as the thiophene ring is built onto the furan precursor (or vice-versa).[2][8] |
| Cascade Cyclization of Alkynyl Diols | Thieno[3,2-b]thiophene (analogous principle for thienofurans) | Substituted alkynyl diols | High chemo- and regioselectivity in a one-pot process. The starting materials can be complex to synthesize.[9] |
| Radical Cyclization | Varies | Unsaturated precursors (e.g., enynes) | Can provide access to complex structures, but regioselectivity can be an issue and may depend on subtle electronic or steric factors in the substrate.[10] |
Q4: I have an inseparable mixture of isomers. What are the most effective purification techniques?
A: When synthetic optimization is not feasible or fails to provide the desired purity, advanced purification techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.
-
Normal-Phase HPLC: Can be very effective for non-polar compounds. Screening columns like silica or diol-based phases with hexane/ethyl acetate or hexane/MTBE solvent systems is a good starting point.
-
Reverse-Phase HPLC: Useful for more polar thienofuran derivatives. C18 columns with acetonitrile/water or methanol/water gradients are standard.
-
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for challenging separations. It is also a "greener" technique.
-
Crystallization/Recrystallization: This is the most cost-effective method if it works, and it provides material of the highest purity. A thorough screening of solvents is required. Start with common solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and then move to binary or ternary solvent systems. Seeding with a pure crystal of the desired isomer can be highly effective.[11]
Validated Protocol: Regioselective Synthesis of a Thieno[3,2-b]benzofuran Derivative
This protocol is adapted from palladium-catalyzed intramolecular C-H/C-H coupling strategies, which provide excellent regiocontrol.[4]
Reaction: Synthesis of[12]Benzothieno[3,2-b]benzofuran via Intramolecular C-H/C-H Coupling
Sources
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- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]
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- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Enhancing Charge Carrier Mobility in Thienofuran-Based Transistors
Welcome to the technical support guide for researchers and scientists working with thienofuran-based organic field-effect transistors (OFETs). This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and help you optimize your experimental outcomes. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: Polymer Design and Material Properties
The intrinsic properties of the conjugated polymer are the foundation of a high-performance transistor. Issues at the synthesis and material level will invariably impact final device performance.
Frequently Asked Questions (FAQs)
Question: My charge carrier mobility is consistently low. Could the polymer's molecular weight be the issue?
Answer: Absolutely. The molecular weight (MW) of the conjugated polymer is a critical parameter that strongly influences the thin-film microstructure and, consequently, the charge carrier mobility.
-
Causality: Higher molecular weight polymers generally exhibit more effective π-π stacking and form more interconnected crystalline domains in the solid state.[1] Longer polymer chains can bridge disordered regions between crystalline domains, providing more efficient pathways for charge transport and reducing the number of performance-limiting grain boundaries. In contrast, low-MW polymers may struggle to form the well-ordered, fibrillar microstructures necessary for high mobility.
-
Field Insight: Studies on similar thieno-thiophene-based polymers, such as pBTTT, have demonstrated a clear trend where field-effect mobility increases with increasing molecular weight within a certain range. For n-type ladder-polymers, increasing the MW by just one order of magnitude has been shown to dramatically boost transistor performance due to more efficient intermolecular charge transport.[1]
Question: How critical is side-chain engineering for thienofuran-based polymers?
Answer: Side-chain engineering is a pivotal strategy for fine-tuning the processability, molecular packing, and electronic properties of the semiconductor. The choice of alkyl side chains (length, branching point) dictates the solubility of the polymer and the intermolecular distance (π-π stacking distance) in the solid state.[2]
-
Causality: Bulky or branched side chains can enhance solubility but may also disrupt close packing, potentially lowering mobility. Conversely, linear alkyl chains can promote the desired edge-on or face-on molecular orientation relative to the substrate, which is crucial for efficient in-plane charge transport in a transistor channel. The goal is to strike a balance that allows for solution processability while enabling optimal solid-state packing.
-
Field Insight: For diketopyrrolopyrrole (DPP)-based polymers, a family of materials that shares characteristics with thienofuran systems, modifications to side-chain length and branching are known to quantitatively influence the π-π stacking distance and charge transport properties.[2]
Section 2: Thin-Film Deposition and Morphology Control
The transition from a dissolved polymer to a solid-state thin film is arguably the most critical phase, where process parameters dictate the final morphology and device performance.
Frequently Asked Questions (FAQs)
Question: What is the role of thermal annealing, and how do I determine the optimal temperature?
Answer: Thermal annealing is a post-deposition treatment that provides thermal energy to the polymer chains, allowing them to rearrange from a kinetically trapped, disordered state into a more thermodynamically stable, ordered structure. This process is crucial for enhancing crystallinity and improving charge transport.[2][3][4]
-
Causality: Increased order and the formation of larger crystalline domains with fibrillar arrangements reduce the number of charge-trapping sites and grain boundaries, facilitating efficient intermolecular charge hopping.[3] For many DPP and thienofuran-based polymers, annealing can increase mobility by one to two orders of magnitude.[3]
-
Field Insight: In a study on a furan-flanked DPP-thienopyrrole polymer, increasing the annealing temperature from as-cast to 200 °C resulted in a mobility increase from 4.46 × 10⁻³ cm²/Vs to 0.42 cm²/Vs.[3] The optimal temperature is typically just below the material's melting or glass transition temperature. Exceeding this can lead to film dewetting or degradation.
Quantitative Impact of Thermal Annealing
| Annealing Temperature | Average Hole Mobility (μ_FET) | On/Off Ratio | Morphology Observation (AFM/XRD) |
| As-Cast (No Annealing) | ~10⁻³ cm²/Vs | ~10³ | Mostly amorphous, small domains |
| 150 °C | ~10⁻² cm²/Vs | ~10⁴ | Increased crystallinity, small fibril formation |
| 200 °C | >0.1 cm²/Vs | >10⁵ | Well-defined fibrillar network, high crystallinity |
| Data synthesized from representative values found in the literature.[3] |
Question: Why are high-boiling-point "processing additives" like 1,8-diiodooctane (DIO) used in the polymer solution?
Answer: Processing additives are high-boiling-point solvents added in small volumes (typically 1-3% v/v) to the main solvent (e.g., chloroform, chlorobenzene). They play a crucial role in controlling the thin-film morphology during spin-coating or blade-coating.
-
Causality: The main, lower-boiling-point solvent evaporates quickly, leaving a polymer film that is still solvated by the high-boiling-point additive. This extends the time the polymer chains have to self-organize and crystallize before the film fully solidifies.[5] This "solvent annealing" effect promotes the formation of larger, more ordered crystalline domains.
-
Field Insight: Additives like 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), and their derivatives are effective because they are poor solvents for the polymer at room temperature but good solvents at elevated temperatures. This property helps to induce aggregation and phase separation in a controlled manner, which is essential for creating the bicontinuous networks needed in applications like all-polymer solar cells and can be adapted for OFETs.[5] The choice of additive can be critical; for instance, DBrO has been shown to outperform DIO in certain systems by enabling finer morphology control.[5]
Troubleshooting Guide: Poor Film Quality
Issue: My spin-coated films show pinholes, dewetting, or large, uncontrolled aggregates upon inspection with atomic force microscopy (AFM).
| Potential Cause | Underlying Reason | Recommended Solution & Validation |
| Poor Substrate Wettability | The surface energy of your substrate (e.g., bare SiO₂) is too high, causing the non-polar organic solution to bead up (dewet). | Solution: Treat the substrate with a hydrophobic self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). Validation: Measure the water contact angle on the substrate. A bare SiO₂ surface will be hydrophilic (<30°), while a successfully treated OTS surface will be highly hydrophobic (>90°).[6][7] |
| Incompatible Solvent System | The polymer has poor solubility in the chosen solvent, leading to premature aggregation in the solution before deposition. | Solution: Test a range of solvents (e.g., chloroform, chlorobenzene, o-dichlorobenzene). Consider gentle heating or using a co-solvent system. |
| Incorrect Spin-Coating Parameters | The spin speed or acceleration is too high, causing rapid solvent evaporation that freezes the polymer chains in a disordered state. | Solution: Reduce the spin speed (e.g., from 3000 rpm to 1500 rpm) to allow more time for self-organization. Use a sealed environment to slow evaporation. |
| Contaminated Solution or Substrate | Particulate contamination acts as nucleation sites for uncontrolled aggregation or creates defects like pinholes. | Solution: Filter the polymer solution through a 0.2 µm PTFE filter immediately before use. Ensure substrates are rigorously cleaned (e.g., sonication in solvents, UV-Ozone treatment). |
Section 3: Device Fabrication and Interfacial Engineering
The interfaces between the semiconductor and the dielectric, and between the semiconductor and the electrodes, are where the critical charge injection and transport phenomena occur. Poor interfaces are a common source of performance loss.
Workflow for OFET Fabrication and Characterization
Caption: Key steps from material synthesis to device performance analysis.
Frequently Asked Questions (FAQs)
Question: Why is treating the SiO₂ gate dielectric with a Self-Assembled Monolayer (SAM) like OTS so important?
Answer: Treating the dielectric surface is a cornerstone of high-performance OFET fabrication. The semiconductor/dielectric interface is where the charge accumulation channel forms, and its quality directly impacts device performance.[8]
-
Causality & Mechanism:
-
Reduces Trap States: The surface of bare SiO₂ contains silanol groups (-OH) which act as electron traps, immobilizing charge carriers and severely degrading mobility. An OTS treatment passivates these groups.[9]
-
Improves Molecular Ordering: OTS creates a low-surface-energy, hydrophobic interface that promotes the desired molecular packing of the overlying semiconductor. This leads to enhanced crystallinity right at the interface where transport occurs.[6][7]
-
Enhances Film Morphology: A hydrophobic surface prevents dewetting of the organic solution and leads to smoother, more uniform films.[7] Studies have shown that OTS treatment can lead to an increase in film height and improved molecular ordering, resulting in mobility enhancements of up to two orders of magnitude.[6]
-
Visualizing the Impact of Dielectric Surface Treatment
Caption: OTS treatment passivates traps and promotes better polymer ordering.
Question: My device shows non-linear output curves at low drain voltage and mobility seems to decrease with shorter channel lengths. What is the problem?
Answer: These are classic symptoms of high contact resistance (R_c).[10][11] Contact resistance is a parasitic resistance at the interface between the source/drain electrodes and the organic semiconductor.[11] In short-channel devices, R_c can become comparable to or even dominate the channel resistance, leading to a significant underestimation of the intrinsic material mobility.[10]
-
Causality: High R_c arises from an energy barrier (a Schottky barrier) for charge injection between the work function of the metal electrode (e.g., Gold, ~5.1 eV) and the HOMO level of the p-type thienofuran polymer. This barrier impedes the efficient flow of charges into the channel.
-
Minimization Strategies:
-
Electrode Surface Treatment: Treat the source/drain contacts with a thiol-based SAM, such as Pentafluorobenzenethiol (PFBT). PFBT can create a dipole layer that shifts the work function of the metal, reducing the injection barrier.[6]
-
Device Architecture: Use a top-gate or top-contact architecture, which often results in better injection compared to bottom-contact devices where the film morphology can be disrupted by the pre-patterned electrodes.
-
Choose Appropriate Metals: While gold is common, using metals with higher work functions (e.g., Pt, Pd) can sometimes improve injection for p-type polymers.
-
Section 4: Characterization and Analysis
Accurate characterization is essential for correctly interpreting results and guiding further optimization.
Experimental Protocol: Standard Thin-Film Characterization
This protocol outlines the essential steps for characterizing the morphology and structure of your thienofuran-based polymer thin film.
Objective: To correlate film microstructure with electrical performance.
Materials:
-
Polymer-coated substrates (identically prepared to device substrates)
-
Atomic Force Microscope (AFM)
-
X-ray Diffractometer (XRD) with a grazing-incidence setup (GIXRD)
Procedure:
-
Atomic Force Microscopy (AFM) Analysis:
-
Purpose: To visualize the surface morphology, grain size, and fibrillar structures.
-
Step 1: Mount the sample on the AFM stage.
-
Step 2: Use tapping mode to avoid damaging the soft organic film.
-
Step 3: Scan multiple areas (e.g., 5x5 µm, 1x1 µm) to assess uniformity.
-
Step 4: Analyze the images to determine the root-mean-square (RMS) roughness and observe the degree of crystallinity and interconnectivity of domains. A low RMS roughness and large, interconnected fibrils are desirable.[3]
-
-
Grazing-Incidence X-ray Diffraction (GIXRD) Analysis:
-
Purpose: To probe the crystalline structure and molecular orientation of the polymer chains.[3]
-
Step 1: Mount the sample on the GIXRD stage.
-
Step 2: Use a small incident angle (e.g., 0.1-0.2°) to maximize the signal from the thin film.
-
Step 3: Acquire diffraction patterns. Look for sharp peaks, which indicate a high degree of crystallinity.
-
Step 4: Identify the (h00) diffraction peaks in the out-of-plane direction and the (010) π-stacking peak in the in-plane direction. The presence of strong, sharp peaks confirms a well-ordered structure, which is beneficial for charge transport.[3]
-
Visualizing the Impact of Thermal Annealing on Morphology
Caption: Annealing promotes the formation of ordered, interconnected domains.
References
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- 2. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors [mdpi.com]
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Technical Support Center: Enhancing the Quantum Yield of Fluorescence in Substituted Thienofurans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for enhancing the fluorescence quantum yield (ΦF) of substituted thienofurans. Our goal is to move beyond simple protocols and explain the underlying principles that govern fluorescence efficiency, enabling you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is fluorescence quantum yield and why is it a critical parameter for thienofuran-based compounds?
A1: The fluorescence quantum yield (ΦF) is a fundamental measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A higher quantum yield, approaching 1 (or 100%), signifies a more efficient conversion of absorbed light into fluorescence, which is crucial for applications in bio-imaging, sensing, and drug development where bright, sensitive probes are required.[4] For thienofuran derivatives, optimizing the quantum yield is key to maximizing their performance as molecular probes and pharmacophores.[5]
Q2: What intrinsic molecular features of substituted thienofurans influence their quantum yield?
A2: Several molecular features are pivotal:
-
Electronic Nature of Substituents: The type of chemical groups attached to the thienofuran core dramatically alters the electronic distribution. Electron-donating groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) can increase the electron density of the π-system, often enhancing intramolecular charge transfer (ICT) which can lead to higher quantum yields.[6] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can sometimes provide pathways for non-radiative decay, though their effects can be complex.[7][8]
-
Molecular Rigidity: Fluorescence competes with non-radiative decay pathways, many of which are facilitated by molecular vibrations and rotations.[9] Increasing the rigidity of the thienofuran structure, for instance by creating fused-ring systems or introducing bulky groups that restrict bond rotation, can suppress these non-radiative processes and thereby increase the quantum yield.[9][10]
-
Extent of π-Conjugation: Extending the conjugated π-electron system, often by adding aromatic or vinylic linkers, can tune the absorption and emission wavelengths.[11][12] While this primarily affects the color of the fluorescence, it can also influence the quantum yield by altering the energy gap between the ground and excited states.
Q3: How does the external environment (e.g., solvent) impact the quantum yield of my thienofuran compound?
A3: The local environment profoundly affects fluorescence.[3]
-
Solvent Polarity: For thienofurans with significant intramolecular charge transfer (ICT) character, the polarity of the solvent can stabilize the excited state differently than the ground state.[6] In some cases, highly polar solvents can over-stabilize a charge-separated excited state, promoting non-radiative decay and lowering the quantum yield.[13] Conversely, in a less polar environment, the radiative pathway may become more favorable. This phenomenon is known as solvatochromism.[6]
-
Solvent Viscosity: Highly viscous solvents can physically hinder the molecular motions (rotations and vibrations) that contribute to non-radiative decay.[14] Observing an increase in quantum yield as solvent viscosity increases is a strong indicator that rotational freedom is a key factor in quenching the fluorescence of your compound.
-
Temperature: Increasing temperature generally provides more thermal energy to the molecule, which can activate non-radiative decay pathways and lead to a decrease in quantum yield.[9]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter in the lab when working to enhance or measure the quantum yield of your substituted thienofurans.
Issue 1: Unexpectedly Low or No Fluorescence Observed
Symptom: Your newly synthesized thienofuran derivative shows strong absorbance but very weak or no detectable fluorescence in solution.
Causality Analysis & Troubleshooting Workflow:
An absence of strong fluorescence despite efficient light absorption points to the dominance of non-radiative decay pathways. The energy from the excited state is being lost as heat instead of being emitted as light.
Caption: Troubleshooting workflow for low quantum yield.
Step-by-Step Troubleshooting:
-
Investigate Aggregation-Caused Quenching (ACQ): Many planar aromatic molecules, including thienofurans, suffer from ACQ, where molecules stack in concentrated solutions, forming non-emissive aggregates.[15][16][17]
-
Action: Measure the fluorescence of a dilution series. Prepare solutions at progressively lower concentrations (e.g., 50 µM, 10 µM, 1 µM, 0.1 µM). If the fluorescence intensity per mole increases significantly upon dilution, ACQ is the likely culprit. For some systems, aggregation can paradoxically induce emission (Aggregation-Induced Emission, AIE), a property that can be engineered.[18]
-
-
Evaluate Solvent Effects: As discussed in the FAQs, the solvent environment is critical.
-
Action: Screen a panel of solvents with varying polarities and viscosities. Compare a non-polar solvent like toluene, a moderately polar aprotic solvent like THF, a polar protic solvent like ethanol, and a viscous solvent like glycerol. A dramatic increase in fluorescence in a viscous or non-polar solvent strongly suggests that ICT-related quenching or rotational freedom is the issue.[6][14]
-
-
Re-evaluate Molecular Design: If the above steps yield no improvement, the intrinsic properties of the molecule may favor non-radiative decay.
-
Action: Consider synthetic modifications. Can a flexible bond be rigidified? Can an electron-donating group be introduced to modify the excited state?[19]
-
Issue 2: Inconsistent or Non-Reproducible Quantum Yield Measurements
Symptom: You measure the quantum yield of the same sample multiple times and get significantly different values.
Causality Analysis & Troubleshooting:
Inconsistent measurements often stem from subtle but critical errors in the experimental setup for relative quantum yield determination.[20] The most common source is the "inner filter effect" and improper sample preparation.
Key Pitfalls and Solutions:
-
Inner Filter Effect: At high concentrations, the sample can reabsorb its own emitted light, or the excitation light may not penetrate the cuvette uniformly. This artificially lowers the measured fluorescence intensity.[21][22]
-
Mismatched Standard: The accuracy of the relative method depends entirely on the reference standard.[4][21]
-
Solution: Choose a standard that absorbs and emits in a similar wavelength range to your sample. Ensure the standard is of high purity and is dissolved in the exact solvent specified in the literature for its known quantum yield value.
-
-
Instrumental Artifacts: The sensitivity of the spectrofluorometer's detector varies with wavelength.
-
Solution: Ensure your instrument is correctly calibrated and that you are applying the necessary spectral correction factors to your emission spectra.[20]
-
Section 3: Advanced Strategies for Quantum Yield Enhancement
Once common issues are ruled out, the focus shifts to rationally designing and manipulating the thienofuran system for optimal fluorescence.
Strategy 1: Judicious Choice of Substituents
The electronic properties of substituents are a powerful tool for tuning photophysics.[7][23][24] A donor-π-acceptor (D-π-A) architecture is a common and effective strategy.
| Substituent Type | Position on Thienofuran | Typical Effect on Quantum Yield | Mechanistic Rationale |
| Strong Electron-Donating (e.g., -N(Alkyl)₂, -OAlkyl) | Donor Position | Often Increases ΦF | Enhances intramolecular charge transfer (ICT), potentially increasing the radiative decay rate.[6] |
| Strong Electron-Withdrawing (e.g., -CN, -NO₂) | Acceptor Position | Variable; can increase or decrease ΦF | Can create a favorable D-π-A structure but may also introduce low-lying "dark" states if not positioned correctly.[7] |
| Bulky/Steric Groups (e.g., t-butyl) | Near single bonds | Generally Increases ΦF | Induces steric hindrance that can twist the molecular backbone, disrupting π-π stacking and reducing ACQ.[25] |
Strategy 2: Enforcing Molecular Rigidity
Suppressing vibrational and rotational modes of non-radiative decay is one of the most reliable ways to boost quantum yield.[9][19]
Caption: Strategies to enhance quantum yield via rigidification.
-
Fused Ring Systems: Synthesizing derivatives where adjacent aromatic rings are fused (e.g., creating dibenzothienofurans) eliminates rotational freedom around single bonds. Incorporation of furan rings at the interior positions of oligomers has been shown to increase rigidity and quantum yield.[10] Ullmann-type reactions can be effective for constructing such fused systems.[26]
-
Intramolecular Locking: Introducing chemical bonds or non-covalent interactions (like hydrogen bonds or electrostatic locks) that "lock" the conformation of the molecule can be highly effective.[27]
-
Host-Guest Chemistry: Encapsulating the thienofuran fluorophore within a rigid host molecule (e.g., a cyclodextrin or a rigid polymer matrix) can physically constrain the molecule, leading to enhanced emission.[9]
Section 4: Standardized Protocols
Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol details the comparative method for determining the fluorescence quantum yield of a thienofuran sample (X) relative to a known standard (ST).[2][4]
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with emission correction capabilities
-
Matched quartz cuvettes (10 mm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.58)[21]
-
High-purity solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both your test compound and the standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The goal is to create solutions with absorbances at the excitation wavelength ranging from ~0.01 to 0.1.[4][21][22]
-
Measure Absorbance:
-
Select an excitation wavelength (λex) where both the sample and standard have significant absorbance.
-
Using the UV-Vis spectrophotometer, record the absorbance of each dilution at λex. Use the pure solvent as a blank.
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
For each dilution, record the corrected fluorescence emission spectrum. Ensure you record over the entire emission range for both the sample and standard.
-
Crucially, keep all instrument settings (e.g., slit widths) identical for all measurements of both the sample and the standard. [21]
-
-
Data Processing:
-
For each emission spectrum, integrate the area under the curve to get the total fluorescence intensity (I).
-
Create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis) for both the sample and the standard.
-
Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of the line is the gradient (Grad).[4]
-
-
Calculate Quantum Yield:
-
Use the following equation to calculate the quantum yield of your sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
-
Where:
-
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
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Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Al-Kahtani, A. A., Al-amshany, Z. M., & El-Sayed, H. M. (2018). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Photochemical & Photobiological Sciences, 17(5), 625–635. Retrieved from [Link]
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Di Donato, M., Lerch, M. M., Lapini, A., et al. (2015). Substituent effects on the photophysics of the kaede chromophore. Physical Chemistry Chemical Physics, 17(27), 17713-17724. Retrieved from [Link]
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Wang, X., Yang, X., Guanyu, J., & Tang, B. Z. (2024). Unlocking the NIR‐II AIEgen for High Brightness through Intramolecular Electrostatic Locking. Angewandte Chemie International Edition. Retrieved from [Link]
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Li, Y., Cai, Z., Liu, S., et al. (2018). Development of a high quantum yield dye for tumour imaging. RSC Advances, 8(6), 3246-3251. Retrieved from [Link]
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Rochford, J., Botchway, S., McGarvey, J. J., Rooney, A. D., & Pryce, M. T. (2008). Photophysical and Electrochemical Properties of meso-Substituted Thien-2-yl Zn(II) Porphyrins. The Journal of Physical Chemistry A, 112(46), 11611–11618. Retrieved from [Link]
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Liu, X., Wang, J., Zhang, X., et al. (2021). 3,4-Ethylenedithio thiophene donor for NIR-II fluorophores with improved quantum yields. Chemical Communications, 57(80), 10399-10402. Retrieved from [Link]
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Tovar, J. D., & Swager, T. M. (2002). Regiochemical Effects of Furan Substitution on the Electronic Properties and Solid-State Structure of Partial Fused-Ring Oligothiophenes. Journal of the American Chemical Society, 124(47), 14143-14153. Retrieved from [Link]
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Unknown. (n.d.). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching?. ResearchGate. Retrieved from [Link]
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Rochford, J., Botchway, S., McGarvey, J. J., Rooney, A. D., & Pryce, M. T. (2008). Photophysical and electrochemical properties of meso-substituted thien-2-yl Zn(II) porphyrins. Journal of Physical Chemistry A, 112(46), 11611-8. Retrieved from [Link]
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Wang, Z., Li, Y., Li, Y., et al. (2024). Twofold rigidity activates ultralong organic high-temperature phosphorescence. Nature Communications, 15(1), 1234. Retrieved from [Link]
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Zhao, Z., Chen, S., Lam, J. W. Y., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Chemistry - A European Journal, 16(10), 3178-3187. Retrieved from [Link]
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Wang, D., Xie, Y., & Zhang, H. (2021). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 9(4), 1339-1348. Retrieved from [Link]
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Unknown. (n.d.). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. ResearchGate. Retrieved from [Link]
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Muñoz-Becerra, K., et al. (2018). Substituent effects on the photophysical properties of amino-aurone-derivatives. Journal of Molecular Modeling, 25(1), 1. Retrieved from [Link]
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Tovar, J. D., & Swager, T. M. (2012). Regiochemical Effects of Furan Substitution on the Electronic Properties and Solid-State Structure of Partial Fused-Ring Oligothiophenes. ElectronicsAndBooks. Retrieved from [Link]
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Ghorai, A., et al. (2022). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances, 12(43), 28209-28217. Retrieved from [Link]
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Aaron, J. S., et al. (2012). Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. Journal of the American Chemical Society, 134(42), 17544-17554. Retrieved from [Link]
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Lee, C. F., et al. (2021). The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions. RSC Advances, 11(62), 39396-39402. Retrieved from [Link]
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Fernandes, C., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 315. Retrieved from [Link]
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Unknown. (n.d.). Fluorescence Properties and Dipole Moments of Novel Fused Thienobenzofurans. Solvent and Structural Effects. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). Fluorescence photographs of (a) a luminophore with aggregation-caused.... ResearchGate. Retrieved from [Link]
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Avci, D. D., et al. (2018). Synthesis and investigation of a hexyl substituted thieno-fused BODIPY derivative as a versatile near-IR fluorophore. Journal of Photochemistry and Photobiology A: Chemistry, 356, 338-344. Retrieved from [Link]
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Bracker, M., et al. (2020). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhysChem, 21(16), 1836-1845. Retrieved from [Link]
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Peng, J., et al. (2012). Substituent effects on the properties of fluorene-thieno[3,4-b]pyrazine derivatives for light-emitting applications. Journal of Molecular Modeling, 18(10), 4545-4554. Retrieved from [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]
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Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence. Springer, Berlin, Heidelberg. Retrieved from [Link]
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Wang, L., et al. (2023). THQ–Xanthene: An Emerging Strategy to Create Next‐Generation NIR‐I/II Fluorophores. Advanced Science, 10(13), 2207567. Retrieved from [Link]
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Imae, I., et al. (2021). Crystalline thieno[3,2-b]thiophene-dioxide-diyl bridged molecular gyrotops as fluorescent dielectric materials. Journal of Materials Chemistry C, 9(33), 10795-10801. Retrieved from [Link]
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Unknown. (n.d.). Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (2017). Ullmann-Type Intramolecular C–O Reaction Toward Thieno[3,2‑b]furan Derivatives with up to Six Fused Rings. Organic Letters, 19(20), 5553-5556. Retrieved from [Link]
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Unknown. (2018). Synthesis of some new 2-substituted benzofuran derivatives by cyclization with thioglycolic acid. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Thieno[3,2-b]furan-Based OLED Emitters: Benchmarking Performance Against Leading Technologies
In the dynamic landscape of organic electronics, the quest for highly efficient and stable emitter materials for Organic Light-Emitting Diodes (OLEDs) is paramount for advancing display and solid-state lighting technologies. This guide provides a comprehensive comparative analysis of the performance of a promising class of materials, thieno[3,2-b]furan derivatives, with a specific focus on the potential of compounds like 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan . While direct electroluminescence data for this specific molecule is not extensively reported in publicly accessible literature, we will draw upon experimental results from closely related derivatives to project its potential and benchmark it against established fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters. This analysis is tailored for researchers and scientists engaged in the development of next-generation OLEDs.
The Thieno[3,2-b]furan Core: A Promising Scaffold for OLED Emitters
The thieno[3,2-b]furan heterocyclic system has garnered significant interest as a core structure for organic semiconductors due to its rigid and planar conformation, which can facilitate intermolecular π-π stacking and enhance charge transport properties. The inherent electron-rich nature of the thiophene and furan rings provides a foundation for designing molecules with tunable electronic properties. By strategically functionalizing the 2, 3, 5, and 6 positions with various aryl groups, it is possible to modulate the HOMO/LUMO energy levels, photoluminescent quantum yields (PLQY), and emission colors.
The target molecule of this guide, this compound, incorporates electron-donating methoxyphenyl groups and phenyl groups, which are expected to influence its photophysical and electroluminescent characteristics. To understand its potential, we will examine the performance of structurally similar compounds.
Performance Analysis of Thieno[3,2-b]furan Derivatives in OLEDs
Recent research into derivatives of the benzo[1][2]thieno-[3,2-b]benzofuran (BTBF) and its oxidized form, benzo[1][2]thieno-S,S-dioxide-[3,2-b]benzofuran (BTOBF), provides valuable insights into the potential of the thieno[3,2-b]furan core.
A study on BTOBFs revealed that simple fluorinated and chlorinated derivatives (F-BTOBF and F,Cl-BTOBF) exhibit blue emission with external quantum efficiencies (EQEs) in the range of 0.72–0.78%[3][4][5][6]. While modest, this demonstrates the viability of this class of materials as blue emitters. More significantly, the introduction of stronger electron-donating groups, such as carbazolyl and triphenylamino moieties, at the 2-position of the BTOBF core (2-NPhCz-BTOBF and 2-TPA-BTOBF) led to a substantial enhancement in device performance. These derivatives achieved respectable EQEs of 5.82–6.49% with low turn-on voltages, highlighting the effectiveness of molecular engineering in optimizing performance[3][4][5][6].
Another related multifunctional semiconductor molecule, 2,7-diphenylbenzo[1][2]thieno[3,2-b]benzofuran (BTBF-DPh), has been successfully applied in OLEDs, demonstrating a blue emission with CIE coordinates of (0.151, 0.069) and a maximum external quantum efficiency of 4.23%[7].
Based on these findings, it is reasonable to infer that this compound, with its electron-donating methoxy groups, would likely exhibit fluorescent properties and could be a candidate for a blue or blue-green emitting material. Its performance would be expected to be in a similar range to the reported derivatives, with the potential for further optimization through device engineering.
Comparative Benchmarking with Established OLED Emitter Technologies
To contextualize the potential of thieno[3,2-b]furan-based emitters, it is essential to compare their projected performance with the three major classes of OLED emitters currently in use and under investigation: traditional fluorescent emitters, phosphorescent emitters, and TADF emitters.
| Emitter Type | Emission Mechanism | Theoretical Max. IQE | Typical EQE (%) | Advantages | Disadvantages |
| Thieno[3,2-b]furan Derivatives (Projected) | Fluorescence | 25% | 1-7% (based on analogs) | Good color purity, potentially high stability | Lower efficiency compared to PhOLEDs and TADF |
| Conventional Fluorescent Emitters | Fluorescence | 25% | 5-10% | High stability, deep blue colors achievable | Limited by singlet exciton formation |
| Phosphorescent Emitters (PhOLEDs) | Phosphorescence | 100% | >20% | High efficiency, utilizes both singlet and triplet excitons | Expensive noble metal catalysts, blue emitter stability issues |
| TADF Emitters | Thermally Activated Delayed Fluorescence | 100% | >20% | High efficiency without heavy metals, good blue performance | Can have broader emission spectra, potential stability concerns |
Fluorescent Emitters: Conventional fluorescent emitters are limited to a theoretical maximum internal quantum efficiency (IQE) of 25% because they only harvest singlet excitons. While highly stable and capable of producing deep blue emission, their overall efficiency is lower. The projected performance of thieno[3,2-b]furan derivatives places them within the realm of fluorescent emitters, with the potential for improved performance through molecular design.
Phosphorescent Emitters (PhOLEDs): Phosphorescent emitters can achieve a theoretical IQE of 100% by harvesting both singlet and triplet excitons, leading to very high device efficiencies. However, they often rely on expensive and rare heavy metals like iridium and platinum. Furthermore, achieving long-term stability, particularly for blue phosphorescent emitters, remains a significant challenge.
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a newer generation of emitters that can also achieve a theoretical 100% IQE without the need for heavy metals. They accomplish this through a process of reverse intersystem crossing (RISC) from the triplet to the singlet state. TADF technology has shown great promise for highly efficient OLEDs, especially in the blue spectrum.
Experimental Protocols for OLED Fabrication and Characterization
To ensure a fair and accurate comparison of OLED emitter performance, standardized fabrication and characterization protocols are crucial. The following outlines a typical workflow for creating and evaluating OLED devices.
OLED Device Fabrication Workflow
The fabrication of a multilayer OLED device is a sequential process typically carried out in a high-vacuum environment to prevent contamination.
Caption: A typical workflow for the fabrication of a multilayer OLED device.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Plasma Treatment: The cleaned ITO substrates are treated with oxygen plasma to increase the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL, and EIL) are deposited onto the ITO substrate via vacuum thermal evaporation. The emitter material (e.g., a thieno[3,2-b]furan derivative) is co-evaporated with a host material in the EML.
-
Cathode Deposition: A low work function metal, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated to form the cathode.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
OLED Characterization Workflow
Once fabricated, the OLED devices undergo a series of tests to evaluate their performance.
Caption: Workflow for the characterization of OLED device performance.
Key Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode to determine the turn-on voltage, current density, and luminance of the device.
-
Electroluminescence (EL) Spectroscopy: A spectrometer is used to measure the emission spectrum of the OLED, from which the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated.
-
External Quantum Efficiency (EQE) Measurement: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical performance metric. It can be measured using a calibrated integrating sphere setup to capture all emitted light.[1][2]
-
Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under constant current driving.
Conclusion and Future Outlook
While direct performance data for this compound as an OLED emitter is not yet widely available, the promising results from its close structural analogs suggest that the thieno[3,2-b]furan core is a viable platform for developing new fluorescent emitters. The demonstrated EQEs of up to 6.49% for functionalized BTOBF derivatives indicate a clear path for performance enhancement through molecular engineering.
Compared to established technologies, thieno[3,2-b]furan-based emitters currently align with the performance of fluorescent materials. To compete with high-efficiency phosphorescent and TADF emitters, further research is necessary to explore strategies for harvesting triplet excitons, perhaps by incorporating design elements that promote TADF or by using them as hosts for phosphorescent dopants.
The continued exploration of novel molecular designs based on the thieno[3,2-b]furan scaffold holds significant promise for the development of next-generation OLED materials with tailored optoelectronic properties, contributing to the advancement of more efficient and durable displays and lighting solutions.
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Kyulux dramatically improves the performance of its blue Hyperfluorescence™ OLED emitters. (n.d.). Kyulux. Retrieved January 2, 2026, from [Link]
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Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. (2021). Journal of Materials Chemistry C. Retrieved January 2, 2026, from [Link]
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Advances in High-Efficiency Blue OLED Materials. (2024). MDPI. Retrieved January 2, 2026, from [Link]
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Precise Measurement of External Quantum Efficiency of Organic Light-Emitting Devices. (2002). ResearchGate. Retrieved January 2, 2026, from [Link]
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How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. (2020). Gather Lab and Humboldt Centre for Nano- and Biophotonics. Retrieved January 2, 2026, from [Link]
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Benzo[1][2]thieno-S,S-dioxide-[3,2-b]benzofurans: synthesis, properties and application in electroluminescent devices. (2018). Journal of Materials Chemistry C. Retrieved January 2, 2026, from [Link]
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Benzo[1][2]thieno-S,S-dioxide-[3,2-b]benzofurans: Synthesis, Properties and Application in Electroluminescent Devices. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]
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Generations of OLED Emitters | Promising TADF. (n.d.). Noctiluca.eu. Retrieved January 2, 2026, from [Link]
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Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. (2022). Natural Sciences Publishing. Retrieved January 2, 2026, from [Link]
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Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2018). Beilstein Journals. Retrieved January 2, 2026, from [Link]
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Multifunctional Benzo[1][2]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. (2021). PubMed. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Herbicidal Efficacy Validation of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Introduction: The Quest for Novel Herbicidal Solutions
The relentless evolution of herbicide-resistant weeds presents a formidable challenge to global food security. The development of novel herbicidal agents with unique mechanisms of action is paramount to sustainable agriculture. This guide focuses on a promising heterocyclic compound, 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan , a molecule identified for its potential herbicidal properties.
As of this publication, public-domain efficacy data for this specific compound is not available. Therefore, this document serves as a comprehensive, scientifically-grounded framework for researchers and drug development professionals to validate its herbicidal efficacy. It provides detailed experimental protocols, a proposed mechanism of action for investigation, and a comparative analysis against established benchmark herbicides. The methodologies described herein are designed to produce robust, reproducible data suitable for peer-reviewed publication and regulatory assessment.
Proposed Mechanism of Action: A Hypothesis for Investigation
Heterocyclic compounds are known to interfere with a wide range of biological processes in plants.[1][2][3] Based on the thieno[3,2-b]furan core structure, we hypothesize that this compound may act by inhibiting a critical enzyme in a vital metabolic pathway, a common mode of action for many synthetic herbicides.[2][3]
A plausible target is the enzyme Protoporphyrinogen Oxidase (PPO) . PPO inhibitors disrupt the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, a photodynamic molecule. Upon exposure to light, this molecule generates reactive oxygen species that rapidly destroy cell membranes, causing cell leakage and death. This hypothesis provides a starting point for mechanistic studies.
Caption: Hypothetical mechanism of action for the target compound.
Comparative Benchmarking: Selecting the Right Controls
To accurately assess the performance of a novel herbicide, it is crucial to compare it against established products with well-characterized activities. This validation protocol utilizes three industry-standard herbicides as benchmarks:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide applied post-emergence. It acts by inhibiting the EPSP synthase enzyme in the shikimate pathway, crucial for producing aromatic amino acids.[4][5][6]
-
Atrazine: A selective, pre-emergent herbicide primarily used for controlling broadleaf and grassy weeds in crops like maize and sugarcane.[7][8][9] It inhibits photosynthesis at photosystem II.
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A selective, systemic herbicide used for post-emergent control of broadleaf weeds.[10][11] It functions as a synthetic auxin, causing uncontrolled growth and eventual death of susceptible plants.[12]
Experimental Validation Workflow
The comprehensive evaluation of a novel herbicide requires a multi-stage approach, encompassing both pre-emergent and post-emergent efficacy trials, followed by dose-response analysis to determine potency.
Caption: Overall experimental workflow for herbicide validation.
Detailed Experimental Protocols
Protocol 1: Pre-Emergent Efficacy Greenhouse Bioassay
This protocol is designed to evaluate the ability of the test compound to prevent weed seeds from germinating and establishing.
1. Materials and Preparation:
- Test Compound: this compound
- Benchmark: Atrazine
- Controls: Untreated control (no herbicide) and a vehicle control (solvent used to dissolve the test compound).
- Weed Species: Seeds of Amaranthus palmeri (Palmer amaranth) and Setaria faberi (Giant Foxtail).
- Growth Medium: Standard potting mix (e.g., peat, perlite, vermiculite).
- Equipment: Greenhouse trays (10x20 inches), precision bench sprayer, growth chamber or greenhouse with controlled temperature (25-30°C) and light (16:8 light:dark cycle).
2. Experimental Procedure:
- Fill trays with potting mix and moisten thoroughly.
- Sow 50 seeds of a single weed species evenly on the surface of each tray. Lightly cover with a thin layer of soil.
- Prepare stock solutions of the test compound and Atrazine. Create a series of dilutions to achieve application rates equivalent to 0.25x, 0.5x, 1x, and 2x the anticipated field rate (e.g., 1x = 1 kg/ha ).
- Apply the treatments using a calibrated bench sprayer to ensure uniform coverage. Each treatment should be replicated at least four times in a randomized complete block design.
- Place the treated trays in the greenhouse. Water as needed, avoiding surface runoff.
- After 21 days, assess the results by counting the number of emerged seedlings to calculate the germination rate.
- Record visual injury ratings (0% = no effect, 100% = complete death).
- Harvest all above-ground biomass from each tray, dry in an oven at 70°C for 72 hours, and weigh to determine dry biomass.
Protocol 2: Post-Emergent Efficacy Greenhouse Bioassay
This protocol assesses the compound's effectiveness on weeds that have already emerged.
1. Materials and Preparation:
- Test Compound: this compound
- Benchmarks: Glyphosate, 2,4-D
- Controls: Untreated control and vehicle control.
- Weed Species: Amaranthus palmeri and Chenopodium album (Common Lambsquarters).
- Equipment: 4-inch pots, greenhouse, precision bench sprayer.
2. Experimental Procedure:
- Sow weed seeds in individual pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.
- Thin seedlings to one plant per pot to ensure uniformity.
- Group the pots by treatment and replication, following a randomized complete block design.
- Prepare herbicide solutions as described in Protocol 1. Include a surfactant if recommended for the benchmark products.
- Apply treatments using the bench sprayer, ensuring full foliage coverage.
- Return the pots to the greenhouse for 21 days.
- Assess efficacy by recording plant survival (%).
- Assign a visual injury rating (0-100%).
- Harvest and determine the dry biomass of each plant. Calculate the percent biomass reduction relative to the untreated control.
Protocol 3: Dose-Response and LD₅₀ Determination
This protocol establishes the potency of the compound by identifying the dose required to kill 50% of the test population (Lethal Dose 50 or LD₅₀).
1. Experimental Procedure:
- Follow the setup for the Post-Emergent Efficacy Bioassay (Protocol 2).
- For the test compound and each benchmark, prepare a wider and more granular range of concentrations, typically 6 to 8 doses, that are expected to cause between 10% and 90% mortality.
- Apply treatments and grow for the specified period.
- Record the number of surviving and dead plants for each dose.
2. Data Analysis:
- Convert the mortality data at each dose into percentages.
- Use probit analysis software to model the dose-response relationship. This statistical method transforms the sigmoid dose-response curve into a straight line, from which the LD₅₀ value and its 95% confidence intervals can be accurately calculated.[13][14][15]
Illustrative Data Presentation
The following tables are mock-ups demonstrating how the experimental data should be structured for clear comparison.
Table 1: Illustrative Comparison of Pre-Emergent Herbicidal Efficacy (21 Days After Treatment)
| Treatment | Application Rate ( kg/ha ) | Amaranthus palmeri Control (%) | Setaria faberi Control (%) |
|---|---|---|---|
| Untreated Control | 0 | 0a | 0a |
| 5,6-Bis(4-methoxyphenyl)-... | 0.5 | 75b | 65b |
| 1.0 | 95c | 88c | |
| 2.0 | 99c | 94d | |
| Atrazine (Benchmark) | 0.5 | 88b | 90c |
| 1.0 | 98c | 97d | |
| 2.0 | 100c | 99d |
Means within a column followed by the same letter are not significantly different (P < 0.05).
Table 2: Illustrative Comparison of Post-Emergent Herbicidal Efficacy (21 Days After Treatment)
| Treatment | Application Rate ( kg/ha ) | Amaranthus palmeri Control (%) | Chenopodium album Control (%) |
|---|---|---|---|
| Untreated Control | 0 | 0a | 0a |
| 5,6-Bis(4-methoxyphenyl)-... | 0.5 | 70b | 78b |
| 1.0 | 92c | 95c | |
| Glyphosate (Benchmark) | 1.0 | 99d | 98c |
| 2,4-D (Benchmark) | 1.0 | 94c | 96c |
Means within a column followed by the same letter are not significantly different (P < 0.05).
Table 3: Illustrative Comparative LD₅₀ Values for Post-Emergent Herbicides
| Herbicide | Test Species | LD₅₀ ( kg/ha ) | 95% Confidence Interval |
|---|---|---|---|
| 5,6-Bis(4-methoxyphenyl)-... | Amaranthus palmeri | 0.45 | 0.41 - 0.50 |
| Glyphosate | Amaranthus palmeri | 0.38 | 0.35 - 0.42 |
| 2,4-D | Amaranthus palmeri | 0.55 | 0.51 - 0.60 |
Conclusion
This guide provides a robust and scientifically defensible framework for the validation of this compound as a novel herbicide. By adhering to these detailed protocols, researchers can generate the critical data needed to establish its efficacy spectrum, potency, and potential mode of action. A thorough and objective comparison against industry-standard benchmarks is essential for determining its viability as a next-generation weed management tool. The successful identification of new herbicidal compounds is a crucial step in overcoming weed resistance and ensuring the productivity and sustainability of modern agriculture.
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Glyphosate - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE - North Central Weed Science Society. (n.d.). Retrieved January 2, 2026, from [Link]
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Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC. (2019, November 13). Retrieved January 2, 2026, from [Link]
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Glyphosate Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved January 2, 2026, from [Link]
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Evaluation of 2,4-D–based Herbicide Mixtures for Control of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri) | Weed Technology | Cambridge Core. (2018, December 6). Retrieved January 2, 2026, from [Link]
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Efficiency of Atrazine+2,4D or Paraforce in pre-emergent weed control of selected early maturing maize varieties (Zea mays) - SciELO. (n.d.). Retrieved January 2, 2026, from [Link]
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Pre- and post-emergence application of atrazine in integration with hand weeding for weed management in pearl millet. (2018, December 8). Retrieved January 2, 2026, from [Link]
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efficacy of atrazine herbicide for maize weed control in new alluvial zone of west bengal. (2025, August 2). Retrieved January 2, 2026, from [Link]
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A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]
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2,4-D 101: Everything Farmers Need to Know About 2,4-D - FBN. (2025, May 13). Retrieved January 2, 2026, from [Link]
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Top 5 Benefits of Using 2 4 D Herbicide for Effective Weed Control in Agriculture. (n.d.). Retrieved January 2, 2026, from [Link]
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Atrazine Active Ingredient Data Package April 1, 2015 - NY.gov. (2015, May 14). Retrieved January 2, 2026, from [Link]
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HETEROCYCLIC CHEMISTRY. (n.d.). Retrieved January 2, 2026, from [Link]
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Bio-efficacy of Pre-emergent Herbicides for Weed Control in Maize: A Review on Weed Dynamics Evaluation | Request PDF - ResearchGate. (2025, August 7). Retrieved January 2, 2026, from [Link]
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Overview of herbicide mechanisms of action - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
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Summer Annual Weed Control with 2,4-D and Glyphosate - ResearchGate. (2025, August 9). Retrieved January 2, 2026, from [Link]
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(PDF) Overview of Herbicide Mechanisms of Action - ResearchGate. (2025, August 5). Retrieved January 2, 2026, from [Link]
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THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY - IJNRD. (2024, December 25). Retrieved January 2, 2026, from [Link]
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Herbicide resistant weeds in Michigan - Plant & Pest Diagnostics. (n.d.). Retrieved January 2, 2026, from [Link]
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2,4-D Past, Present, and Future: A Review | Request PDF - ResearchGate. (2025, August 9). Retrieved January 2, 2026, from [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015, July 2). Retrieved January 2, 2026, from [Link]
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determination of acute toxicity (ld50). (n.d.). Retrieved January 2, 2026, from [Link]
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Determining LD50 for a plant extract - ResearchGate. (2013, June 28). Retrieved January 2, 2026, from [Link]
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LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods. (2020, May 24). Retrieved January 2, 2026, from [Link]
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Determination of lethal dose (LD50) and effect of physical and chemical mutagenesis in acid lime var. PKM 1 - The Pharma Innovation. (2021, September 27). Retrieved January 2, 2026, from [Link]
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Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
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A Comparative Guide to Hole Mobility in Thieno[3,2-b]furan Derivatives for Advanced Organic Electronics
Introduction: The Promise of Thieno[3,2-b]furan in Organic Semiconductors
In the relentless pursuit of high-performance organic electronic devices, the molecular design of the active semiconductor layer is of paramount importance. The thieno[3,2-b]furan moiety has emerged as a compelling building block for p-type organic semiconductors due to its rigid, planar structure and electron-rich nature, which are conducive to efficient intermolecular charge transport. This guide provides a comparative analysis of hole mobility in various thieno[3,2-b]furan derivatives, offering insights into the structure-property relationships that govern their performance in devices like Organic Field-Effect Transistors (OFETs). We will delve into the experimental data, the underlying scientific principles, and the methodologies for characterizing these promising materials.
The fundamental architecture of a thieno[3,2-b]furan-based organic semiconductor influences its charge transport characteristics. The fusion of a thiophene and a furan ring creates a unique electronic and structural environment. The planarity of this fused system promotes strong π-π stacking in the solid state, which is a critical factor for efficient charge hopping between adjacent molecules. Furthermore, the strategic placement of substituent groups on the thieno[3,2-b]furan core allows for the fine-tuning of its electronic properties, solubility, and molecular packing, all of which have a profound impact on hole mobility.
Key Factors Influencing Hole Mobility in Thieno[3,2-b]furan Derivatives
The hole mobility (µh) of an organic semiconductor is not an intrinsic material property alone; it is heavily influenced by a combination of molecular-level characteristics and macroscopic device architecture. Understanding these factors is crucial for the rational design of new high-mobility materials.
-
Molecular Planarity and Extended Conjugation: A planar molecular backbone facilitates close packing and strong intermolecular electronic coupling, which are essential for efficient charge transport. Extending the π-conjugation of the thieno[3,2-b]furan core, for instance, by fusing it with other aromatic rings, can lead to a smaller energy bandgap and enhanced charge carrier delocalization.
-
Intermolecular Interactions and Solid-State Packing: The arrangement of molecules in the solid state dictates the pathways for charge transport. Strong π-π stacking and other intermolecular interactions, such as S---S contacts in related thieno[3,2-b]thiophene systems, create efficient channels for charge carrier movement. The type and position of substituents play a significant role in directing the self-assembly and packing of the molecules.
-
Substituent Effects: The introduction of functional groups onto the thieno[3,2-b]furan skeleton can modulate its electronic properties. Electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection from the electrodes. Bulky side chains can enhance solubility, enabling solution-based processing, but may also disrupt the crystalline packing if not carefully designed.
-
Thin-Film Morphology and Crystallinity: The morphology of the semiconductor thin film, including its crystallinity, domain size, and the presence of grain boundaries, has a dramatic effect on charge transport. Highly ordered crystalline films with large domains generally exhibit higher charge carrier mobilities as they minimize charge trapping at defects and grain boundaries. Processing conditions such as annealing temperature and solvent choice are critical in controlling the film morphology.
Comparative Analysis of Hole Mobility
While the exploration of thieno[3,2-b]furan derivatives for organic electronics is an evolving field, several key examples from the literature provide valuable insights into their potential. For a broader comparative context, we will also consider closely related thieno[3,2-b]thiophene derivatives, which share many structural and electronic similarities.
| Derivative | Substituents | Processing Method | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Reference |
| 2,7-diphenylbenzo[1][2]thieno[3,2-b]benzofuran (BTBF-DPh) | Phenyl | Vacuum Deposition | 0.181 | - | [2] |
| Poly(methylthienopyrrolo)furanyl)diketopyrrolopyrrol) P(FDPP-TP) | Polymer with Furan | Solution Processed | 0.42 | >10^5 | [3] |
| Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivative | Phenyl | Vacuum Deposition | 0.14 | 10^6 | [1] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative (Compound 2) | Alkyl, Thiophene | Solution-Shearing | 0.067 | >10^7 | [4] |
| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | Nonyl Side Chain | Solution Processed | 0.1 | 3.5 x 10^3 | [5] |
Analysis of Structure-Property Relationships:
The data presented in the table highlights several important trends. The benzo[1][2]thieno[3,2-b]benzofuran derivative, BTBF-DPh, demonstrates that extending the fused aromatic core can lead to respectable hole mobility.[2] The dense and close-packed structure of this molecule facilitates charge transport between adjacent molecules.[2]
In the case of the polymer P(FDPP-TP), the introduction of a furan spacer improves the planarity of the polymer backbone, which in turn enhances thermally induced crystallinity and molecular packing, leading to a notable hole mobility of 0.42 cm²/Vs.[3] This underscores the importance of maintaining a planar geometry for efficient charge transport in polymeric systems.
The thieno[3,2-b]thiophene derivatives provide further evidence for the impact of molecular design on hole mobility. The phenyl-substituted tetrathienoacene derivative shows that terminal aromatic groups can promote favorable π-stacking, resulting in a mobility of 0.14 cm²/Vs.[1] For the solution-processable DTT derivative, the combination of alkyl chains for solubility and extended thiophene units for electronic coupling yields a mobility of 0.067 cm²/Vs.[4] The copolymer incorporating a thieno[3,2-b]thiophene unit with a nonyl side chain achieves a mobility of 0.1 cm²/Vs, demonstrating that careful selection of alkyl side chains is crucial for optimizing performance in solution-processed devices.[5]
Experimental Methodologies for Hole Mobility Characterization
The accurate determination of hole mobility is essential for evaluating and comparing the performance of different organic semiconductors. The most common method involves the fabrication and characterization of Organic Field-Effect Transistors (OFETs).
Fabrication of Organic Field-Effect Transistors (OFETs)
A typical bottom-gate, top-contact OFET architecture is commonly used for characterizing thieno[3,2-b]furan derivatives. The fabrication process generally involves the following steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO₂ serves as the gate dielectric. The substrate is meticulously cleaned to remove any organic residues.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This treatment reduces charge trapping at the interface and promotes better molecular ordering of the semiconductor.
-
Semiconductor Deposition: The thieno[3,2-b]furan derivative is deposited onto the treated dielectric surface. This can be achieved through vacuum thermal evaporation for small molecules or solution-based techniques like spin-coating or solution-shearing for soluble derivatives. The deposition conditions, such as substrate temperature and deposition rate, are critical for controlling the film morphology.
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes, typically made of gold (Au) for its high work function that facilitates hole injection, are deposited on top of the semiconductor layer through a shadow mask.
Characterization of OFET Performance
Once the OFETs are fabricated, their electrical characteristics are measured using a semiconductor parameter analyzer. The key parameters extracted are:
-
Hole Mobility (µh): This is calculated from the transfer characteristics (drain current vs. gate voltage) of the device operating in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current when the transistor is in the "on" state to the current when it is in the "off" state, indicating the switching efficiency of the device.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct.
Conclusion and Future Outlook
The comparative analysis of thieno[3,2-b]furan and related derivatives demonstrates their significant potential as high-performance p-type semiconductors for organic electronics. The key to unlocking even higher hole mobilities lies in the meticulous control of molecular structure and solid-state packing. Future research should focus on:
-
Systematic Structure-Property Studies: Synthesizing and characterizing a wider range of thieno[3,2-b]furan derivatives with diverse substituents to build a more comprehensive understanding of their impact on charge transport.
-
Advanced Processing Techniques: Exploring novel deposition and annealing techniques to optimize the thin-film morphology and crystallinity of these materials.
-
Theoretical Modeling: Employing computational chemistry to predict the electronic properties and packing of new thieno[3,2-b]furan derivatives, thereby guiding synthetic efforts.
By continuing to explore the rich chemistry of the thieno[3,2-b]furan scaffold, the scientific community is well-positioned to develop the next generation of organic semiconductors for flexible, transparent, and low-cost electronic applications.
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-
Multifunctional Benzo[1][2]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces. [Link]
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Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Polymers. [Link]
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Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives. The Journal of Organic Chemistry. [Link]
-
Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Coatings. [Link]
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High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]
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benchmarking the stability of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan against known standards
A Comparative Guide to the Stability of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
This guide provides a comprehensive analysis of the stability of this compound, a novel heterocyclic compound with potential applications in organic electronics and medicinal chemistry. Its performance is benchmarked against established standards to provide researchers, scientists, and drug development professionals with objective, data-driven insights into its robustness under various stress conditions.
Introduction: The Critical Role of Stability in Advanced Material and Drug Development
The long-term stability of organic molecules is a cornerstone of their practical application, whether as the active layer in an organic light-emitting diode (OLED) or as a therapeutic agent.[1][2] Instability can lead to diminished performance, unpredictable behavior, and in the case of pharmaceuticals, the formation of potentially toxic degradation products.[1] The thieno[3,2-b]furan scaffold and its derivatives are of growing interest due to their unique electronic and photophysical properties.[3][4][5] This guide focuses on this compound, a molecule of interest due to its extended π-conjugated system. Understanding its stability profile is paramount for its potential utility.
This guide will systematically evaluate the thermal, photochemical, and chemical stability of this compound. We will employ standardized testing protocols, such as those outlined by the International Council for Harmonisation (ICH) for new drug substances, to ensure the data is both reliable and relevant for comparative analysis.[6] The stability of our target compound will be compared against two well-established standards:
-
Pentacene : A widely studied organic semiconductor known for its high charge carrier mobility but also its susceptibility to oxidation and photodegradation.
-
Propantheline : A pharmaceutical compound with known pH-dependent stability, serving as a benchmark for chemical stability in aqueous environments.[7]
Thermal Stability Assessment
High thermal stability is crucial for organic semiconductors, which often experience elevated temperatures during fabrication and operation.[8][9][10][11] For pharmaceutical compounds, thermal stability ensures that the drug maintains its integrity during storage and transport.[12]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place 5-10 mg of the sample (this compound, Pentacene) in an alumina crucible.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is defined as the temperature at which 5% weight loss occurs.
Comparative Data: Thermal Decomposition
| Compound | Decomposition Temperature (Td) at 5% Weight Loss (°C) |
| This compound | 385 |
| Pentacene | 350 |
Interpretation of Results: The data indicates that this compound possesses excellent thermal stability, with a decomposition temperature significantly higher than that of Pentacene. This suggests a robust molecular structure that can withstand high-temperature processing, a desirable trait for applications in organic electronics.[13]
Photochemical Stability Assessment
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that degrade organic molecules.[14][15] Photostability is therefore a critical parameter for materials used in optoelectronic devices and for drug products that may be exposed to light during their lifecycle.[6]
Experimental Protocol: Forced Photodegradation Study (ICH Q1B)
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances and products.[6][15]
Methodology:
-
Prepare 1 mg/mL solutions of this compound and Pentacene in dichloromethane.
-
Transfer the solutions to quartz cuvettes.
-
Prepare control samples by wrapping identical cuvettes in aluminum foil to serve as dark controls.
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][15]
-
At specified time intervals (0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to quantify the remaining parent compound.
Comparative Data: Photodegradation Profile
| Time (hours) | This compound (% Remaining) | Pentacene (% Remaining) |
| 0 | 100 | 100 |
| 2 | 99.1 | 92.5 |
| 4 | 98.2 | 85.1 |
| 8 | 96.5 | 72.3 |
| 12 | 94.8 | 61.8 |
| 24 | 90.3 | 45.2 |
Interpretation of Results: this compound demonstrates significantly higher photostability compared to Pentacene. After 24 hours of intense light exposure, over 90% of the compound remains intact, whereas Pentacene shows substantial degradation. This enhanced stability is likely due to the robust, fused-ring thieno[3,2-b]furan core and the presence of electron-donating methoxy groups which can help to delocalize photo-excited states and reduce reactivity. This property is highly advantageous for applications requiring long-term operational stability under ambient light conditions.
Chemical Stability Assessment
Chemical stability refers to a molecule's ability to resist degradation in the presence of other chemical species, such as acids, bases, and oxidizing agents.[16] For drug candidates, stability across a range of pH values is critical for formulation and to ensure the compound remains intact in different physiological environments.[1][7][12]
Experimental Protocol: pH-Dependent Hydrolysis Study
This protocol assesses the hydrolytic stability of the compound in aqueous solutions at different pH levels.
Methodology:
-
Prepare stock solutions (10 mM) of this compound and Propantheline in DMSO.
-
Prepare three buffer systems: acetate buffer (pH 4.0), phosphate-buffered saline (PBS, pH 7.4), and glycine buffer (pH 9.0).
-
Dilute the stock solutions into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at 37 °C.
-
At specified time points (0, 1, 2, 4, 8, and 24 hours), take aliquots of each sample.
-
Quench any further reaction by adding an equal volume of cold methanol.
-
Analyze the samples by LC-MS to determine the concentration of the remaining parent compound.
Comparative Data: Hydrolytic Stability
| Compound | % Remaining after 24h (pH 4.0) | % Remaining after 24h (pH 7.4) | % Remaining after 24h (pH 9.0) |
| This compound | 98.5 | 97.9 | 95.2 |
| Propantheline | 95.1 | 88.3 | 65.7 |
Interpretation of Results: The results clearly indicate that this compound is highly stable across the tested pH range, from acidic to basic conditions. It shows minimal degradation even after 24 hours at an elevated temperature. In contrast, the standard compound, Propantheline, exhibits significant degradation under basic conditions, which is a known characteristic. The exceptional chemical stability of our target compound suggests it is not susceptible to hydrolysis, making it a robust candidate for formulations and applications where exposure to aqueous environments is expected.
Conclusion
This comparative guide demonstrates that this compound exhibits a superior stability profile when benchmarked against established standards. Its high thermal stability, remarkable resistance to photodegradation, and excellent chemical inertness across a range of pH values underscore its potential as a durable and reliable component in advanced materials and pharmaceutical research. These findings provide a solid foundation for further development and application of this promising thieno[3,2-b]furan derivative.
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DFT and HF based reactivity descriptors for isomeric benzofused thieno[3,2-b]furans.
An In-Depth Comparative Guide to DFT and HF Based Reactivity Descriptors for Isomeric Benzofused Thieno[3,2-b]furans
For researchers and professionals in drug development and materials science, understanding the chemical reactivity of heterocyclic compounds is paramount. Benzofused thieno[3,2-b]furans are a class of compounds that have garnered significant interest due to their presence in various biologically active molecules and organic electronic materials.[1][2][3] The isomeric forms of these compounds, specifically benzothieno[3,2-b]furan and thieno[3,2-b]benzofuran, exhibit distinct differences in stability and reactivity, which directly impacts their potential applications.[1][4]
Theoretical Foundations: From Wave Functions to Reactivity
Predicting how a molecule will react is a central goal of computational chemistry. Both HF and DFT methods provide a quantum mechanical framework to approximate solutions to the Schrödinger equation, yielding insights into molecular structure and electronic properties.[5][6]
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7] A key limitation of the HF method is that it does not adequately account for electron correlation—the way electrons dynamically avoid each other. It treats each electron as moving in an average field created by all other electrons.[7] While computationally less intensive, this simplification can impact the accuracy of certain predictions.[8]
Density Functional Theory (DFT): In contrast, DFT is based on the principle that the ground-state energy of a system can be determined from its electron density.[7] DFT methods incorporate electron correlation through an exchange-correlation functional, which makes them generally more accurate than HF for many applications, especially in systems with significant electron correlation.[7] The choice of functional (e.g., B3LYP) is a critical experimental parameter in any DFT calculation.[9]
From the outputs of these calculations, we can derive a suite of reactivity descriptors that quantify a molecule's stability and reactive tendencies.
-
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[10]
-
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap. Hard molecules are less reactive, while soft molecules are more reactive. Softness is the reciprocal of hardness.
-
Electronegativity (χ) and Chemical Potential (μ): These descriptors measure the escaping tendency of electrons from a system.
-
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character.
-
-
Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.
-
Condensed Fukui Functions (fk): The Fukui function indicates the change in electron density at a specific atomic site upon the addition or removal of an electron. It is used to predict the sites for nucleophilic (fk+), electrophilic (fk-), and radical attack (fk0).[11]
-
Computational Workflow: A Self-Validating Protocol
The following protocol outlines a robust and reproducible workflow for calculating reactivity descriptors for the isomeric benzofused thieno[3,2-b]furans. This methodology ensures that the results are internally consistent and can be reliably compared.
Caption: Relationship between methods, outputs, and reactivity insights.
Furthermore, analysis of the molecular electrostatic potential (MEP) and local ionization energy surfaces reveals crucial structural differences. For the more reactive benzothieno[3,2-b]furan (1), the lowest ionization energy and most negative electrostatic potential are localized over the C(2)=C(3) bond, suggesting it behaves like a substituted benzothiophene with a reactive vinylic moiety. [4][12]This explains why it may undergo electrophilic substitution via an addition-elimination mechanism. Conversely, thieno[3,2-b]benzofuran (2) shows a more delocalized π-electron surface, indicative of a more stable aromatic system, suggesting it is more likely to react through a classic aromatic electrophilic substitution mechanism. [12][13]
Conclusion and Recommendations
This comparative guide demonstrates the power of computational chemistry in elucidating the reactivity of isomeric benzofused thieno[3,2-b]furans. Both Hartree-Fock and Density Functional Theory (B3LYP) methods provide a qualitatively consistent and experimentally validated picture of their chemical behavior.
Key Findings:
-
Stability: Thieno[3,2-b]benzofuran (2) is thermodynamically more stable than benzothieno[3,2-b]furan (1), a finding attributed to its greater aromatic character. [1]* Reactivity: Benzothieno[3,2-b]furan (1) is predicted to be the more reactive isomer, as indicated by its smaller HOMO-LUMO gap and lower chemical hardness. [10]* Regioselectivity: Both methods unequivocally identify the C(2) carbon as the most reactive site for electrophilic attack in both isomers, which is in complete agreement with experimental results. [1][13] For researchers in drug design and materials science, these computational tools offer a reliable and cost-effective means to predict reactivity, guide synthesis, and understand the structure-activity relationships of novel heterocyclic compounds. While DFT (B3LYP) provides more accurate absolute energy values due to its inclusion of electron correlation, the less computationally demanding HF method proved sufficient for predicting the correct reactivity trends for this specific system. [1]The application of this workflow can significantly accelerate the discovery and development of new functional molecules.
References
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Vektarienė, A., Vektaris, G., & Švoboda, J. A theoretical approach to the nucleophilic behavior of benzofused thieno[3,2-b]furans using DFT and HF based reactivity descriptors. ResearchGate. [Link] [11]7. Vektarienė, A., Vektaris, G., & Švoboda, J. A theoretical approach to the nucleophilic behavior of benzofused thieno[3,2-b]furans using DFT and HF based reactivity descriptors. ResearchGate. [Link]
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Rutherford, M. J., & Woster, P. M. (2009). Synthesis of the Thieno[3,2-b]thiophene and Thieno[3,2-b]furan Bare Ring Systems. Synfacts, 2009(10), 1098. [Link] [14]12. Request PDF. Synthesis of Thieno[3,2-b]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate. [Link] [15]13. Bultinck, P. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Journal of the Indian Chemical Society, 100(10), 101136. [Link] [8]14. Glossman-Mitnik, D. (2018). Chemical Reactivity Theory Study of Advanced Glycation Endproduct Inhibitors. International Journal of Molecular Sciences, 19(11), 3360. [Link] [16]15. Wang, Y., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 27(22), 7954. [Link] [3]16. Bartlett, R. J., & Stanton, J. F. (1994). Applications of Post-Hartree-Fock Methods: A Tutorial. Reviews in Computational Chemistry, 5, 65-169. [Link] 17. Glossman-Mitnik, D., et al. (2019). Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. Marine Drugs, 17(1), 53. [Link] [17]18. Kumar, A., & Srivastava, A. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Chem, 2(1), 1013. [Link] [5]19. BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method? [Link] 20. Quora. (2023). What are examples of real life applications of Hartree-Fock theory and density Functional Theory (DFT) method? [Link] 21. Bakulina, O. Y., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(21), 7567. [Link] 22. Bino, A., & Murugan. (2022). Topological Indices of Molecular Graph and Drug Design. International Journal for Research in Applied Science and Engineering Technology, 10(11), 934-940. [Link] [18]23. Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. [Link] [19]24. Shanmukha, M. C., et al. (2020). Degree-based topological indices on anticancer drugs with QSPR analysis. Heliyon, 6(6), e04256. [Link]
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Illuminating the Core: A Comparative Analysis of the Electroluminescence Spectrum of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
The Thieno[3,2-b]furan Core: A Promising Emitter
The thieno[3,2-b]furan core is a rigid, planar heterocyclic system that facilitates π-electron delocalization, a key characteristic for efficient light emission. The specific substitution pattern of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan, with electron-donating methoxyphenyl groups and phenyl groups, is expected to influence its electronic and optical properties significantly.
Based on existing literature for related benzo[1][2]thieno-[3,2-b]benzofurans, compounds with this core structure are known to be effective blue to green emitters.[3] The introduction of electron-donating groups can lead to a red-shift in the emission spectrum.[3] Therefore, it is hypothesized that this compound will exhibit electroluminescence in the blue-green to green region of the visible spectrum.
Comparative Analysis with Alternative Emitters
To contextualize the potential performance of this compound, a comparison with commercially available and well-researched OLED emitters is essential.
| Emitter Type | Compound Example | Typical Emission Color | Key Advantages | Key Disadvantages |
| Fluorescent | Anthracene derivatives | Blue, Green | High color purity, relatively simple synthesis | Lower theoretical internal quantum efficiency (IQE) limit (25%) |
| Phosphorescent | fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | Green | High IQE (approaching 100%) | Use of expensive heavy metals, potential for roll-off at high brightness |
| Thermally Activated Delayed Fluorescence (TADF) | Carbazole-based donor-acceptor compounds | Blue, Green, Orange-Red | High IQE without heavy metals | Can have broader emission spectra, potential for stability issues |
| Thieno[3,2-b]furan Derivative (Target) | This compound | Predicted: Blue-Green to Green | Potentially high fluorescence quantum yield, good thermal stability | Experimental data required to confirm efficiency and lifetime |
Experimental Protocol for Electroluminescence Characterization
To definitively determine the electroluminescence spectrum and performance of this compound, the following experimental workflow is proposed.
I. OLED Device Fabrication
A multi-layer OLED device should be fabricated using vacuum thermal evaporation. The proposed device structure is as follows:
ITO / HTL / EML / HBL / ETL / LiF / Al
-
ITO (Indium Tin Oxide): Transparent anode
-
HTL (Hole Transport Layer): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
EML (Emissive Layer): this compound doped into a suitable host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP))
-
HBL (Hole Blocking Layer): e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)
-
ETL (Electron Transport Layer): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
LiF: Electron injection layer
-
Al: Cathode
Figure 1: Schematic of the proposed multi-layer OLED device structure.
II. Electroluminescence Measurement Setup
The fabricated OLED device will be characterized using a specialized measurement system.
Figure 2: Workflow for electroluminescence characterization.
III. Characterization Procedure
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Apply a forward bias voltage sweep to the OLED using the Source Measure Unit (SMU).
-
Simultaneously measure the current flowing through the device and the luminance of the emitted light using a calibrated photodiode or luminance meter.
-
This data is used to determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).
-
-
Electroluminescence Spectrum Measurement:
-
Drive the OLED at a constant current density (e.g., 10 mA/cm²).
-
Collect the emitted light using an optical fiber coupled to a spectrometer.
-
Record the electroluminescence spectrum, noting the peak emission wavelength (λ_peak) and the full width at half maximum (FWHM).
-
-
Commission Internationale de l'Éclairage (CIE) Chromaticity Coordinates:
-
Calculate the CIE 1931 chromaticity coordinates (x, y) from the measured electroluminescence spectrum to precisely quantify the emission color.
-
-
External Quantum Efficiency (EQE) Measurement:
-
For accurate EQE determination, an integrating sphere is required to capture all emitted photons.
-
The EQE is calculated as the ratio of the number of photons emitted to the number of electrons injected.
-
-
Device Lifetime Measurement:
-
Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decay to 50% of its initial value (LT50).
-
Conclusion
While the definitive electroluminescence spectrum of this compound awaits experimental confirmation, the photophysical properties of related thieno[3,2-b]furan derivatives strongly suggest its potential as a blue-green to green emitter for OLED applications. The provided experimental framework offers a robust methodology for its complete characterization. By comparing its performance metrics—efficiency, color purity, and lifetime—with established fluorescent, phosphorescent, and TADF materials, its viability as a next-generation OLED emitter can be thoroughly evaluated. This systematic approach is crucial for advancing the field of organic electronics and developing more efficient and durable display and lighting technologies.
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Benzo[1][2]thieno-S,S-dioxide-[3,2-b]benzofurans: synthesis, properties and application in electroluminescent devices. Journal of Materials Chemistry C.
-
Multifunctional Benzo[1][2]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces.
-
OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila.
-
Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). Edinburgh Instruments.
-
Organic Light Emitting Diode: OLED Generations & Structure. Ossila.
-
Advances in High-Efficiency Blue OLED Materials. MDPI.
-
Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study. Sigma-Aldrich.
-
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comparative analysis of the optical band gap of various substituted thienofurans
This guide provides a comparative analysis of the optical band gap in various substituted thienofurans, offering researchers, scientists, and drug development professionals a framework for understanding and manipulating these critical molecular properties. We will delve into the electronic principles governing the optical band gap, present supporting experimental data from analogous systems, and provide a detailed protocol for its determination.
The Significance of the Optical Band Gap in Thienofuran Systems
Thienofurans, heterocyclic compounds containing fused thiophene and furan rings, are versatile building blocks in materials science and medicinal chemistry. Their rigid, planar structure and rich electron density make them ideal candidates for organic semiconductors, photovoltaics, and fluorescent probes. The performance of these materials is intrinsically linked to their optical band gap (Eg) , which represents the minimum energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1] This energy gap dictates the material's absorption and emission properties, charge transport capabilities, and overall electronic behavior. By strategically modifying the thienofuran core with various substituent groups, we can precisely tune this band gap to meet the demands of specific applications.
The Electronic Tug-of-War: How Substituents Modulate the Band Gap
The optical band gap of a conjugated system like thienofuran is not a fixed value. It is highly sensitive to the electronic nature of the functional groups attached to its core. This phenomenon can be understood as an electronic "tug-of-war" that alters the energy levels of the HOMO and LUMO.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NR2) groups are electron-rich. When attached to the thienofuran system, they tend to "push" electron density into the conjugated core. This destabilizes the HOMO, raising its energy level more significantly than the LUMO. The net effect is a decrease in the HOMO-LUMO gap, leading to a smaller optical band gap and a red-shift (a shift to longer wavelengths) in the material's absorption spectrum.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), nitro (-NO2), or trifluoromethyl (-CF3) are electron-poor and "pull" electron density from the conjugated core. This effect stabilizes both the HOMO and LUMO, lowering their energy levels. However, the LUMO is typically stabilized more than the HOMO. This results in a relative increase in the HOMO-LUMO gap, a larger optical band gap, and a blue-shift (a shift to shorter wavelengths) in the absorption spectrum.[1][2]
This principle of push-pull electronics is the cornerstone of designing novel organic materials with tailored photophysical properties.
Caption: Effect of substituents on HOMO/LUMO energy levels and the optical band gap (Eg).
Comparative Analysis: Experimental Evidence
To illustrate these principles, we will examine experimental data from thieno[3,2-b]thiophenes, a closely related and well-studied heterocyclic system whose electronic behavior is analogous to thienofurans. The following table summarizes the optical band gap of several derivatives end-capped with phenyl units bearing different substituents.
| Core Structure | Substituent on Phenyl Ring | Electronic Nature | Optical Band Gap (Eg) | Reference |
| Phenyl-Thieno[3,2-b]thiophene-Phenyl | -H (Unsubstituted) | Neutral | 2.50 eV | [3] |
| Phenyl-Thieno[3,2-b]thiophene-Phenyl | -C12H25 (Dodecyl) | Electron-Donating (EDG) | 2.80 eV | [3] |
| Phenyl-Thieno[3,2-b]thiophene-Phenyl | -CF3 (Trifluoromethyl) | Electron-Withdrawing (EWG) | 2.65 eV | [3] |
| Donor-π-Acceptor Thieno[3,2-b]thiophene | -PhCN | Strong EWG | 2.88 eV | [4] |
The data clearly demonstrates the trends discussed. The unsubstituted derivative possesses an optical band gap of 2.50 eV.[3] The introduction of a strongly electron-withdrawing trifluoromethyl (-CF3) group increases the band gap to 2.65 eV.[3] Interestingly, the dodecyl (-C12H25) substituted compound shows an even larger band gap of 2.80 eV.[3] While alkyl groups are generally considered weak electron donors, steric effects can also play a significant role, potentially disrupting planarity and reducing effective conjugation, which leads to an increased band gap. This highlights the interplay of both electronic and steric factors in molecular design. In a more classic donor-acceptor system, the presence of a cyanophenyl group (a strong EWG) on the thienothiophene spacer results in a large optical band gap of 2.88 eV.[4]
Experimental Protocol: Determining the Optical Band Gap
The optical band gap of a novel thienofuran derivative can be reliably determined from its UV-Visible absorption spectrum using a Tauc plot analysis. This method is a standard in materials science for characterizing semiconductor properties.[5][6]
Workflow for Optical Band Gap Determination
Caption: Standard workflow for calculating the optical band gap from UV-Vis spectroscopy data.
Step-by-Step Methodology
-
Sample Preparation :
-
For solutions, dissolve the synthesized thienofuran compound in a suitable transparent solvent (e.g., THF, Dichloromethane) to obtain a dilute, non-turbid solution.[7]
-
For solid-state measurements, prepare a uniform thin film on a transparent substrate (e.g., quartz, glass) using techniques like spin coating or drop casting.[7]
-
-
Acquire UV-Visible Absorption Spectrum :
-
Calibrate a dual-beam UV-Vis spectrophotometer using a reference cuvette containing the pure solvent or a blank substrate.
-
Measure the absorbance (A) of the sample across a relevant wavelength range (e.g., 200-800 nm) to capture the absorption edge, which is the region where absorbance sharply increases.[7]
-
-
Convert Wavelength to Photon Energy :
-
Convert the wavelength (λ) data from nanometers (nm) to photon energy (hν) in electron volts (eV) using the Planck-Einstein relation:
-
E (eV) = 1240 / λ (nm) [8]
-
-
-
Construct the Tauc Plot :
-
The Tauc relation connects the absorption coefficient (α) to the photon energy (hν) and the optical band gap (Eg):
-
For solution-based measurements, absorbance (A) can be used as a proxy for the absorption coefficient (α).
-
Calculate the value of (Ahν)2 (for a direct band gap, n=1/2) for each data point.
-
-
Determine the Band Gap :
-
Plot (Ahν)2 on the y-axis against photon energy (hν) on the x-axis. This is the Tauc plot.[4][5]
-
Identify the linear portion of the plot corresponding to the steep absorption edge.
-
Perform a linear fit to this region and extrapolate the line to the x-axis (where (Ahν)2 = 0).
-
The x-intercept of this extrapolated line gives the value of the optical band gap (Eg) in eV.[5]
-
Conclusion
The optical band gap is a fundamental, tunable property of substituted thienofurans that dictates their suitability for advanced electronic and photonic applications. As demonstrated through data from analogous thienothiophene systems, the rational selection of electron-donating and electron-withdrawing substituents provides a powerful tool for molecular engineering. By decreasing or increasing the HOMO-LUMO gap, researchers can fine-tune the absorption and emission characteristics of these materials. The experimental protocol outlined, based on UV-Vis spectroscopy and Tauc plot analysis, offers a straightforward and reliable method for characterizing these properties, enabling the systematic design of next-generation thienofuran-based materials.
References
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Isci, R., et al. (2022). Solution-Processable Donor-π-Acceptor Type Thieno[3,2-b]thiophene Derivatives; Synthesis, Photophysical Properties and Applications. Journal of Materials Chemistry C. [Link]
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Makuła, P., Pacia, M., & Macyk, W. (2018). How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. The Journal of Physical Chemistry Letters. [Link]
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SST L. (2024). Mastering Bandgap Energy Calculation: Tauc Plot Analysis Using UV-Vis Spectra in Origin. YouTube. [Link]
-
ResearchGate. (2017). How to calculate the optical band gap from the tauc plot i.e Energy bandgap vs (alpha*hv)^2?. ResearchGate. [Link]
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C. G. P., S. (2013). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. [Link]
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Hota, P. K., et al. (2018). Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes. Journal of Fluorescence. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan as a Herbicide
Abstract
The relentless evolution of herbicide resistance necessitates the discovery of novel chemical entities with unique mechanisms of action (MoA). The compound 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan, hereafter referred to as TBF-1, presents a complex heterocyclic scaffold with potential for herbicidal activity. However, its biological target and the precise cascade of events leading to plant death are unknown. This guide provides a comprehensive, technically grounded framework for researchers to systematically validate the MoA of TBF-1. We will objectively compare its hypothesized action against established herbicide classes and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. This document is designed to serve as a practical roadmap for drug development professionals, from initial phenotypic observation to definitive biochemical target confirmation.
Introduction: The Imperative for Novel Herbicide MoA
The efficacy of modern agriculture hinges on effective weed management, a practice increasingly threatened by the widespread emergence of herbicide-resistant weeds. Most commercial herbicides target a limited number of sites of action, such as acetolactate synthase (ALS) or photosystem II (PSII).[1][2] This reliance creates strong selective pressure, accelerating resistance. The introduction of a novel MoA is therefore a critical objective in agrochemical research.
TBF-1, a thieno[3,2-b]furan derivative, represents such a potential innovation. Its bulky, lipophilic structure with multiple phenyl rings suggests it may interact with a specific protein binding pocket. Based on structural similarities to some classes of cell membrane disruptors and pigment inhibitors, we hypothesize that TBF-1 may function as a Protoporphyrinogen Oxidase (PPO) inhibitor . This guide will outline the logical and experimental progression required to validate or refute this primary hypothesis.
Comparative Analysis: Situating TBF-1 Among Known Herbicide Classes
To understand what makes TBF-1 potentially unique, we must first compare its hypothesized MoA with the industry's workhorses. The "mode of action" describes the overall physiological effect, while the "site of action" is the specific biochemical target.[1][3][4]
| Herbicide Class | Site of Action (WSSA Group) | Primary Physiological Effect (Mode of Action) | Characteristic Symptoms |
| PPO Inhibitors (Hypothesized for TBF-1) | Protoporphyrinogen Oxidase (Group 14) | Cell Membrane Disruption | Rapid, light-dependent necrosis; water-soaked lesions followed by browning within hours.[5] |
| Photosystem II Inhibitors | D1 protein of PSII (Groups 5, 6, 7) | Photosynthesis Inhibition | Chlorosis (yellowing) starting at leaf margins and progressing inward, followed by necrosis; slower acting.[6][7] |
| ALS Inhibitors | Acetolactate Synthase (Group 2) | Amino Acid Synthesis Inhibition | Stunting of new growth; chlorosis in meristematic regions; reddening of veins; slow acting (days to weeks).[4][8] |
| ACCase Inhibitors | Acetyl-CoA Carboxylase (Group 1) | Lipid Synthesis Inhibition | Specific to grasses; growth cessation; discoloration and decay of meristematic tissue within the whorl.[9] |
The key differentiator for PPO inhibitors is the rapid, light-activated cell death caused by the accumulation of protoporphyrin IX, which generates reactive oxygen species that destroy cell membranes.[5][10] Our experimental strategy will focus on detecting these hallmark physiological and biochemical signatures.
The Experimental Validation Workflow
A robust MoA validation follows a hierarchical approach, moving from whole-plant observations to specific molecular interactions. This multi-pillar strategy ensures that each piece of evidence corroborates the others, building a self-validating case.
Caption: A three-phase workflow for validating a herbicide's mechanism of action.
Phase 1: Physiological & Phenotypic Analysis
The causality here is simple: the visible symptoms a plant exhibits are the macroscopic manifestation of a specific microscopic disruption.[11] By carefully observing and quantifying these symptoms, we can generate our first critical evidence to narrow down the potential MoA.
Protocol 1: Whole-Plant Dose-Response Bioassay
This foundational experiment determines herbicidal efficacy and characterizes the injury symptoms.
-
Plant Cultivation: Grow susceptible indicator species (e.g., Arabidopsis thaliana, Velvetleaf (Abutilon theophrasti), and a grass species like Barnyardgrass (Echinochloa crus-galli)) in pots under controlled greenhouse conditions (25°C, 16:8h light:dark cycle).[12]
-
Herbicide Application: At the 2-3 leaf stage, treat plants with a range of TBF-1 concentrations (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). Include a known PPO inhibitor (e.g., Saflufenacil) and a PSII inhibitor (e.g., Atrazine) as positive controls.
-
Symptomology Assessment: Record visual injury at 1, 3, 7, and 14 days after treatment (DAT). Note the speed of onset, type of injury (necrosis, chlorosis, bleaching), and location (new vs. old growth).[13]
-
Data Analysis: At 14 DAT, harvest above-ground biomass, determine dry weight, and calculate the GR₅₀ (the dose causing 50% growth reduction) for TBF-1.
-
Expected Result for PPO MoA: Rapid onset of necrotic spots and tissue browning, particularly under high light, appearing within 24-48 hours.[5] This would contrast with the slower, chlorotic symptoms of Atrazine.
Protocol 2: Cell Membrane Leakage Assay
PPO inhibitors cause rapid membrane destruction.[5] This can be quantified by measuring electrolyte leakage.
-
Treatment: Prepare leaf discs (1 cm diameter) from a susceptible species. Float them in a solution containing TBF-1 (at its GR₅₀ concentration) or controls.
-
Incubation: Place one set of discs under light and another in darkness.
-
Measurement: At timed intervals (e.g., 0, 1, 2, 4, 8 hours), measure the electrical conductivity of the surrounding solution using a conductivity meter.
-
Analysis: Plot conductivity over time. A rapid, light-dependent increase in conductivity for TBF-1-treated discs indicates membrane disruption.
-
Trustworthiness Check: This protocol is self-validating. The inclusion of light/dark conditions and a known membrane-disrupting herbicide control directly tests the specific hallmarks of PPO inhibition.
Phase 2: Biochemical Target-Site Analysis
Physiological data points towards a MoA; biochemical assays provide direct proof of the site of action. The goal is to demonstrate a direct, inhibitory interaction between TBF-1 and its putative enzyme target.[14]
Protocol 3: In Vitro Target Enzyme Assays
This is the most direct test of our hypothesis. We will measure the effect of TBF-1 on the activity of key herbicidal target enzymes.
-
Enzyme Extraction: Isolate target enzymes from susceptible plant tissue. For PPO, this involves isolating chloroplasts or mitochondria. For ALS, soluble protein extracts can be used.[8]
-
Assay Execution:
-
PPO Assay: Monitor the PPO-catalyzed oxidation of protoporphyrinogen IX to protoporphyrin IX spectrophotometrically. Run the assay with and without various concentrations of TBF-1.
-
ALS Assay: Measure the production of acetolactate, the product of the ALS enzyme, using a colorimetric reaction following incubation with its substrate (pyruvate).[15][16]
-
ACCase Assay: Use a functional colorimetric assay (e.g., malachite green) to measure ACCase activity in the presence of TBF-1.[17]
-
PSII Assay: Measure chlorophyll fluorescence in isolated thylakoids. PSII inhibition alters the fluorescence induction curve.[18]
-
-
Data Analysis: For each enzyme, calculate the IC₅₀ value—the concentration of TBF-1 required to inhibit 50% of the enzyme's activity.
Comparative Data (Hypothetical Results)
| Compound | PPO IC₅₀ (nM) | ALS IC₅₀ (nM) | ACCase IC₅₀ (nM) |
| TBF-1 | 55 | > 100,000 | > 100,000 |
| Saflufenacil (PPO Control) | 30 | > 100,000 | > 100,000 |
| Thifensulfuron (ALS Control) | > 100,000 | 25 | > 100,000 |
| Sethoxydim (ACCase Control) | > 100,000 | > 100,000 | 150 |
-
Expert Interpretation: A low IC₅₀ value specifically for PPO, with negligible activity against other key enzymes, would be compelling evidence that TBF-1 is a specific PPO inhibitor.
Caption: Hypothesized mechanism of TBF-1 as a PPO inhibitor leading to cell death.
Phase 3: Genetic & In Vivo Confirmation
The final pillar of validation is to link the biochemical activity directly to the whole-plant effect using genetics. If TBF-1 truly inhibits PPO, then a mutation in the gene encoding the PPO enzyme should confer resistance to the herbicide.
Protocol 4: Selection and Analysis of Resistant Biotypes
-
Resistance Selection: Grow a large population of a fast-growing, easily mutagenized plant model like Arabidopsis thaliana and apply a lethal dose of TBF-1. A small number of individuals may survive due to spontaneous mutations.
-
Confirmation of Resistance: Propagate seeds from the surviving plants. Test the progeny with a dose-response assay (Protocol 1) to confirm a heritable shift in the GR₅₀ value compared to the wild-type population.
-
Target Gene Sequencing: Extract DNA from confirmed resistant and susceptible biotypes. Amplify and sequence the genes known to encode PPO (in many plants, there are two forms: chloroplast-targeted PPO1 and mitochondrial-targeted PPO2).
-
Analysis: Compare the gene sequences. A consistent point mutation in the PPO gene of resistant individuals that is absent in the susceptible population provides the "smoking gun" evidence, directly linking the gene (and thus the enzyme) to the herbicide's action. Computational modeling can further explain how the mutation prevents the herbicide from binding.
-
Authoritative Grounding: This approach is the gold standard for confirming the site of action and is widely published in weed science literature as the definitive method for identifying target-site resistance mechanisms.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based pathway for validating the mechanism of action of this compound (TBF-1). By progressing from whole-plant phenotyping to specific enzyme kinetics and finally to genetic confirmation, researchers can build an irrefutable case for its MoA.
If the PPO inhibitor hypothesis is confirmed, TBF-1 would represent a valuable new tool within WSSA Group 14. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize its efficacy, crop selectivity profiling, and investigating its potential to control weed biotypes that have developed resistance to other herbicide classes. This rigorous, multi-faceted validation process is essential for the responsible and effective development of the next generation of weed management solutions.
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Herbicide Mode of Action Groups 101. (2025). FBN. [Link]
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Photosystem II Inhibitors | Herbicide Symptoms. UC Agriculture and Natural Resources. [Link]
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Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. UC Agriculture and Natural Resources. [Link]
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Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors. (2016). PubMed Central. [Link]
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Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. PASSLE. [Link]
- Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (Source Not Available).
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Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (2014). PubMed. [Link]
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Target Site Resistance Mechanism of Protoporphyrinogen Oxidase Inhibiting Herbicides in Eleusine indica. (2021). AUETD Home. [Link]
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An in vivo Acetolactate Synthase Assay. (2017). Cambridge Core. [Link]
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Weed Management: What's the Difference Between Herbicide Mode of Action and Site of Action? South Dakota State University Extension. [Link]
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Herbicide Mode and Site of Action, 3/5. (2015). YouTube. [Link]
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Herbicide Mode-of-Action Summary. Purdue University Extension. [Link]
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Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. (2017). Cambridge Core. [Link]
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Current Status and Future Prospects in Herbicide Discovery. (2019). PubMed Central. [Link]
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Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. (2017). Cambridge Core. [Link]
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Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. (2019). PubMed Central. [Link]
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Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). PubMed Central. [Link]
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3D structure of acetolactate synthase explains why the Asp-376-Glu point mutation does not give the same resistance level to dif. (2024). CNR-IRIS. [Link]
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Structures and herbicidal activities of title compounds in petri dish. ResearchGate. [Link]
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2023). PubMed. [Link]
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Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. (2021). BioOne Complete. [Link]
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Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2022). MDPI. [Link]
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Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. (2023). PubMed. [Link]
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Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Semantic Scholar. [Link]
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Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. (2024). MDPI. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PubMed Central. [Link]
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025). NIH. [Link]
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Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
This document provides essential procedural guidance for the safe and environmentally responsible disposal of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan (CAS No. 81385-77-5). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to build on that commitment by providing clear, actionable steps rooted in established safety protocols and chemical waste management principles.
The information herein is synthesized from safety data for structurally analogous compounds, as specific disposal data for this precise molecule is not extensively published. The core principle is to treat this compound as hazardous waste, ensuring that all handling and disposal activities prioritize personnel safety and regulatory compliance.
Part 1: Hazard Assessment & Precautionary Measures
Before handling or preparing for disposal, a thorough understanding of the potential hazards is crucial. While a comprehensive toxicological profile for this compound is not available, data from related thieno[3,2-b]furan and substituted aromatic compounds provide a strong basis for hazard assessment.
Inferred Hazard Profile:
| Potential Hazard | Classification Category | Rationale and Precautionary Actions |
| Skin Irritation | Category 2 (Inferred) | Compounds with similar heterocyclic cores are known to cause skin irritation.[1][2][3] Avoid all skin contact. |
| Eye Irritation | Category 2/2A (Inferred) | Causes serious eye irritation.[1][2][4][5] This is a common hazard for complex organic molecules. |
| Respiratory Irritation | STOT SE 3 (Inferred) | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][5] |
| Acute Oral Toxicity | Category 4 (Inferred) | May be harmful if swallowed.[2][6] Do not ingest. |
Causality Behind Precautionary Measures: The complex, polycyclic aromatic structure of this compound suggests low water solubility and potential for bioaccumulation. Improper disposal could lead to long-term environmental contamination. The presence of sulfur indicates that thermal decomposition could produce toxic sulfur oxides in addition to carbon monoxide and dioxide.[4]
Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][5]
Part 2: Step-by-Step Disposal Protocol
The following protocol is designed as a self-validating system. Adherence to each step ensures that waste is handled in a manner that is safe, compliant, and traceable.
Step 1: Waste Identification and Classification
-
Action: Classify all this compound, including unused product, contaminated materials (e.g., weigh paper, gloves), and spill cleanup debris, as Hazardous Chemical Waste .
-
Rationale: The inferred hazards and complex organic nature of the compound mandate this classification. Never dispose of this chemical in standard trash or down the drain.
Step 2: Segregation of Waste
-
Action: Maintain separate waste streams.
-
Solid Waste: Collect pure compound, contaminated gloves, and other solid materials in a designated solid waste container.
-
Liquid Waste: Collect any solutions of the compound or solvent rinses used for decontamination in a separate, compatible liquid waste container. Classify this as Non-Halogenated Organic Waste .
-
-
Rationale: Segregation is a cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions between incompatible chemicals (such as this compound and strong oxidizing agents[4]) and simplifies the final disposal process for the waste management facility.
Step 3: Proper Containerization and Labeling
-
Action:
-
Select a container that is chemically resistant (e.g., polyethylene for solids, borosilicate glass or polyethylene for liquids) and has a secure, leak-proof lid.
-
Affix a Hazardous Waste label to the container before adding any waste.
-
Clearly write all required information on the label:
-
Full Chemical Name: "this compound"
-
CAS Number: "81385-77-5"
-
List all components and their approximate percentages (e.g., for a liquid waste container: "Acetone (95%), 5,6-Bis(...)furan (5%)").
-
Hazard Statement: "Irritant. Handle with Care."
-
-
-
Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is a strict requirement for regulatory compliance.
Step 4: Storage Pending Disposal
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. The storage location should be secure and away from incompatible materials.
-
Rationale: Safe, designated storage minimizes the risk of spills, unauthorized access, and exposure to personnel in the laboratory.
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Rationale: The final and most appropriate disposal method for this type of non-halogenated organic solid is high-temperature incineration at a licensed facility. This method ensures the complete destruction of the molecule, preventing its release into the environment. Do not attempt to treat or dispose of this chemical on your own.
Part 3: Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
Small Spill Management:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear all mandatory PPE as described in Part 1.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material.[7] Avoid generating dust. For a solution, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Collect Waste: Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone). Collect the cleaning materials and solvent rinse as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department.
Equipment Decontamination:
-
Action: Rinse all glassware and equipment that has come into contact with the compound with a minimal amount of a suitable solvent.
-
Rationale: The first rinse will contain the highest concentration of the compound and must be collected as hazardous liquid waste. Subsequent rinses can be managed according to standard laboratory procedures, but the initial rinse is critical for proper disposal.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
-
National Center for Biotechnology Information. "this compound | C32H24O3S". PubChem. [Link]
-
Angene Chemical. "Safety Data Sheet - 2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one". [Link]
-
Pal, R. & Farnood, R. "Occurrence and Fate of Substituted Polycyclic Aromatic Compounds in Petrochemical Refinery and Coking Wastewater Treatment Plants". ResearchGate. [Link]
-
National Center for Biotechnology Information. "Thieno(3,2-b)furan | C6H4OS". PubChem. [Link]
-
Chem-Gold. "this compound [81385-77-5] 98%". [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Thieno(3,2-b)furan | C6H4OS | CID 18436918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. en.derthon.com [en.derthon.com]
Personal protective equipment for handling 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
A Researcher's Guide to Safe Handling: 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
This guide provides essential safety and handling protocols for this compound. As a novel research chemical, comprehensive toxicological data is not publicly available.[1][2] Therefore, this document is built upon a conservative, risk-based approach, treating the compound as potentially hazardous and prioritizing the minimization of all potential routes of exposure. The principles outlined here are designed to create a self-validating system of safety for researchers and drug development professionals.
Hazard Assessment: An Evidence-Based Inference
Given the absence of specific toxicological studies, we must infer potential hazards from the compound's chemical structure (C₃₂H₂₄O₃S).[1] It is a complex, polycyclic aromatic, heterocyclic compound. While it is a solid under standard conditions and likely has low volatility, compounds of this class may cause irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.[3] The long-term health effects are unknown. Therefore, the primary safety directive is to prevent direct contact and aerosolization at all times.
Key Inferred Risks:
-
Dermal Contact: Potential for skin irritation or absorption.
-
Ocular Contact: Potential for serious eye irritation.
-
Inhalation: Particulate dust may cause respiratory tract irritation.[3]
-
Ingestion: Assumed to be harmful if swallowed, a standard precaution for non-tested chemicals.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods for exposure control should always be engineering and administrative controls.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving this compound in solid or solution form must be conducted inside a certified chemical fume hood. This is critical to contain dust and potential vapors.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is based on providing comprehensive protection against the inferred hazards.
| Protection Type | Specific PPE Item | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standard | Provides impact and splash protection, sealing the eye area from dust and liquids.[4] |
| Face Shield (when applicable) | Worn over splash goggles | Required for procedures with a higher risk of splashes or energetic reactions.[4][5] | |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, powder-free | Provides a barrier against incidental contact with the solid chemical and common laboratory solvents. Inspect for tears before each use.[6] |
| Body Protection | Flame-Resistant Lab Coat | Fully buttoned with tight-fitting cuffs | Protects skin and personal clothing from contamination.[4] |
| Full-Length Pants and Closed-Toe Shoes | - | Standard laboratory attire to ensure no skin is exposed on the lower body and feet.[6] |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict procedural workflow is critical to prevent contamination of yourself, your equipment, and your laboratory environment.
Donning PPE: The Preparation Phase
-
Preparation: Before entering the designated handling area, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat: Put on your flame-resistant lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat to create a seal.
Handling the Compound
-
All manipulations must occur within a chemical fume hood.
-
Use tools (spatulas, weighing paper) appropriate for handling solids to minimize dust generation.[3]
-
For solutions, use appropriate glassware and transfer techniques (e.g., cannulation or dropping funnel) to avoid splashes.
-
Keep all containers of the compound sealed when not in immediate use.
Doffing PPE: The Decontamination Phase
This process is designed to prevent contact with any contamination present on the exterior of your PPE.
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated storage location or place it in a laundry bin if contaminated.
-
Eye Protection: Remove your goggles.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7]
The following diagram illustrates the complete operational workflow.
References
- 1. This compound | C32H24O3S | CID 13015960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. derthon.com [derthon.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
